2-Acetyl-2-decarbamoyldoxycycline
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4aR,11R,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3/t8-,12+,16+,17-,19-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMTRBUFCUCRC-ACDFWTBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101449 | |
| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122861-53-4 | |
| Record name | 2-Acetyl-2-decarbamoyldoxycycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-4a,5a,6,12a-tetrahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11(4H,5H)-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-2-DECARBAMOYLDOXYCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXY6C0J4ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-decarbamoyldoxycycline is a synthetic derivative and a known impurity of the broad-spectrum antibiotic doxycycline. While structurally similar to its parent compound, key modifications at the C-2 position significantly alter its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, drawing upon available data for the compound and its close analogs. The primary mechanism, shared with the tetracycline class, involves the inhibition of bacterial protein synthesis. However, its potency in this regard is markedly reduced. A significant aspect of its pharmacological profile, inherited from the tetracycline scaffold, is the non-antibiotic property of matrix metalloproteinase (MMP) inhibition. This guide summarizes the quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive understanding of this compound's molecular interactions.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The principal mode of action of this compound, like all tetracyclines, is the disruption of bacterial protein synthesis. This is achieved through binding to the 30S ribosomal subunit, which ultimately prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1] This action effectively stalls the elongation of the polypeptide chain, leading to a bacteriostatic effect.
The structural integrity of the C-2 position of the tetracycline core is crucial for potent antibiotic activity. In this compound, the replacement of the carboxamide group with an acetyl group significantly diminishes its antibacterial efficacy.[1] A study on the closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), a major impurity of oxytetracycline, demonstrated that its antimicrobial potency against activated sludge bacteria was only 3% of that of the parent compound, oxytetracycline.[1] Furthermore, ADOTC exhibited no antimicrobial activity against tetracycline-resistant bacteria, indicating a shared mechanism of action and susceptibility to the same resistance mechanisms as other tetracyclines.[1]
Quantitative Data: Antibacterial Potency
| Compound | Parent Compound | Relative Potency | Target Organism(s) |
| 2-acetyl-2-decarboxamido-oxytetracycline | Oxytetracycline | 3% | Activated sludge bacteria |
Experimental Protocol: Determination of Antibacterial Potency (Broth Microdilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, which would be applicable for assessing the potency of this compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of the Test Compound: The test compound is serially diluted in MHB across the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth and bacteria, no compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Secondary Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)
A well-documented, non-antibiotic property of tetracyclines, including doxycycline, is the inhibition of matrix metalloproteinases (MMPs).[2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological processes, including inflammation, tumor invasion, and tissue remodeling.[2] Doxycycline has been shown to inhibit MMPs, particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), at sub-antimicrobial concentrations.[3][4] This inhibition is thought to occur through the chelation of the catalytic Zn²⁺ ion in the active site of the MMP molecule.[2] Given that this compound retains the core tetracycline structure responsible for metal chelation, it is highly probable that it also possesses MMP inhibitory activity.
Quantitative Data: Doxycycline MMP Inhibition
The following table summarizes the quantitative data available for the inhibitory effects of doxycycline on MMPs. This data serves as a strong proxy for the expected activity of this compound.
| Compound | MMP Target | IC50 | Cell/Tissue Type | Reference |
| Doxycycline | MMP-2 | 6.5 µg/mL | Human Aortic Smooth Muscle Cells | [3] |
| Doxycycline | MMP-9 | Not specified (IC50) | Brain Arteriovenous Malformations | [5] |
Note: IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Objective: To detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
Protein samples (e.g., cell culture supernatant, tissue homogenates)
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Zymogram incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Protein concentration in the samples is determined, and equal amounts of protein are mixed with non-reducing sample buffer.
-
Electrophoresis: Samples are loaded onto the gelatin-containing SDS-PAGE gel and run under non-reducing conditions.
-
Renaturation: The gel is washed with a Triton X-100 containing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated in the zymogram incubation buffer at 37°C for 12-24 hours, during which the gelatinases digest the gelatin in the gel.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.
-
Analysis: Areas of gelatinase activity will appear as clear bands on a blue background. The intensity of these bands can be quantified using densitometry.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Suppression of MMP-9 by doxycycline in brain arteriovenous malformations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a close structural analog and a known impurity of the broad-spectrum tetracycline antibiotic, doxycycline.[][2] Its presence in doxycycline preparations is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia.[] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound.
Chemical Structure and Properties
The fundamental structural difference between this compound and its parent compound, doxycycline, lies at the C-2 position of the naphthacene core. In this compound, the carboxamide group found in doxycycline is replaced by an acetyl group (-COCH3).[] This modification, while seemingly minor, can influence the molecule's physicochemical properties and biological activity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound in comparison to doxycycline.
| Property | This compound | Doxycycline | Reference(s) |
| Molecular Formula | C23H25NO8 | C22H24N2O8 | [][3] |
| Molecular Weight | 443.45 g/mol | 444.44 g/mol | [][2] |
| CAS Number | 122861-53-4 | 564-25-0 | [2] |
| Key Functional Group at C-2 | Acetyl group (-COCH3) | Carboxamide group (-CONH2) | [] |
| Predicted Boiling Point | 711.0±60.0 °C | 762.6±60.0 °C | [2] |
| Predicted Density | 1.56±0.1 g/cm3 | 1.63±0.1 g/cm3 | [2] |
| Predicted pKa | 4.50±1.00 | 3.23±0.20 | [2] |
Formation and Synthesis
This compound is primarily recognized as a process-related impurity and a degradation product of doxycycline.[] Its formation can occur during the synthesis of doxycycline or upon its degradation under conditions such as exposure to heat, light, or acidic environments.[] The presence of methanol and heat is also understood to contribute to its formation through complex molecular rearrangements involving the removal of the carbamoyl group and subsequent acetylation.[]
A direct, intentional synthesis protocol for this compound is not widely reported in the literature, as its primary relevance is as an impurity. However, its preparation for use as a reference standard typically involves controlled degradation of doxycycline or isolation from doxycycline batches where it is present as an impurity.[]
Mechanism of Action
The mode of action of this compound is believed to mirror that of other tetracycline antibiotics, which involves the inhibition of bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[4]
Computational models suggest that the substitution of the carbamoyl group with an acetyl group at the C-2 position may lead to a reduced binding affinity for the 30S ribosomal subunit, potentially resulting in lower antibacterial potency compared to doxycycline.[5]
Signaling Pathway
The following diagram illustrates the generally accepted mechanism of action for tetracycline antibiotics, which is presumed to be the primary pathway for this compound.
Figure 1: Inhibition of bacterial protein synthesis by tetracyclines.
Biological Activity
Specific quantitative data on the antimicrobial activity of this compound is limited. However, a study on a closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline, an impurity of oxytetracycline, provides some insight. This study found that the antimicrobial potency of this related impurity was only 3% of that of the parent compound, oxytetracycline. Furthermore, it exhibited no activity against tetracycline-resistant bacteria, which is consistent with a similar mechanism of action.
Due to the structural similarity, it is plausible that this compound also possesses significantly lower antibacterial activity compared to doxycycline. Further studies are required to determine its specific Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
Experimental Protocols
The following are detailed methodologies for the isolation and characterization of this compound, adapted from literature on related compounds.
Isolation by Preparative Column Liquid Chromatography
This method is adapted from a study on the isolation of a similar 2-acetyl derivative from metacycline.[6]
Objective: To isolate this compound from a mixture containing doxycycline and other impurities.
Materials:
-
Silica gel
-
Edetate (EDTA)
-
Dichloromethane
-
Methanol
-
Ammonia solution
-
Crude doxycycline mixture containing this compound
Procedure:
-
Preparation of EDTA-impregnated silica gel:
-
Prepare a 1 mM EDTA solution and adjust the pH to 9.0 with ammonia solution.
-
Slurry the silica gel in the EDTA solution and then evaporate the water to obtain the impregnated silica gel.
-
-
Column Packing:
-
Dry pack the prepared silica gel into a suitable chromatography column.
-
-
Sample Preparation:
-
Dissolve the crude doxycycline mixture in a minimal amount of the mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the column with the mobile phase, composed of dichloromethane and methanol. The exact ratio may need to be optimized.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the desired compound.
-
-
Purification and Characterization:
-
Pool the pure fractions and evaporate the solvent.
-
Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Characterization by High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the isolated this compound.
Procedure:
-
Prepare a dilute solution of the isolated compound in a suitable solvent (e.g., methanol).
-
Infuse the solution into a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C23H25NO8 is 444.1653. The experimentally measured exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated value.[5]
Experimental Workflow
The following diagram outlines a general workflow for the isolation and characterization of this compound.
Figure 2: General workflow for isolation and characterization.
Conclusion
This compound is a significant impurity of doxycycline that warrants attention in drug development and quality control. While its biological activity is likely attenuated compared to the parent drug, its presence must be carefully monitored. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with doxycycline and its related compounds. Further research is needed to fully elucidate the specific biological and toxicological profile of this molecule.
References
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 6. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Acetyl-2-decarbamoyldoxycycline - Formation, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a close structural analog of the widely used tetracycline antibiotic, doxycycline. The primary distinction between the two molecules is at the C-2 position of the naphthacene core; in doxycycline, this position features a carboxamide group, which is replaced by an acetyl group in this compound. This compound is of significant interest to the pharmaceutical industry, not as a therapeutic agent itself, but as a critical process-related impurity and degradation product of doxycycline.[1] The European Pharmacopoeia (EP) designates it as "Doxycycline Impurity F," and its presence in doxycycline active pharmaceutical ingredients (APIs) and finished drug products is strictly controlled to ensure safety and efficacy.[1]
This technical guide provides a comprehensive overview of this compound, focusing on its formation pathways, detailed protocols for its isolation and purification, and analytical methods for its characterization.
Formation of this compound
While a direct, intentional synthetic pathway for this compound is not commonly reported in the scientific literature, its formation is well-documented as an unintended byproduct in several scenarios:
-
Process-Related Impurity in Doxycycline Synthesis: Doxycycline is a semi-synthetic antibiotic, typically produced from oxytetracycline.[2] During the multi-step synthesis, side reactions can lead to the formation of various impurities, including this compound.[1]
-
Degradation of Doxycycline: Doxycycline is susceptible to degradation under various stress conditions, such as exposure to heat, light, and certain solvents, which can lead to the formation of this compound.[1]
-
Biosynthesis by Microbial Mutants: A patent describes the formation of 2-acetyl-2-decarboxamido-tetracycline derivatives through the cultivation of certain mutants of Streptomyces aureofaciens.
The following diagram illustrates the relationship between doxycycline and the formation of this compound as an impurity or degradation product.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a key impurity and degradation product of the broad-spectrum tetracycline antibiotic, doxycycline.[1] As a critical parameter in the quality control of doxycycline manufacturing, a thorough understanding of its physicochemical properties is essential for the development of analytical methods, stability studies, and formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and logical diagrams to illustrate its relationship with the parent compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental determination, several parameters are based on predictive models due to the limited availability of public domain experimental studies on this specific impurity.
| Property | Value | Source |
| Chemical Name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione | [2] |
| Synonyms | Doxycycline EP Impurity F, Doxycycline Related Compound F (USP) | [1][2] |
| CAS Number | 122861-53-4 | [3][] |
| Molecular Formula | C23H25NO8 | [1][3] |
| Molecular Weight | 443.45 g/mol | [1][3] |
| Appearance | Colorless or yellow-like crystalline powder | [3] |
| Melting Point | Not available | |
| Boiling Point | 711.0 ± 60.0 °C (Predicted) | [1][3] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 4.50 ± 1.00 (Predicted) | [1][3] |
| Solubility | Very slightly soluble in water and in alcohol. It dissolves in dilute solutions of mineral acids and in solutions of alkali hydroxides and carbonates (by analogy with doxycycline monohydrate). | [5] |
| Storage Conditions | 2-8°C | [3] |
Experimental Protocols
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
This method is based on the European Pharmacopoeia (EP) monograph for doxycycline monohydrate, which includes the analysis of related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Chromatographic Data System
Chromatographic Conditions:
-
Column: Styrene-divinylbenzene copolymer (8 µm), 250 mm x 4.6 mm
-
Mobile Phase: A mixture of 2-methyl-2-propanol, water, buffer solution pH 8.0, a solution of tetrabutylammonium hydrogen sulfate, and a solution of sodium edetate. The exact proportions should be prepared as per the European Pharmacopoeia monograph for Doxycycline Monohydrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 60 °C
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and 0.01 M hydrochloric acid).
-
Sample Solution Preparation: Dissolve a known quantity of the test sample in the diluent to achieve a similar concentration as the standard solution.
-
Chromatography: Inject the standard and sample solutions into the chromatograph.
-
Analysis: The purity is determined by comparing the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram. The relative retention time for impurity F (this compound) with reference to doxycycline is approximately 1.2.[5]
Structural Elucidation by Spectroscopic Methods
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure, particularly the presence of the acetyl group and the absence of the carbamoyl group.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a characteristic singlet for the protons of the acetyl group (-COCH₃). The ¹³C NMR spectrum will show a corresponding signal for the carbonyl carbon of the acetyl group.
b) Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet of the sample or use an ATR accessory.
-
Analysis: The IR spectrum should show characteristic absorption bands for the various functional groups present in the molecule, such as C=O (ketones, acetyl), O-H, and aromatic C=C bonds. The absence of N-H stretching bands associated with the primary amide of doxycycline would confirm the decarbamoylation.
c) High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, typically using electrospray ionization (ESI).
-
Analysis: The exact mass of the protonated molecule [M+H]⁺ is measured. For C23H25NO8, the calculated monoisotopic mass is 443.1580 Da. The experimentally determined mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.
Visualizations
The following diagrams illustrate the logical relationship of this compound to its parent compound and a general workflow for its analysis.
References
An In-depth Technical Guide to 2-Acetyl-2-decarbamoyldoxycycline: A Key Doxycycline Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a significant derivative of the broad-spectrum antibiotic doxycycline.[1] Primarily recognized as a process-related impurity and a degradation product, its presence and characterization are of critical importance in the pharmaceutical industry to ensure the quality, safety, and efficacy of doxycycline-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation, analytical characterization, and biological activity. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Doxycycline, a member of the tetracycline class of antibiotics, is widely used to treat a variety of bacterial infections.[] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. The purity of doxycycline formulations is crucial for their therapeutic effectiveness and to minimize potential side effects. This compound emerges as a key impurity during the synthesis and degradation of doxycycline.[1] Its structure differs from the parent compound at the C-2 position of the naphthacene core, where the carbamoyl group is replaced by an acetyl group. This seemingly minor alteration can impact the molecule's physicochemical properties and biological activity. Understanding the profile of this impurity is therefore essential for drug manufacturing, quality control, and regulatory compliance.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its parent compound, doxycycline, is presented in Table 1.
| Property | This compound | Doxycycline | Reference |
| Molecular Formula | C₂₃H₂₅NO₈ | C₂₂H₂₄N₂O₈ | [3] |
| Molecular Weight | 443.45 g/mol | 444.44 g/mol | [3] |
| CAS Number | 122861-53-4 | 564-25-0 | |
| Appearance | Colorless or yellow-like crystalline powder | Yellow crystalline powder | [1] |
| Key Structural Difference | Acetyl group at C-2 position | Carboxamide group at C-2 position | [3] |
Formation and Synthesis
This compound is primarily formed through two main routes: as a degradation product of doxycycline and as a process-related impurity during its manufacture.
Formation via Degradation
Doxycycline can degrade under various stress conditions to form this compound. Factors influencing this degradation include:
-
pH: Degradation is more pronounced in alkaline conditions.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including the 2-acetyl derivative.
The proposed degradation pathway of doxycycline can be visualized as follows:
Caption: Formation of this compound from Doxycycline under stress conditions.
Intentional Synthesis (Laboratory Scale)
While primarily an impurity, this compound can be synthesized in the laboratory for use as a reference standard. A general approach involves the controlled degradation of doxycycline or, less commonly, a direct synthetic route. A patent from 1965 describes a process for co-producing 2-acetyl-2-decarboxamidotetracycline derivatives through the fermentation of a specific Streptomyces aureofaciens strain, followed by separation and purification.[4]
Experimental Protocol: Isolation from Commercial Metacycline
A published method for the isolation of a similar 2-acetyl derivative from commercial metacycline can be adapted for the isolation of this compound.[5]
-
Stationary Phase Preparation: Prepare a preparative column with silica gel impregnated with edetate (EDTA).
-
Mobile Phase: A mobile phase composed of dichloromethane, methanol, and 1 mM EDTA at a controlled pH (e.g., 6.0 or 9.0) is used for elution.[5]
-
Chromatography: Perform preparative column liquid chromatography.
-
Fraction Collection and Analysis: Collect fractions and analyze using an appropriate analytical technique (e.g., HPLC) to identify fractions containing the desired compound.
-
Structure Confirmation: Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
Analytical Characterization
The identification and quantification of this compound are crucial for quality control. Several analytical techniques are employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the separation and quantification of doxycycline and its impurities.
Experimental Protocol: HPLC Analysis of Doxycycline and Impurities
The following is a representative HPLC method that can be optimized for the analysis of this compound.[6][7][8][9]
-
Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where both doxycycline and its impurities have significant absorbance (e.g., 280 nm or 350 nm).
-
Temperature: Column temperature is often controlled (e.g., 30-40 °C) to ensure reproducibility.
Caption: A general experimental workflow for the HPLC analysis of doxycycline impurities.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The experimentally determined exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated monoisotopic mass.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The presence of a characteristic singlet in the ¹H NMR spectrum corresponding to the acetyl protons (-COCH₃) and the absence of the carbamoyl proton signals confirm the structural modification.
Biological Activity and Mechanism of Action
Antimicrobial Activity
The antimicrobial activity of this compound is significantly lower than that of doxycycline. This reduction in potency is attributed to the structural change at the C-2 position, which is believed to decrease its binding affinity to the bacterial 30S ribosomal subunit.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
Comprehensive, publicly available tables of MIC values for this compound against a wide range of bacterial strains are limited. This is primarily because it is studied as an impurity rather than a therapeutic agent. However, research on a closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline, showed its potency to be only 3% of that of oxytetracycline against activated sludge bacteria.
Mechanism of Action
The mechanism of action of this compound is presumed to be identical to that of other tetracycline antibiotics. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage of the A-site effectively halts the elongation of the polypeptide chain.
Caption: Proposed mechanism of action of this compound.
Pharmacokinetics
There is no specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data available for this compound in the public domain. Given its primary status as an impurity, dedicated pharmacokinetic studies have not been a research focus. For comparison, doxycycline is well-absorbed orally, distributes widely in tissues, is partially metabolized, and is excreted in urine and feces.[11]
Regulatory Context
Regulatory bodies such as the European Pharmacopoeia (EP) list this compound as "Doxycycline Impurity F" and set specific limits for its presence in doxycycline hyclate and monohydrate formulations.[3] The control of this and other impurities is a critical aspect of Good Manufacturing Practice (GMP) and is essential for ensuring the quality and safety of the final drug product.
Conclusion
This compound is a key derivative of doxycycline, primarily of interest due to its role as an impurity. Its formation, characterization, and control are vital aspects of pharmaceutical development and manufacturing. While its biological activity is significantly lower than that of the parent drug, a thorough understanding of its properties is essential for ensuring the quality of doxycycline-based medicines. This technical guide has provided a detailed overview of the current knowledge on this compound, offering valuable information and protocols for the scientific and drug development community. Further research, particularly in generating comprehensive quantitative biological data, would be beneficial for a more complete understanding of this doxycycline derivative.
References
- 1. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. US3226441A - 2-decarboxamido-2-acetyl-tetracycline derivatives and process - Google Patents [patents.google.com]
- 5. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 11. Pharmacokinetics of Oral Doxycycline during Combination Treatment of Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetyl-2-decarbamoyldoxycycline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-2-decarbamoyldoxycycline, systematically known as (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione, is a notable compound primarily recognized as a process-related impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1][2] Designated as "Doxycycline Impurity F" in the European Pharmacopoeia, its presence is a critical quality attribute in the manufacturing and stability testing of doxycycline-based pharmaceuticals.[1] This technical guide provides a comprehensive overview of the discovery, formation, and characterization of this compound, offering detailed experimental protocols and data for researchers and professionals in drug development and quality control.
Discovery and History
The "discovery" of this compound is not a tale of a targeted therapeutic agent but rather a consequence of the analytical characterization of tetracycline antibiotics. While the intentional synthesis of similar 2-acetyl-2-decarboxamido tetracycline derivatives was explored as early as the 1960s through the cultivation of Streptomyces aureofaciens mutants, the specific identification of this compound has been driven by the need to ensure the purity and safety of doxycycline.[3] Its formal recognition as "Doxycycline Impurity F" underscores its importance in the regulatory landscape of pharmaceutical manufacturing.[1] The primary focus of research on this molecule has been its formation, detection, and control in doxycycline drug substances and products.[1]
Physicochemical Properties
The structural distinction of this compound from its parent compound, doxycycline, lies at the C-2 position of the naphthacene core, where a carboxamide group is replaced by an acetyl group.[1] This seemingly minor alteration results in changes to its physicochemical properties.
| Property | This compound | Doxycycline |
| Molecular Formula | C23H25NO8 | C22H24N2O8 |
| Molecular Weight | 443.45 g/mol | 444.44 g/mol |
| CAS Number | 122861-53-4 | 564-25-0 |
| Appearance | Colorless or yellow-like crystalline powder | Yellow crystalline powder |
Formation and Synthesis
This compound emerges from two primary routes: as a process-related impurity during the semi-synthetic manufacture of doxycycline from oxytetracycline or metacycline, and as a degradation product.[1]
Formation as a Process-Related Impurity
The manufacturing process of doxycycline can inadvertently lead to the formation of various impurities if not meticulously controlled.[1] The presence of this compound as a process-related impurity necessitates robust analytical monitoring during production.
Formation via Degradation
Doxycycline is susceptible to degradation under various stress conditions, including exposure to acidic or basic environments, heat, and light, which can lead to the formation of this compound.[1] Forced degradation studies are therefore crucial in understanding the stability of doxycycline and identifying its degradation products.
Doxycycline Degradation Pathway to Impurity F.
Experimental Protocols
Isolation of this compound
The isolation of this compound for use as a reference standard is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).
Protocol for Isolation by Preparative HPLC:
-
Sample Preparation: Dissolve a sample of doxycycline known to contain Impurity F in a suitable solvent, such as a mixture of methanol and water.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is often employed to achieve separation.
-
Flow Rate: The flow rate is optimized based on the column dimensions.
-
Detection: UV detection at a wavelength where both doxycycline and the impurity absorb, typically around 280 nm.
-
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound.
-
Solvent Evaporation: Remove the solvent from the collected fraction using a rotary evaporator or lyophilization to obtain the purified solid.
-
Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC.
Workflow for Isolation and Characterization.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the detection and quantification of this compound in doxycycline samples.
| Parameter | Method | Details |
| Technique | Reversed-Phase HPLC | --- |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | --- |
| Mobile Phase | Gradient of aqueous buffer and organic modifier | e.g., Ammonium acetate buffer and acetonitrile |
| Detection | UV-Vis | Typically at 280 nm |
| Quantification | External Standard Method | Using a purified reference standard of this compound |
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve doxycycline in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Dissolve doxycycline in 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat a solution of doxycycline with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid doxycycline to dry heat (e.g., 105°C).
-
Photodegradation: Expose a solution of doxycycline to UV light.
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products, including this compound.
Structural Elucidation
The definitive identification of this compound relies on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the overall tetracycline backbone.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological Activity and Signaling Pathway
As a structural analogue of doxycycline, this compound is presumed to exert its biological activity through a similar mechanism of action, which involves the inhibition of bacterial protein synthesis.[1] It is expected to bind to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[4] However, the structural modification at the C-2 position may alter its binding affinity and, consequently, its potency.[1] To date, dedicated studies on the specific signaling pathways modulated exclusively by this compound are not extensively reported in the literature.
Presumed Mechanism of Action.
Conclusion
This compound stands as a critical molecule in the pharmaceutical landscape, not as a therapeutic agent itself, but as a key indicator of quality and stability in doxycycline manufacturing. A thorough understanding of its formation, detection, and characterization is paramount for ensuring the safety and efficacy of doxycycline products. This guide provides a foundational resource for scientists and professionals engaged in the development, manufacturing, and quality control of tetracycline antibiotics. Further research into the specific biological activity and potential toxicological profile of this impurity would be beneficial for a more comprehensive risk assessment.
References
2-Acetyl-2-decarbamoyldoxycycline: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline, cataloged in PubChem with Compound ID (CID) 71587454, is a recognized impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1] Also referred to as Doxycycline Impurity F, this compound is of significant interest in pharmaceutical quality control and drug stability studies.[2][3][4] Its presence in doxycycline preparations can be indicative of manufacturing process inefficiencies or improper storage conditions, such as exposure to heat, light, or certain solvents.[5][6] This technical guide provides a detailed overview of the available data on this compound, including its physicochemical properties, biological activity, and the experimental protocols for its analysis.
Physicochemical and Identification Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its identification and characterization in analytical settings.
| Property | Value | Source |
| PubChem CID | 71587454, 14366729 | [1][4] |
| Molecular Formula | C23H25NO8 | [4] |
| Molecular Weight | 443.45 g/mol | [2] |
| IUPAC Name | 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione | [4] |
| Synonyms | Doxycycline Impurity F, 2-acetyl-2-decarbamoyl-doxycycline | [2][3] |
Biological Activity and Signaling Pathway
As a derivative of doxycycline, this compound is understood to share the same general mechanism of action as other tetracycline antibiotics: the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
However, the structural modification at the C-2 position—the replacement of the carbamoyl group with an acetyl group—is believed to significantly reduce its binding affinity to the ribosome.[5] This hypothesis is supported by studies on the closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), which exhibits only 3% of the antimicrobial potency of its parent compound, oxytetracycline.[7] Furthermore, ADOTC shows no activity against tetracycline-resistant bacteria, suggesting that it is susceptible to the same resistance mechanisms as other tetracyclines, such as efflux pumps and ribosomal protection proteins.[7]
Based on this evidence, it is highly probable that this compound possesses significantly weaker antibiotic activity compared to doxycycline.
Signaling Pathway Diagram
Caption: Mechanism of tetracycline action and the reduced efficacy of Impurity F.
Experimental Protocols
The generation and analysis of this compound are primarily conducted in the context of stability and impurity testing of doxycycline.
Generation of this compound (Forced Degradation)
This compound can be generated for analytical standard purposes through forced degradation of doxycycline. While specific conditions can vary, a general workflow is as follows:
Caption: Workflow for generating and identifying Doxycycline Impurity F.
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
A method for the isolation of the related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), has been described and can be adapted for this compound.[7]
| Parameter | Value |
| Column | Xterra MS, C18 (100 mm x 19 mm i.d., 5 µm) |
| Mobile Phase | Methanol:Water (27:73 v/v) with 0.08 M Formic Acid |
| Flow Rate | 9.0 mL/min |
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Various stability-indicating HPLC methods have been developed for the quantification of doxycycline and its impurities. A representative method is summarized below.
| Parameter | Value |
| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH 8.5) with 2 mM EDTA and 0.5 ml of Triethylamine |
| Mobile Phase B | Methanol |
| Gradient | A gradient program is utilized |
| Flow Rate | 1.7 mL/min |
| Column Temperature | 55°C |
| Detection | UV at 270 nm |
| Injection Volume | 25 µL |
Structural Characterization
The unambiguous identification of this compound requires spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the acetyl group and the absence of the carbamoyl moiety by comparing the spectra with that of the parent doxycycline.
-
Mass Spectrometry (MS-MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and fragmentation pattern, which provides definitive confirmation of the molecular formula and structure.[5]
Conclusion
This compound is a critical compound in the quality assessment of doxycycline. Its formation as a degradation product necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of doxycycline-based pharmaceuticals. While its biological activity is significantly lower than that of the parent drug, its presence serves as an important indicator of product stability. The experimental protocols outlined in this guide provide a foundation for researchers and quality control professionals working with this tetracycline derivative.
References
- 1. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-2-decarboxamido-oxytetracycline [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. Doxycycline Hyclate Impurity F | C23H25NO8 | CID 14366729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of 2-Acetyl-2-decarbamoyldoxycycline from Metacycline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2-Acetyl-2-decarbamoyldoxycycline, a recognized impurity in tetracycline antibiotics, often identified as Doxycycline EP Impurity F. While this compound is found in commercial preparations of metacycline, current scientific literature suggests it is not formed from the direct conversion of pure metacycline. Instead, it is likely a co-synthesized byproduct arising from the manufacturing process of doxycycline and its intermediates, such as metacycline, from precursors like oxytetracycline. This guide outlines the plausible formation pathways, detailed experimental protocols for its isolation, comprehensive analytical data, and the logical workflows involved in its characterization.
Introduction
This compound is a process-related impurity in the synthesis of doxycycline, a widely used broad-spectrum antibiotic.[1] Its presence is monitored under European Pharmacopoeia guidelines as Doxycycline Impurity F.[2] Notably, this compound has also been isolated from commercial batches of metacycline, an intermediate in the semi-synthesis of doxycycline from oxytetracycline.[3] Understanding the origin and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of doxycycline and related active pharmaceutical ingredients (APIs). This whitepaper consolidates the available technical information regarding its formation, isolation, and analytical characterization.
Plausible Formation Pathways
Direct conversion of metacycline to this compound is not a described reaction pathway. The formation of this impurity is more likely attributable to two main scenarios:
-
Biosynthetic Origin: Some tetracycline derivatives possessing a 2-acetyl-2-decarbamoyl structure are known to be formed during the fermentation of certain Streptomyces species.[4] It is plausible that this compound is a minor byproduct of the original fermentation process that produces the oxytetracycline precursor, and it persists through the subsequent chemical synthesis steps to metacycline and doxycycline.
-
Side Reaction in Doxycycline Synthesis: The semi-synthesis of doxycycline from oxytetracycline involves metacycline as a key intermediate.[3] The reaction conditions employed during these transformations could facilitate side reactions leading to the formation of this compound.
The diagram below illustrates a proposed logical relationship where the impurity originates from a common precursor or synthesis pathway rather than a direct conversion of metacycline.
Caption: Proposed Origin of this compound.
Analytical Data and Characterization
The structural confirmation of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₈ | [5] |
| Molecular Weight | 443.45 g/mol | [2] |
| CAS Number | 122861-53-4 | [1] |
| Pharmacopoeial Name | Doxycycline EP Impurity F | [2] |
| Synonyms | This compound | [2] |
Spectroscopic Data
While complete, publicly available spectra are limited, predicted NMR data and expected mass spectrometry results provide a basis for characterization.
Table 2: Predicted NMR Data
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Reference |
| ¹H | Acetyl (-COCH₃) | ~2.0 - 2.5 | Singlet | [5] |
| ¹H | Dimethylamino (-N(CH₃)₂) | ~2.5 - 3.0 | Singlet | [5] |
| ¹³C | Acetyl Carbonyl (C=O) | ~190 | - | [5] |
| ¹³C | Acetyl Methyl (-CH₃) | - | - | [5] |
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The expected protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio that corresponds to the calculated monoisotopic mass of C₂₃H₂₅NO₈ within a narrow tolerance (typically <5 ppm).[5]
Experimental Protocols
The following sections detail the methodologies for the isolation and purification of this compound from metacycline or doxycycline mother liquor.
Isolation from Commercial Metacycline by Preparative Column Liquid Chromatography
This method allows for the separation of the impurity from commercial metacycline.
-
Stationary Phase: Silica gel impregnated with edetate (EDTA). The pH of the EDTA solution is critical for fine-tuning the separation.
-
Mobile Phase: A mixture of dichloromethane, methanol, and 1 mM EDTA at a controlled pH (e.g., pH 6.0 or 9.0).[6]
-
Procedure:
-
Prepare the stationary phase by treating silica gel with an EDTA solution of the desired pH.
-
Pack the preparative column with the EDTA-impregnated silica gel.
-
Dissolve the commercial metacycline sample in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by an appropriate analytical technique (e.g., TLC or HPLC).
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent to obtain the isolated compound.
-
-
Confirmation: The structure of the isolated compound should be confirmed by NMR spectroscopy.[6]
Isolation from Doxycycline Hyclate Mother Liquor by Semi-Preparative HPLC
This protocol is adapted from a method used to isolate the impurity from doxycycline synthesis residues.[3]
-
Instrumentation: Semi-preparative High-Performance Liquid Chromatography (HPLC) system.
-
Column: Synergi RP-C18 (250 mm x 50 mm, 10 µm).[3]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0.0 min: 85% A, 15% B
-
40.0 min: 60% A, 40% B
-
40.5 min: 85% A, 15% B
-
50.0 min: 85% A, 15% B
-
-
Flow Rate: 80 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Inject the doxycycline hyclate mother liquor onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the target impurity peak.
-
Remove the organic solvent from the collected fraction by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified impurity.
-
-
Purity Analysis: The purity of the final product can be assessed by analytical HPLC. A purity of 98.7% has been reported using this method.[3]
The workflow for this isolation and characterization process is depicted below.
Caption: Workflow for Isolation and Analysis of Impurity F.
Conclusion
This compound is a significant impurity in the manufacturing of tetracycline antibiotics. While it is found within metacycline, the evidence points to its origin as a byproduct of the broader synthesis or fermentation process rather than a direct degradation product of metacycline itself. The control of this impurity is essential for regulatory compliance and drug safety. The detailed protocols for isolation and the analytical data presented in this guide provide a comprehensive resource for researchers and quality control professionals working with doxycycline and related compounds. Further research into the precise mechanisms of its formation could lead to improved manufacturing processes with lower impurity profiles.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. veeprho.com [veeprho.com]
- 3. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 6. Complete degradation of polycyclic antibiotic methacycline by a micro/nanostructured biogenic Mn oxide composite from engineered Mn(II)-oxidizing Pseudomonas sp. MB04B - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of 2-Acetyl-2-decarbamoyldoxycycline: A Technical Examination of the Roles of Methanol and Heat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1][2][3] The presence of such impurities is a critical consideration in the manufacturing, formulation, and storage of pharmaceutical products. This document will explore the pivotal roles of thermal stress and the solvent methanol in the chemical transformation of doxycycline into this specific derivative. While the precise, detailed mechanism is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on doxycycline degradation with fundamental principles of organic chemistry to propose a chemically plausible pathway.
The Influence of Thermal Stress on Doxycycline Stability
Heat is a significant factor in the degradation of doxycycline.[4][5][6] Exposure of doxycycline to elevated temperatures provides the necessary activation energy for various degradation pathways to occur.[7][8] Forced degradation studies, a common practice in the pharmaceutical industry to assess the stability of drug substances, consistently demonstrate that doxycycline undergoes degradation under thermal stress.[9][10] While these studies often identify other degradation products like metacycline and 6-epidoxycycline, the formation of this compound represents a specific transformation involving both the loss of the C2 carbamoyl group and the subsequent addition of an acetyl group.[4][5][8]
The Dual Role of Methanol: Solvent and Potential Reactant
Methanol is widely employed as a solvent for the extraction and analysis of doxycycline and its related substances due to its suitable polarity and solubilizing properties.[4][9][11] In the context of this compound formation, methanol's role can be considered twofold:
-
Solvent: As a solvent, methanol provides the medium in which the degradation reactions occur. Its protic nature can influence the stability of intermediates and transition states.
-
Potential Reactant/Catalyst: It is chemically plausible that methanol participates more directly in the reaction mechanism, beyond its function as a solvent. Under thermal conditions, methanol could act as a nucleophile or be involved in acid/base catalysis, facilitating the decarbamoylation and subsequent acetylation steps.
Proposed Chemical Pathway for this compound Formation
The transformation of doxycycline to this compound involves two key chemical modifications at the C2 position of the tetracycline core: decarbamoylation and acetylation. A proposed logical sequence for this transformation is outlined below.
Caption: Proposed reaction pathway for the formation of this compound from doxycycline.
Step 1: Decarbamoylation
The initial step is the removal of the carbamoyl group (-CONH2) from the C2 position. This hydrolysis-like reaction is likely facilitated by heat. Methanol, as a protic solvent, can participate in proton transfer steps that stabilize the transition state of this elimination.
Step 2: Acetylation
Following decarbamoylation, an acetyl group (-COCH3) is introduced at the C2 position. The precise source of the acetyl group is not explicitly defined in the available literature. One possibility is the oxidation of methanol to a reactive species under thermal stress, which can then act as an acetylating agent. Another potential pathway could involve the degradation of the doxycycline molecule itself, leading to the formation of a reactive acetyl donor.
Quantitative Data on Doxycycline Degradation
While specific quantitative data for the formation of this compound is scarce, the following table summarizes the degradation of doxycycline under various stress conditions, providing a broader context for its stability.
| Stress Condition | Temperature | Duration | Solvent/Medium | Observed Degradation | Reference(s) |
| Thermal Degradation | 80°C | 24 hours | Methanol | Significant degradation observed. | [9] |
| Thermal Degradation | 70°C | 90 days | Dry material | 27-55% decrease in doxycycline content. | [4] |
| Acid Hydrolysis | 60°C | 12 hours | 1.0N HCl | Stable under these conditions. | [9] |
| Alkaline Hydrolysis | 60°C | 12 hours | 1.0N NaOH | Significant degradation observed. | [9] |
| Oxidative Degradation | Room Temp. | 24 hours | 3% H2O2 | Significant degradation observed. | [9] |
| Photodegradation | Sunlight | 6 hours | Methanol | Sensitive to photolytic conditions. | [9] |
Experimental Protocols
The following is a generalized experimental protocol for a forced degradation study of doxycycline under thermal stress in a methanolic solution, adapted from methodologies described in the literature.[4][9]
Caption: Generalized workflow for a thermal degradation study of doxycycline in methanol.
Preparation of Doxycycline Stock Solution
-
Accurately weigh a suitable amount of doxycycline hyclate reference standard.
-
Dissolve the standard in methanol to achieve a known concentration (e.g., 1 mg/mL).
Application of Thermal Stress
-
Transfer a known volume of the doxycycline stock solution into a sealed, inert vial (e.g., amber glass vial with a PTFE-lined cap).
-
Place the vial in a calibrated oven or heating block set to the desired temperature (e.g., 80°C).
-
Maintain the temperature for a specified duration (e.g., 24 hours).[9]
Sample Preparation for Analysis
-
After the incubation period, remove the vial and allow it to cool to room temperature.
-
Prepare a working solution by diluting an aliquot of the stressed sample with methanol to a suitable concentration for analysis (e.g., 30 µg/mL).[9]
Analytical Method
-
Analyze the diluted sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
The chromatographic conditions should be optimized to separate doxycycline from its potential degradation products, including this compound.
-
Quantify the amount of remaining doxycycline and identify and quantify the degradation products by comparison with reference standards, if available.
References
- 1. chembk.com [chembk.com]
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antimicrobial Spectrum of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetyl-2-decarbamoyldoxycycline is recognized primarily as a degradation product and impurity of the broad-spectrum antibiotic, doxycycline.[1][2][3] Its structural modification, specifically the substitution of the C-2 carboxamide group with an acetyl group, significantly impacts its antimicrobial potency. This guide synthesizes the available data on the antimicrobial spectrum of this compound and related analogues, provides generalized experimental protocols for antimicrobial susceptibility testing of tetracycline compounds, and illustrates key experimental workflows. Due to the limited publicly available research specifically on this compound, data from a closely related analogue, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), is used to infer its antimicrobial characteristics. The evidence suggests that the C-2 carboxamide group is critical for the robust antibacterial activity of tetracyclines, and its absence in this compound likely leads to a significant reduction in efficacy.[1]
Antimicrobial Spectrum and Potency
Direct and extensive quantitative data on the antimicrobial spectrum of this compound is scarce in peer-reviewed literature. However, studies on the analogous compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), an impurity of oxytetracycline, provide significant insights. Research has demonstrated that ADOTC exhibits a markedly reduced antimicrobial activity compared to its parent compound.[1][4]
Table 1: Comparative Antimicrobial Potency of 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC)
| Compound | Test Organism/System | Potency Relative to Parent Compound (Oxytetracycline) | Source |
| 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC) | Activated sludge bacteria | 3% | [1][4] |
| This compound | Tetracycline-resistant bacteria | No antimicrobial activity observed | [4] |
The mode of action of this compound is presumed to be consistent with that of the tetracycline class of antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][5] The lack of activity against tetracycline-resistant bacteria by the analogue ADOTC further supports a similar mechanism of action to its parent tetracyclines.[4]
Experimental Protocols
Detailed experimental protocols for determining the antimicrobial spectrum of this compound are not explicitly available. However, standard methodologies for assessing the in vitro activity of new tetracycline derivatives can be applied.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., doxycycline)
-
Negative control (broth and solvent only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: A culture of the test bacteria in the logarithmic growth phase is diluted in MHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound and the control antibiotic are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Isolation and Purification of this compound
For research purposes, this compound can be isolated from doxycycline degradation products.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolation.[4]
Columns and Mobile Phase: A C18 chromatographic column can be utilized. The mobile phase composition would need to be optimized but could consist of a gradient of methanol and water with an acidic modifier like formic acid to ensure good peak separation.[4]
Detection and Identification: Fractions are collected and can be analyzed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS-MS) to confirm the identity and purity of the isolated compound.[4]
Visualized Workflows and Pathways
General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Postulated Mechanism of Action
Caption: Inhibition of bacterial protein synthesis.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 4. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Degradation of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Acetyl-2-decarbamoyldoxycycline, recognized in the European Pharmacopoeia as Doxycycline Impurity F, is a critical impurity and degradation product of the broad-spectrum antibiotic, doxycycline. Its presence in doxycycline drug substances and products is a key concern for pharmaceutical manufacturers, necessitating strict control to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability and degradation pathways leading to the formation of this compound from its parent compound, doxycycline. It details the experimental protocols for forced degradation studies and the analytical methodologies for its detection and quantification.
It is important to note that while extensive data exists on the formation of this impurity, literature on the stability and degradation of this compound as an isolated compound is not publicly available. The focus of current research and regulatory documentation is on controlling its formation during the manufacturing and storage of doxycycline.
Physicochemical Properties
A structural comparison of doxycycline and its impurity, this compound, reveals the key difference at the C-2 position of the naphthacene core. In doxycycline, this position features a carboxamide group, which is replaced by an acetyl group in the impurity.[1] This modification results in altered physicochemical properties.
| Property | This compound | Doxycycline |
| Molecular Formula | C₂₃H₂₅NO₈[1] | C₂₂H₂₄N₂O₈[1] |
| Molecular Weight | 443.45 g/mol [1] | 444.4 g/mol [1] |
| Key Functional Group at C-2 | Acetyl group (-COCH₃)[1] | Carboxamide group (-CONH₂)[1] |
Degradation Pathways of Doxycycline Leading to this compound
The formation of this compound is intrinsically linked to the degradation of doxycycline under various stress conditions. The primary factors influencing this degradation are pH, temperature, and the presence of certain solvents.[1]
The proposed mechanism involves the removal of the carbamoyl group at the C2 position of doxycycline and the subsequent or concurrent addition of an acetyl group.[1] The precise reaction kinetics are complex and can be influenced by the specific stress conditions applied.
Below is a diagram illustrating the general degradation pathway of doxycycline to Impurity F.
Caption: General degradation pathway of Doxycycline to Impurity F.
Forced Degradation Studies of Doxycycline
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The following table summarizes the conditions for forced degradation of doxycycline that can lead to the formation of this compound.
| Stress Condition | Reagent/Parameters | Observed Doxycycline Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for varying durations | Doxycycline is relatively stable under acidic conditions.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for varying durations | Doxycycline shows significant degradation in alkaline conditions.[2] |
| Oxidation | 3% to 30% H₂O₂ at room temperature | Doxycycline is susceptible to oxidative degradation.[2] |
| Thermal Degradation | 40°C to 70°C for several days | Thermo-degradation is observed, with the rate increasing with temperature.[3] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or daylight | Doxycycline degrades upon exposure to light.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols for conducting forced degradation of doxycycline.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve doxycycline in a suitable solvent (e.g., methanol or water) to obtain a known concentration.
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a specified period (e.g., 8 hours). After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: To another portion of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture for a specified period (e.g., 4 hours). After cooling, neutralize the solution with 0.1 M HCl.
-
Analysis: Dilute the resulting solutions to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation
-
Preparation of Solution: Prepare a solution of doxycycline in a suitable solvent.
-
Oxidation: Add a specified volume of hydrogen peroxide (e.g., 30%) to the doxycycline solution. Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.
Protocol for Thermal Degradation
-
Sample Preparation: Place the solid doxycycline powder or a solution of doxycycline in a thermostatically controlled oven.
-
Exposure: Maintain the temperature at a specific level (e.g., 60°C) for a defined duration (e.g., 7 days).
-
Analysis: For the solid sample, dissolve it in a suitable solvent after the exposure period. Analyze both the solid and solution samples by HPLC.
Protocol for Photolytic Degradation
-
Sample Preparation: Expose a solution of doxycycline in a transparent container to a light source.
-
Exposure: The light source can be a UV lamp at a specific wavelength (e.g., 254 nm) or exposure to direct daylight for a set duration.
-
Analysis: Analyze the exposed solution by HPLC. A control sample protected from light should be analyzed concurrently.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of doxycycline and its degradation products, including this compound.
Typical HPLC Parameters
| Parameter | Description |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH is a critical parameter for separation. |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength where both doxycycline and its impurities have significant absorbance (e.g., 254 nm or 350 nm). |
| Column Temperature | Often controlled (e.g., 30°C) to ensure reproducibility. |
The European Pharmacopoeia provides a detailed HPLC method for the analysis of doxycycline and its impurities.
Data Presentation
While specific quantitative data for the stability of this compound is not available, the following table summarizes the typical degradation of doxycycline under forced conditions, which leads to the formation of Impurity F.
| Stress Condition | Duration | Doxycycline Remaining (%) | Formation of Impurity F | Other Major Degradants |
| 0.1 M HCl at 60°C | 8 hours | >95% | Minimal | - |
| 0.1 M NaOH at 60°C | 4 hours | <20% | Significant | Multiple products |
| 30% H₂O₂ at RT | 24 hours | ~50% | Detected | Multiple products |
| Dry Heat at 70°C | 7 days | ~85% | Detected | Metacycline, 6-epidoxycycline |
| UV Light (254 nm) | 24 hours | ~70% | Detected | Multiple products |
Note: The percentages are indicative and can vary based on the exact experimental conditions.
Conclusion
The stability and degradation of this compound are of significant interest within the framework of doxycycline quality control. While there is a lack of direct stability data for this impurity, a thorough understanding of the degradation pathways of doxycycline provides the necessary foundation for its control. The forced degradation protocols and analytical methods outlined in this guide serve as a valuable resource for researchers and drug development professionals in ensuring the quality and safety of doxycycline-containing pharmaceutical products. Future research focusing on the isolation and stability testing of this compound would be beneficial for a more complete understanding of its chemical behavior.
References
A Technical Guide to 2-Acetyl-2-decarbamoyldoxycycline: Synthesis, Characterization, and Analytical Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a close structural analog and a significant process-related impurity and degradation product of the widely used tetracycline antibiotic, doxycycline.[1] Its presence in doxycycline drug substances and products is a critical quality attribute that requires careful monitoring and control to ensure the safety and efficacy of the final pharmaceutical product.[1] The European Pharmacopoeia (EP) officially lists this compound as "Doxycycline Impurity F," setting specific limits for its presence in both doxycycline hyclate and doxycycline monohydrate.[1] This guide provides a comprehensive overview of the physicochemical properties, formation pathways, analytical methodologies, and biological activity of this compound.
Physicochemical Properties
The primary structural difference between this compound and its parent compound, doxycycline, lies at the C-2 position of the naphthacene core. In doxycycline, this position features a carboxamide group (-CONH2), which is replaced by an acetyl group (-COCH3) in the impurity.[1] This seemingly minor modification results in notable changes to the molecule's physicochemical properties.
Figure 1: Structural comparison of Doxycycline and its Impurity F.
A summary of the key physicochemical properties is presented in Table 1.
| Property | This compound | Doxycycline |
| Molecular Formula | C23H25NO8[1] | C22H24N2O8 |
| Molecular Weight | 443.45 g/mol [1] | 444.4 g/mol |
| Key Functional Group at C-2 | Acetyl group (-COCH3)[1] | Carboxamide group (-CONH2)[1] |
| Appearance | Colorless or yellow-like crystalline powder | - |
| Monoisotopic Mass | 443.15801676 Da (Calculated)[1] | - |
Table 1: Comparative Physicochemical Properties
Formation and Synthesis
This compound is not typically synthesized for therapeutic purposes but is formed during the manufacturing process of doxycycline or through its degradation.
Formation as an Impurity and Degradation Product
The formation of this impurity can occur under several conditions:
-
Process-Related Impurity: It can arise during the semi-synthetic manufacturing of doxycycline from oxytetracycline or metacycline if the process is not carefully controlled.[1] A related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), is known to be a major side-product during the fermentation process for oxytetracycline.[2]
-
Degradation Product: Doxycycline can degrade to form this impurity when exposed to heat, light, or acidic environments.[1] The stability of doxycycline is also influenced by solvents and excipients used in pharmaceutical formulations, which can affect the rate of formation of degradation products.[1]
Figure 2: Factors leading to the degradation of Doxycycline.
Synthesis for Analytical Standards
The intentional preparation of this compound is primarily for its use as a certified reference standard in the quality control of doxycycline. The methods generally involve controlled degradation of doxycycline or isolation from batches where it exists as an impurity.[1] Direct, selective acetylation of doxycycline at the C-2 position is challenging due to the molecule's complexity and the presence of other sensitive functional groups.[1]
Experimental Protocols
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
A documented method for isolating the related impurity, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), can be adapted. This protocol is crucial for generating a pure standard for analytical purposes.[2]
-
Objective: To isolate milligram quantities of the impurity from a bulk sample.
-
Instrumentation: Preparative HPLC system.
-
Column: Xterra MS, C18 chromatographic column (100 mm x 19 mm i.d., 5 µm).[2]
-
Mobile Phase: A mixture of methanol and water (27:73 v/v) with 0.08 M formic acid.[2]
-
Flow Rate: 9.0 mL/min.[2]
-
Procedure:
-
Dissolve the bulk doxycycline or oxytetracycline sample containing the impurity in a suitable solvent.
-
Inject the solution onto the preparative HPLC column.
-
Elute the components using the specified mobile phase and flow rate.
-
Collect the fractions corresponding to the impurity peak, identified by a UV detector.
-
Combine the relevant fractions and remove the solvent (e.g., by lyophilization or evaporation) to yield the isolated compound.
-
-
Confirmation: The identity and purity of the isolated compound should be unambiguously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS/MS).[2]
Figure 3: Workflow for isolation and confirmation of the impurity.
Biological Activity
The therapeutic potential of this compound appears limited due to its significantly reduced antimicrobial activity compared to its parent compounds.
Antimicrobial Potency
Studies on the related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), provide insight into the biological activity. The structural modification at the C-2 position, while seemingly minor, has a profound impact on potency.
| Organism/System | Observation | Reference |
| Activated Sludge Bacteria | The antimicrobial potency of ADOTC was only 3% of that of oxytetracycline (OTC). | [2] |
| Tetracycline-Resistant Bacteria | No antimicrobial activity was observed, indicating a mode of action similar to OTC (inhibition of bacterial protein synthesis). | [2] |
Table 2: Antimicrobial Activity of the Related Impurity ADOTC
This reduced activity suggests that the carboxamide group at the C-2 position is critical for the potent antibacterial action of tetracyclines. The mode of action is believed to be the same as other tetracyclines—inhibition of bacterial protein synthesis—but with much lower efficacy.[1][2]
Conclusion and Regulatory Significance
While this compound does not currently present viable therapeutic applications, its role as a critical quality impurity in doxycycline manufacturing is of high importance. For professionals in drug development and quality control, understanding its formation, isolation, and analytical characterization is essential. The control of this and other impurities to levels stipulated by pharmacopoeias is a regulatory mandate to ensure the quality, safety, and consistency of doxycycline products.[1] Further research into this molecule is primarily focused on refining analytical methods for its detection and minimizing its formation during production and storage.
References
Methodological & Application
Application Notes and Protocols for 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a close structural analog and a known impurity of doxycycline, a widely used tetracycline antibiotic.[1] The key structural difference lies at the C-2 position of the naphthacene core, where the carboxamide group of doxycycline is replaced by an acetyl group.[1] This modification significantly alters the physicochemical properties of the molecule.[1] This document provides a summary of its formation, and available data on its biological activity, drawing parallels with closely related tetracycline derivatives due to the limited direct research on this specific compound. It is recognized by the European Pharmacopoeia as "Doxycycline Impurity F," highlighting its importance in the quality control of doxycycline products.[1]
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its parent compound, doxycycline, is presented below.
| Property | This compound | Doxycycline | Reference |
| Molecular Formula | C23H25NO8 | C22H24N2O8 | [1] |
| Molecular Weight | 443.45 g/mol | 444.4 g/mol | [1] |
| Key Functional Group at C-2 | Acetyl group (-COCH3) | Carboxamide group (-CONH2) | [1] |
Formation and Synthesis
This compound is primarily formed as a process-related impurity during the synthesis of doxycycline and as a degradation product.[1]
Formation as a Degradation Product: Doxycycline can degrade under specific conditions to form this compound. Factors influencing this degradation include:
-
Heat and Solvents: The presence of methanol and heat can facilitate the removal of the carbamoyl group at the C-2 position and subsequent acetylation, though the precise mechanism is not extensively detailed in the literature.[1]
-
pH: Doxycycline is more stable at lower pH values. Increased degradation, and consequently the formation of impurities like this compound, is observed in alkaline conditions.[1]
Synthetic Approaches: While standard acetylation methodologies using reagents like acetic anhydride or acetyl chloride are common in organic synthesis, selectively targeting the C-2 position of the complex doxycycline molecule is a significant challenge.[1]
A patented process describes a method for co-producing 2-acetyl-2-decarboxamidotetracycline and its 7-chloro analog through the cultivation of the microorganism S. aureofaciens (ATCC 13749) in a nutrient medium under submerged aerobic conditions.[2]
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following section details a protocol for the isolation and purification of a closely related analog, 2-Acetyl-2-decarboxamido-oxytetracycline (ADOTC), which can be adapted.
Protocol: Isolation and Purification of Tetracycline Analogs by Preparative HPLC [3]
This protocol is based on the successful isolation of ADOTC, a major impurity of oxytetracycline.
1. Objective: To isolate this compound from a mixture containing doxycycline and other impurities.
2. Materials and Equipment:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Xterra MS, C18 chromatographic column (100 mm x 19 mm i.d., 5 µm) or equivalent
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sample mixture containing this compound
-
Rotary evaporator
-
Lyophilizer
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of methanol and water in a 27:73 (v/v) ratio.
-
Add formic acid to the mobile phase to a final concentration of 0.08 M.
-
Degas the mobile phase before use.
4. Chromatographic Conditions:
-
Column: Xterra MS, C18 (100 mm x 19 mm i.d., 5 µm)
-
Mobile Phase: Methanol:Water (27:73, v/v) with 0.08 M formic acid
-
Flow Rate: 9.0 mL/min
-
Detection: UV detector at an appropriate wavelength for tetracyclines (e.g., 280 nm or 350 nm).
-
Injection Volume: Dependent on sample concentration and preparative loop size.
5. Procedure:
-
Dissolve the crude sample mixture in a minimal amount of the mobile phase.
-
Filter the sample solution to remove any particulate matter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the elution peak of this compound. The retention time will need to be determined based on analytical scale injections.
-
Pool the collected fractions.
-
Remove the organic solvent (methanol) using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
6. Identification and Characterization:
-
The identity and purity of the isolated compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS/MS)
-
Analytical HPLC
-
Biological Activity
Direct studies on the biological activity of this compound are scarce. However, research on the analogous compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), provides some insight.
Antimicrobial Activity: A study on ADOTC revealed that its antimicrobial potency against activated sludge bacteria was only 3% of that of its parent compound, oxytetracycline.[3] Furthermore, no antimicrobial activity was observed against tetracycline-resistant bacteria, suggesting a similar mechanism of action to other tetracyclines, which involves the inhibition of bacterial protein synthesis.[1][3]
Comparative Biological Data of a Related Tetracycline Analog
| Compound | Target Organism | Potency Compared to Parent Compound | Reference |
| 2-Acetyl-2-decarboxamido-oxytetracycline (ADOTC) | Activated sludge bacteria | 3% of Oxytetracycline | [3] |
| 2-Acetyl-2-decarboxamido-oxytetracycline (ADOTC) | Tetracycline-resistant bacteria | No activity observed | [3] |
Visualizations
Caption: Formation of this compound from Doxycycline.
Caption: Workflow for the Isolation and Purification of Tetracycline Analogs.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. US3226441A - 2-decarboxamido-2-acetyl-tetracycline derivatives and process - Google Patents [patents.google.com]
- 3. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a known related substance of the broad-spectrum antibiotic, doxycycline.[1] Its presence in doxycycline drug substances and products needs to be monitored and controlled to ensure the quality, safety, and efficacy of the medication. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are widely used for the analysis of pharmaceutical impurities.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods for the analysis of this compound due to their high resolution, sensitivity, and specificity. These techniques allow for the effective separation of the impurity from the active pharmaceutical ingredient (API), doxycycline, and other related substances.
A stability-indicating HPLC method is crucial for accurately quantifying impurities in the presence of degradation products. Such methods are developed by subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to ensure that all potential degradation products are separated from the main peak and from each other.[2]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of doxycycline and its impurities. While specific data for this compound is not always individually reported in literature, the provided ranges are representative of what can be expected from a validated HPLC or UPLC method for related substances.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Limit of Detection (LOD) | 0.02 - 1.08 µg/mL | ~5 µg/mL (for Doxycycline) |
| Limit of Quantification (LOQ) | 0.1 - 3.27 µg/mL | ~25 µg/mL (for Doxycycline) |
| Linearity Range | 0.25 - 50 µg/mL | 2-20 µg/mL (for Doxycycline) |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98.7 - 100.6% (for Doxycycline) |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for the Separation of Doxycycline and this compound
This protocol is based on a reported method that successfully separates doxycycline and its related substances, including this compound.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
-
Chromatographic data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (50 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase: A mixture of water, acetonitrile, and perchloric acid in the ratio of 75:25:0.2 (v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 25 µL.
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Solution (for Drug Substance): Accurately weigh and dissolve the doxycycline drug substance in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution (for Pharmaceutical Formulations): For tablets or capsules, take a representative number of units, calculate the average weight, and grind them into a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of doxycycline and dissolve it in the mobile phase. Further dilution may be necessary to achieve a suitable concentration for analysis. The solution should be filtered through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time relative to the standard.
-
Quantify the amount of this compound in the sample using the external standard method.
Protocol 2: UPLC Method for the Analysis of Doxycycline and its Impurities
This protocol is adapted from a stability-indicating UPLC method for doxycycline and its impurities.[5]
Instrumentation:
-
Ultra-Performance Liquid Chromatograph with a UV or PDA detector.
-
Chromatographic data system.
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A mixture of 75 mM ammonium acetate and 4 mM EDTA (pH 8.8) with acetonitrile in the ratio of 97:3 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 55°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 1-5 µL.
Sample Preparation: Follow the sample preparation steps outlined in Protocol 1, using the UPLC mobile phase as the diluent.
Procedure: Follow the procedural steps as described in Protocol 1, adapting for the UPLC system.
Method Validation
Any analytical method intended for quantitative analysis must be validated according to ICH guidelines or other relevant regulatory standards. The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Caption: HPLC Experimental Workflow for this compound Analysis.
Caption: Logical Relationship in the Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and identification of the doxycycline hyclate impurit...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Separation of 2-Acetyl-2-decarbamoyldoxycycline from Doxycycline
Abstract
This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the antibiotic doxycycline. This compound is listed as Impurity F in the European Pharmacopoeia and is a critical parameter for the quality control of doxycycline drug substances and products.[1][2] The described method is based on established pharmacopoeial procedures and provides a reliable protocol for researchers, scientists, and drug development professionals.
Introduction
Doxycycline is a broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, several related substances or impurities can form, which may affect the drug's efficacy and safety. One such impurity is this compound.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for these impurities.[3][4][5] Therefore, a validated, stability-indicating analytical method is crucial for the accurate identification and quantification of these impurities. This document provides a detailed protocol for an HPLC method suitable for this purpose.
Experimental
A reversed-phase HPLC method is employed for the separation. The method utilizes a styrene-divinylbenzene copolymer stationary phase and a buffered mobile phase, ensuring good resolution between doxycycline and its related impurities.
Instrumentation and Consumables
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Chromatographic Conditions
The following chromatographic conditions are based on the European Pharmacopoeia monograph for doxycycline hyclate.[4][5]
| Parameter | Value |
| Column | Styrene-divinylbenzene copolymer (8 µm), 250 mm x 4.6 mm |
| Mobile Phase | Weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL volumetric flask with the aid of 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0. Dilute to 1000.0 mL with water. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 60 °C |
| Detection Wavelength | 254 nm[4][5] |
| Injection Volume | 20 µL[4][5] |
Quantitative Data Summary
The following table summarizes the relative retention times of doxycycline and its specified impurities as per the European Pharmacopoeia. This data is crucial for peak identification in the chromatogram.
| Compound | Relative Retention Time (with respect to Doxycycline) |
| Impurity E | ~ 0.2[4][5] |
| Impurity D | ~ 0.3[4][5] |
| Impurity C | ~ 0.5[4][5] |
| Doxycycline | 1.0 |
| Impurity F (this compound) | ~ 1.2 [4][5] |
Protocol
This protocol provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Mobile Phase
-
Accurately weigh 60.0 g of 2-methyl-2-propanol.
-
Transfer it to a 1000 mL volumetric flask using 200 mL of HPLC-grade water.
-
Add 400 mL of a pH 8.0 buffer solution.
-
Add 50 mL of a 10 g/L tetrabutylammonium hydrogen sulfate solution (pH adjusted to 8.0).
-
Add 10 mL of a 40 g/L sodium edetate solution (pH adjusted to 8.0).
-
Dilute to the final volume of 1000.0 mL with HPLC-grade water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Preparation of Standard and Sample Solutions
Reference Solution (for System Suitability):
-
Prepare a solution containing known concentrations of doxycycline and its impurities (A and B as per EP) to verify the system's resolving power.[4]
Reference Solution (for Quantitation):
-
Prepare a standard solution of this compound at a concentration relevant to the specification limit.
Test Solution:
-
Accurately weigh a suitable amount of the doxycycline sample.
-
Dissolve and dilute it in the mobile phase to achieve a final concentration as specified in the relevant monograph.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared solutions into the HPLC system.[4][5]
-
Run the analysis for a sufficient time to allow for the elution of all relevant peaks.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Identify the peaks of doxycycline and this compound in the sample chromatogram based on their retention times relative to the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
Workflow Diagram
Caption: HPLC workflow for the separation of this compound.
Conclusion
The described HPLC method, adapted from the European Pharmacopoeia, is a specific and reliable method for the separation and quantification of this compound from doxycycline. Adherence to this protocol will enable accurate quality assessment of doxycycline active pharmaceutical ingredients and finished products, ensuring they meet the required regulatory standards.
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a derivative of the broad-spectrum tetracycline antibiotic, doxycycline. It is most commonly identified as a process-related impurity and degradation product of doxycycline.[1][2][3] The structural modification, specifically the replacement of the C2-carboxamide group with an acetyl group, presents a significant challenge for direct synthesis. To date, a well-established, high-yield laboratory synthesis protocol for this compound has not been reported in the scientific literature. The methodologies presented herein are based on theoretical approaches derived from the known chemistry of doxycycline and related tetracycline compounds. These protocols are intended to serve as a foundational guide for research and development, requiring substantial optimization for practical application.
The synthesis of this compound is a complex endeavor due to the multifunctional nature of the doxycycline molecule. Modifications at the C2 position are known to be challenging and often result in compounds with altered biological activity.[4] The proposed synthetic route is a two-step process involving a controlled decarbamoylation of doxycycline followed by a selective acetylation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H25NO8 | [3] |
| Molecular Weight | 443.45 g/mol | [3] |
| Appearance | Colorless or yellow-like crystalline powder (predicted) | [2] |
Proposed Synthetic Pathway
The proposed synthesis of this compound from doxycycline is a two-step process:
-
Step 1: Controlled Alkaline Hydrolysis for Decarbamoylation. This step aims to selectively remove the carbamoyl group from the C2 position of doxycycline. This is a challenging step as doxycycline is known to be unstable in alkaline conditions, which can lead to a mixture of degradation products.
-
Step 2: Selective Acetylation. The product from Step 1, 2-decarbamoyldoxycycline, possesses multiple hydroxyl groups that can be acetylated. This step requires a highly selective acetylation method to target the desired position.
Figure 1: Proposed two-step synthesis of this compound from doxycycline.
Experimental Protocols
Protocol 1: Controlled Alkaline Hydrolysis of Doxycycline
This protocol describes a hypothetical procedure for the decarbamoylation of doxycycline under controlled alkaline conditions. Caution: This reaction is expected to have a low yield and produce multiple byproducts. Extensive purification and characterization will be necessary.
Materials:
-
Doxycycline hyclate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis and purification
Procedure:
-
Dissolve a known amount of doxycycline hyclate in deionized water in a round-bottom flask to a concentration of approximately 1 mg/mL.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen and minimize oxidative degradation.
-
Cool the flask in an ice bath.
-
Slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while monitoring the pH. Adjust the pH to a target range of 8.5-9.5. Doxycycline is known to degrade in alkaline solutions, so careful control of pH is crucial.
-
Maintain the reaction at a low temperature (0-4 °C) with continuous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC. The goal is to observe the formation of the decarbamoylated intermediate while minimizing further degradation.
-
Once the optimal reaction time is determined (based on the peak corresponding to the decarbamoylated product), quench the reaction by adding 1 M HCl dropwise to neutralize the solution to pH 7.0.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a low temperature.
-
The crude product will be a complex mixture. The desired 2-decarbamoyldoxycycline must be purified using preparative HPLC.
Expected Outcome and Characterization:
The yield of 2-decarbamoyldoxycycline is anticipated to be low. The purified product should be characterized by high-resolution mass spectrometry (HRMS) to confirm the loss of the carbamoyl group and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity of the tetracycline backbone.
Protocol 2: Selective Acetylation of 2-Decarbamoyldoxycycline
This protocol outlines a speculative approach for the selective acetylation of the 2-decarbamoyldoxycycline intermediate. This step is highly challenging due to the presence of multiple reactive hydroxyl groups. The use of a sterically hindered acetylating agent or an enzymatic approach could be explored for higher selectivity.
Materials:
-
Purified 2-decarbamoyldoxycycline
-
Acetic anhydride or acetyl chloride (as acetylating agent)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Nitrogen gas
-
Schlenk line or glove box for anhydrous conditions
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the purified 2-decarbamoyldoxycycline in anhydrous DCM in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the acetylating agent (e.g., 1.1 equivalents of acetic anhydride) and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine) in anhydrous DCM.
-
Slowly add the acetylating agent solution to the cooled doxycycline derivative solution dropwise over a period of 30 minutes.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by TLC. The goal is to achieve mono-acetylation.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Expected Outcome and Characterization:
The yield of this compound is expected to require significant optimization. The final product must be thoroughly characterized by:
-
HPLC: To assess purity.
-
HRMS: To confirm the correct molecular weight and formula (C23H25NO8).
-
1H and 13C NMR: To confirm the presence of the acetyl group and the overall structure.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the proposed synthesis.
The synthesis of this compound in the laboratory is a formidable challenge that requires a multi-step process with careful control of reaction conditions. The protocols provided here are intended as a starting point for research and will necessitate extensive optimization and advanced analytical techniques for successful implementation. The primary hurdles are the low selectivity of the decarbamoylation step and the difficulty of selective acetylation in the presence of multiple reactive sites. Researchers undertaking this synthesis should be prepared for low yields and complex purification procedures.
References
- 1. Chemical modifications in the tetracycline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of 2-Acetyl-2-decarbamoyldoxycycline using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Acetyl-2-decarbamoyldoxycycline is a key derivative and potential impurity of doxycycline, a widely used tetracycline antibiotic.[1][2] Its accurate structural identification and characterization are critical for quality control and regulatory compliance in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the unambiguous structural elucidation of such compounds, providing detailed information about the molecular framework and the precise location of functional groups.[1] This application note provides detailed protocols for the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to confirm the structure of this compound.
Principle The structural confirmation of this compound relies on identifying key differences from the parent doxycycline molecule. The primary modification is the substitution of the carbamoyl group (-CONH₂) at the C2 position with an acetyl group (-COCH₃).[1] NMR spectroscopy can confirm this change by:
-
¹H NMR: Detecting the unique singlet signal of the acetyl methyl protons.
-
¹³C NMR: Identifying the characteristic signals for the acetyl methyl and carbonyl carbons.[1]
-
2D NMR (COSY, HSQC, HMBC): Establishing the connectivity between atoms to confirm the placement of the acetyl group and the overall integrity of the doxycycline backbone.[3][4]
Experimental Workflow
The overall process from sample handling to final structure confirmation is outlined below.
Caption: Experimental workflow for NMR-based structure confirmation.
Experimental Protocols
Sample Preparation
A high-quality sample is crucial for obtaining reliable NMR spectra.[5]
-
Analyte: 5-10 mg of purified this compound.
-
Solvent: 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are common choices for doxycycline derivatives.[6] The choice should be based on sample solubility.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can also reference the residual solvent signal.[7]
Protocol:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently vortex or sonicate the mixture until the sample is fully dissolved. Ensure no solid particles remain.[7]
-
Using a Pasteur pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube.[7]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquisition on a 400 or 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Purpose: To identify all proton environments, particularly the key singlet from the new acetyl group.
-
Typical Parameters:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16.
-
¹³C NMR Spectroscopy
-
Purpose: To identify all carbon environments, especially the carbonyl and methyl carbons of the acetyl group.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlation).[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and linking molecular fragments.[4]
Data Interpretation and Structural Confirmation
The key to confirmation is comparing the acquired spectra against the known data for doxycycline and identifying signals that correspond to the C2-acetyl group while confirming the absence of the C2-carbamoyl group.
Expected Chemical Shifts
While specific public data for this compound is limited, expected chemical shifts can be inferred from the known structure and data for similar compounds.[1]
Table 1: Comparison of Key Expected NMR Signals
| Group | Doxycycline (Reference) | This compound (Expected) | Confirmation Method |
|---|---|---|---|
| C2-Substituent Protons | ~7.4 and ~7.9 ppm (-CONH₂) | ~2.1-2.3 ppm (singlet, 3H, -COCH₃) | ¹H NMR |
| C2-Substituent Carbons | ~170 ppm (-C ONH₂) | ~200-205 ppm (-C OCH₃) and ~25-30 ppm (-COC H₃) | ¹³C NMR |
| C2 Carbon | ~95-100 ppm | Shifted due to new substituent | ¹³C NMR, HMBC |
| 4-N(CH₃)₂ Protons | ~2.3-2.9 ppm (singlet, 6H) | Unchanged (~2.3-2.9 ppm) | ¹H NMR |
| 6-CH₃ Protons | ~1.4-1.6 ppm (doublet) | Unchanged (~1.4-1.6 ppm) | ¹H NMR |
Note: Reference shifts for doxycycline can vary depending on the solvent and pH.[8][9]
Structure Confirmation Logic
The relationship between different NMR experiments provides complementary data that, when combined, leads to an unambiguous structure.
Caption: Logical relationships between NMR experiments for structure elucidation.
Confirmation Steps:
-
¹H NMR Analysis: Locate a distinct singlet integrating to 3 protons around 2.1-2.3 ppm. This is strong evidence for the acetyl methyl group.[1] Confirm that the broad signals for the -CONH₂ protons are absent.
-
¹³C NMR Analysis: Identify two new signals: one in the carbonyl region (~200-205 ppm) for the acetyl C=O and another in the aliphatic region (~25-30 ppm) for the acetyl methyl carbon.[1]
-
HSQC Analysis: Confirm the correlation between the acetyl proton signal (~2.1-2.3 ppm) and the acetyl methyl carbon signal (~25-30 ppm).
-
HMBC Analysis: This is the most critical experiment. Look for a 2-bond correlation from the acetyl methyl protons (~2.1-2.3 ppm) to the acetyl carbonyl carbon (~200-205 ppm). Crucially, also look for a 3-bond correlation from the acetyl methyl protons to the C2 carbon of the doxycycline ring. This definitively places the acetyl group at the C2 position.
Conclusion A systematic approach using 1D and 2D NMR spectroscopy provides a comprehensive and definitive method for the structural confirmation of this compound. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC experiments allows for the unambiguous identification of the key acetyl functional group and its precise location on the tetracycline framework, ensuring the identity and purity of the compound for research and pharmaceutical quality control.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Preparative Column Liquid Chromatography for 2-Acetyl-2-decarbamoyldoxycycline Isolation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyl-2-decarbamoyldoxycycline is a known impurity and degradation product of doxycycline, a broad-spectrum tetracycline antibiotic. Its isolation and characterization are crucial for quality control in pharmaceutical manufacturing and for comprehensive toxicological and pharmacological profiling. This document provides a detailed protocol for the isolation of this compound using preparative column liquid chromatography, enabling the generation of high-purity reference standards.
Data Presentation
The following table summarizes key quantitative parameters from published methods for the preparative separation of this compound and related compounds.
| Parameter | Method 1 | Method 2 |
| Target Compound | 2-Acetyl-2-decarboxamido-oxytetracycline | Doxycycline Impurity C (this compound) |
| Stationary Phase | Xterra MS, C18 | Sapphire C18 |
| Column Dimensions | 100 mm x 19 mm i.d., 5 µm | 21.2 mm x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (27:73 v/v) with 0.08 M Formic Acid | 0.1% Acetic Acid:Acetonitrile (83:17 v/v) |
| Flow Rate | 9.0 mL/min | 20 mL/min |
| Purity Achieved | Not specified for target, but successful isolation | 90.1% |
| Reference | [1] | [2] |
Experimental Protocols
This section details a comprehensive methodology for the preparative isolation of this compound, drawing upon established chromatographic principles and published data.
1. Materials and Reagents
-
Crude doxycycline hyclate or a mixture containing this compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid or Acetic acid (analytical grade)
-
Dichloromethane (for alternative normal phase chromatography)
-
EDTA (disodium salt)
-
Ammonium hydroxide or hydrochloric acid for pH adjustment
2. Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
pH meter
-
Vortex mixer and sonicator
3. Preparative Chromatography Method (Reversed-Phase)
This protocol is based on the successful separation of doxycycline impurities.[1][2]
-
Column: C18 silica-based preparative column (e.g., 21.2 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic
-
Composition: 83% Mobile Phase A, 17% Mobile Phase B
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 280 nm and 350 nm
-
Sample Preparation: Dissolve the crude mixture in the mobile phase to a concentration suitable for preparative loading. The solubility should be determined empirically. Filter the sample solution through a 0.45 µm filter before injection.
-
Injection Volume: To be optimized based on column dimensions and sample concentration. Start with a smaller injection to determine the retention time of the target compound.
-
Fraction Collection: Collect fractions corresponding to the peak of interest. The collection can be triggered by time or UV signal threshold.
4. Post-Purification Processing
-
Solvent Evaporation: Combine the collected fractions containing the purified this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator at a controlled temperature (e.g., ≤ 40°C) to prevent degradation.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a solid powder.
-
Purity Analysis: Assess the purity of the isolated compound using an analytical HPLC method. A high-resolution analytical C18 column with a suitable gradient elution program should be employed.
-
Structural Confirmation: Confirm the identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5. Alternative Preparative Chromatography Method (Normal Phase)
For certain separation challenges, a normal phase approach may be beneficial.[3]
-
Column: Silica gel preparative column. The silica gel can be pre-treated by impregnation with an EDTA solution to improve peak shape for tetracyclines.
-
Mobile Phase: A mixture of dichloromethane and methanol. The ratio will need to be optimized based on the separation. A small amount of 1 mM EDTA solution at a controlled pH (e.g., 6.0 or 9.0) can be added to the mobile phase.
-
Elution Mode: Isocratic or step gradient.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Subsequent steps: Follow the post-purification processing as described for the reversed-phase method.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship between doxycycline, its impurity, and the isolation process.
References
- 1. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Acetyl-2-decarbamoyldoxycycline for Analytical Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a critical reference standard for the quality control of doxycycline, a widely used tetracycline antibiotic.[1][2][3][4] As a known degradation product and process-related impurity, its accurate identification and quantification are essential to ensure the safety and efficacy of doxycycline-based pharmaceutical products.[1] This application note provides a detailed protocol for the use of this compound as an analytical standard, primarily utilizing High-Performance Liquid Chromatography (HPLC) as outlined in the European Pharmacopoeia (EP).[5][6]
Chemical Properties
| Property | Value |
| Chemical Name | (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione[3] |
| Synonyms | Doxycycline Impurity F, Doxycycline Related Compound F[2][3] |
| CAS Number | 122861-53-4[3] |
| Molecular Formula | C23H25NO8[1][3][7] |
| Molecular Weight | 443.45 g/mol [1][3] |
Analytical Application: HPLC-UV
The primary analytical method for the quantification of this compound in doxycycline samples is reversed-phase HPLC with UV detection.[1][8] The following protocol is adapted from the European Pharmacopoeia monograph for doxycycline hyclate.[5][6]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Doxycycline Hyclate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-methyl-2-propanol (tert-Butyl alcohol)
-
Potassium phosphate monobasic
-
Sodium hydroxide
-
Tetrabutylammonium hydrogen sulfate
-
Disodium edetate (EDTA)
-
Water (HPLC grade or purified)
-
Hydrochloric acid
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Styrene-divinylbenzene copolymer (8 µm), 250 mm x 4.6 mm |
| Mobile Phase | A mixture of 60.0 g of 2-methyl-2-propanol, 200 mL of water, 400 mL of pH 8.0 buffer, 50 mL of 10 g/L tetrabutylammonium hydrogen sulfate solution (pH 8.0), and 10 mL of 40 g/L sodium edetate solution (pH 8.0), diluted to 1000 mL with water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
3. Standard Solution Preparation
-
Stock Solution (A): Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to obtain a concentration of 0.1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards at concentrations of, for example, 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL.
4. Sample Preparation (for Doxycycline Active Pharmaceutical Ingredient - API)
-
Accurately weigh about 25 mg of the doxycycline API into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability
-
Resolution: The resolution between the doxycycline peak and the this compound peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for six replicate injections of the working standard solution should not be more than 2.0%.
Quantitative Data
The following table summarizes typical quantitative data for the analysis of this compound.
| Parameter | Typical Value |
| Retention Time (RT) of Doxycycline | ~10 min (Varies with system) |
| Relative Retention Time (RRT) | ~1.2 (relative to doxycycline)[6] |
| Linearity Range (µg/mL) | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.1 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Relationship between the analyte, standard, method, and quality control.
The use of a well-characterized this compound reference standard is paramount for the accurate quality assessment of doxycycline drug substances and products. The HPLC method detailed in this application note provides a robust and reliable approach for the identification and quantification of this critical impurity, thereby ensuring the safety and quality of the final pharmaceutical product. Adherence to the specified system suitability criteria is essential for valid analytical results.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. drugfuture.com [drugfuture.com]
- 7. uspnf.com [uspnf.com]
- 8. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Acetyl-2-decarbamoyldoxycycline (Doxycycline Impurity F) in Pharmaceutical Samples by HPLC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification and quantification of 2-Acetyl-2-decarbamoyldoxycycline, a critical related substance of Doxycycline known as Impurity F in the European Pharmacopoeia (EP). The method described is based on a reversed-phase high-performance liquid chromatography (RP-HPLC) approach, consistent with pharmacopeial guidelines for testing related substances in doxycycline active pharmaceutical ingredients (APIs) and finished drug products. This document includes comprehensive experimental procedures, system suitability requirements, and data presentation to facilitate method implementation in a quality control or research environment.
Introduction
Doxycycline is a widely used semi-synthetic tetracycline antibiotic.[1] During its synthesis, storage, or formulation, several related substances or impurities can arise. This compound is a known process-related impurity and degradation product of doxycycline.[2][3] Its structure differs from the parent molecule by the substitution of the C-2 carboxamide group with an acetyl group.[2] Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[2] In the EP, this specific compound is designated as Doxycycline Impurity F.[3][4][5]
This protocol outlines a reliable HPLC method for separating and quantifying this compound from the main doxycycline peak and other related substances.
Logical Relationship of Structures
The key structural difference between Doxycycline and its Impurity F is the functional group at the C-2 position of the naphthacene core. This modification is critical for chromatographic separation.
Caption: Structural relationship between Doxycycline and Impurity F.
Experimental Protocol
This protocol is adapted from the European Pharmacopoeia (EP) monograph for Doxycycline Hyclate, which is designed to separate all specified impurities, including Impurity F.[5]
Materials and Reagents
-
Reference Standards: Doxycycline Hyclate EP Reference Standard, Doxycycline Impurity F Reference Standard (or a reference standard mixture containing it).
-
Solvents: HPLC grade 2-methyl-2-propanol (tert-butanol), water, and methanol.
-
Chemicals: Buffer solution pH 8.0, tetrabutylammonium hydrogen sulfate, sodium edetate (EDTA), dilute sodium hydroxide solution.
-
Sample: Doxycycline API or finished pharmaceutical product (tablets, capsules).
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV detector is required.
| Parameter | Condition |
| HPLC System | A gradient or isocratic HPLC system with UV detection |
| Column | Stationary phase: Styrene-divinylbenzene copolymer (e.g., 250 mm x 4.6 mm, 8 µm) |
| Column Temperature | 60 °C |
| Mobile Phase | Weigh 60.0 g of 2-methyl-2-propanol, add 200 mL of water, 400 mL of buffer solution pH 8.0, 50 mL of 10 g/L tetrabutylammonium hydrogen sulfate solution (pH 8.0), and 10 mL of 40 g/L sodium edetate solution (pH 8.0). Dilute to 1000.0 mL with water.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Test Solution (API): Dissolve 50.0 mg of the Doxycycline substance in the mobile phase and dilute to 50.0 mL with the mobile phase to obtain a concentration of 1.0 mg/mL.[6]
-
Test Solution (Tablets/Capsules):
-
Weigh and finely powder the contents of not fewer than 20 tablets/capsules.
-
Transfer a quantity of the powder, equivalent to 50 mg of Doxycycline, into a 50 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Centrifuge or filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Reference Solution (Impurity F): Dissolve an accurately weighed quantity of Doxycycline Impurity F reference standard in the mobile phase to obtain a solution with a known concentration of approximately 0.002 mg/mL (corresponding to a 0.2% impurity level relative to a 1.0 mg/mL test solution).
-
System Suitability Solution: Prepare a solution containing Doxycycline and known impurities (including Impurity F) as specified in the relevant pharmacopeia to verify resolution and peak symmetry. The EP monograph uses a solution containing Impurity A, Impurity B, and Doxycycline to establish system suitability.[5]
Analytical Workflow
The overall process from sample receipt to final report generation follows a structured workflow to ensure accuracy and reproducibility.
Caption: HPLC workflow for Doxycycline Impurity F quantification.
Data Analysis and Results
Identification
-
The retention time of the peak corresponding to this compound in the test solution chromatogram should match that of the peak in the reference solution chromatogram.
-
Based on the EP monograph, Impurity F has a relative retention time of approximately 1.2 with respect to the main Doxycycline peak.[5][6]
Calculation
Calculate the percentage of Impurity F in the sample using the following formula:
% Impurity F = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample: Peak area of Impurity F in the test solution.
-
Area_Impurity_Standard: Peak area of Impurity F in the reference solution.
-
Conc_Standard: Concentration of Impurity F in the reference solution (mg/mL).
-
Conc_Sample: Concentration of Doxycycline in the test solution (mg/mL).
Typical Method Performance (Example Data)
The following tables summarize typical performance characteristics expected from a validated HPLC method for impurity quantification. These values are illustrative and should be confirmed during in-house method validation.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Doxycycline peak and the nearest eluting impurity (e.g., Impurity A) should be ≥ 2.0.[5] |
| Tailing Factor (Symmetry Factor) | Not more than 1.5 for the Doxycycline peak. |
| Relative Standard Deviation (RSD) for Injections | ≤ 2.0% for the Doxycycline peak area from six replicate injections of the standard solution. |
Table 2: Example Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 for Impurity F |
| Limit of Detection (LOD) | Approx. 0.05 µg/mL |
| Limit of Quantification (LOQ) | Approx. 0.15 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% at three concentration levels |
| Precision (% RSD) | < 5.0% for LOQ, < 2.0% for higher concentrations |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound (Impurity F) in pharmaceutical samples. Adherence to the specified chromatographic conditions, system suitability criteria, and sample preparation procedures is essential for achieving accurate and reproducible results that comply with regulatory standards. This protocol serves as a comprehensive guide for quality control laboratories and researchers involved in the analysis of Doxycycline and its related substances.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 4. Doxycycline EP Impurity F | CAS No- 122861-53-4 | Simson Pharma Limited [simsonpharma.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Involving 2-Acetyl-2-decarbamoyldoxycycline (Sarecycline)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 2-Acetyl-2-decarbamoyldoxycycline, also known as Sarecycline, in various cell-based assays. This document is intended to guide researchers in evaluating the anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activities of this narrow-spectrum tetracycline antibiotic.
Introduction
This compound (Sarecycline) is a third-generation tetracycline derivative with a modified C7 moiety, granting it a narrow spectrum of antibacterial activity, primarily against Gram-positive bacteria such as Cutibacterium acnes.[1] Beyond its antibiotic properties, Sarecycline, like other tetracyclines, exhibits anti-inflammatory effects.[2][3] These properties are attributed to the inhibition of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), making it a compound of interest for dermatological and other inflammatory conditions.[2][4] This document outlines key cell-based assays to characterize these non-antibiotic activities.
Assessment of Anti-Inflammatory Activity
Tetracyclines are known to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Signaling Pathway Overview
The diagram below illustrates the simplified signaling cascade leading to the production of inflammatory cytokines upon stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, and the putative inhibitory points for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the procedure to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line, such as RAW 264.7 or THP-1, stimulated with LPS.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Sarecycline)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-8
-
MTT or other cell viability assay kit
Experimental Workflow:
Caption: Workflow for assessing cytokine inhibition.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2x10^4 cells/well in 100 µL of complete medium. For THP-1 cells, seed at 1x10^4 cells/well and differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to adhere.
-
Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (the optimal concentration may need to be determined empirically). Do not add LPS to the negative control wells.[7][8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, on the remaining cells in the plate.
Protocol 2: Cell Viability (MTT) Assay
Procedure:
-
After collecting the supernatant for ELISA, gently wash the cells with 100 µL of PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Doxycycline (Reference) | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Assessment of Matrix Metalloproteinase (MMP) Inhibition
Tetracyclines, including doxycycline, are known to inhibit the activity of MMPs, enzymes involved in the degradation of the extracellular matrix. This inhibitory activity is independent of their antibiotic function and is thought to be mediated by chelating the zinc and calcium ions essential for MMP catalytic activity.[14][15]
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 secreted by cells.
Materials:
-
Fibroblasts or a cancer cell line known to secrete MMPs (e.g., HT1080)
-
Serum-free cell culture medium
-
This compound
-
SDS-PAGE equipment
-
Gelatin
-
Tris-HCl, SDS, Triton X-100, CaCl₂, ZnCl₂
-
Coomassie Brilliant Blue R-250
Experimental Workflow:
Caption: Workflow for gelatin zymography.
Procedure:
-
Cell Culture: Culture the chosen cell line to near confluency. Wash the cells with PBS and then incubate in serum-free medium containing various concentrations of this compound for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris. The medium can be concentrated using centrifugal filter units.
-
Electrophoresis: Mix the samples with a non-reducing loading buffer and load onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.[16][17]
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove the SDS and allow the MMPs to renature.[16]
-
Incubation: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
Data Presentation:
| Compound | Concentration (µM) | MMP-9 Activity Inhibition (%) | MMP-2 Activity Inhibition (%) |
| This compound | 1 | ||
| 10 | |||
| 100 | |||
| 500 | |||
| Doxycycline (Reference) | 1 | ||
| 10 | |||
| 100 | |||
| 500 |
Conclusion
The provided protocols offer a framework for the in vitro characterization of the anti-inflammatory and MMP-inhibitory properties of this compound (Sarecycline). By employing these cell-based assays, researchers can elucidate the mechanisms underlying its non-antibiotic effects and evaluate its potential for therapeutic applications in inflammatory diseases. It is recommended to include a known MMP inhibitor and an anti-inflammatory agent as positive controls in these assays for robust data interpretation.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 2. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxycycline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. Sarecycline Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of MMP2/MMP9 activity by gelatin zymography analysis [bio-protocol.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetyl-2-decarbamoyldoxycycline for Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 2-Acetyl-2-decarbamoyldoxycycline in studies focused on understanding tetracycline resistance. Given the available data, this compound is best utilized as a comparative tool in structure-activity relationship (SAR) studies to elucidate the functional importance of the C-2 carboxamide group in doxycycline's antimicrobial efficacy.
Introduction
This compound is a structural analog and a known impurity of doxycycline, a broad-spectrum tetracycline antibiotic.[1] The key structural difference lies at the C-2 position of the naphthacene core, where the carboxamide group of doxycycline is replaced by an acetyl group.[2] This modification has a profound impact on its biological activity. Research on the closely related compound, 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), has shown a significant reduction in antimicrobial potency, with no observed activity against tetracycline-resistant bacteria.[3] This suggests that the C-2 carboxamide moiety is critical for the antibacterial action of tetracyclines.
These notes outline protocols for using this compound not as a direct therapeutic agent, but as a chemical probe to investigate the mechanisms of tetracycline action and resistance.
Mechanisms of Tetracycline Action and Resistance
Tetracycline-class antibiotics, including doxycycline, function by entering the bacterial cell and binding to the 30S ribosomal subunit. This binding physically blocks the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.
Bacteria have evolved two primary mechanisms of resistance to tetracyclines:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cytoplasm, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and can dislodge the tetracycline molecule, allowing protein synthesis to resume.
Data Presentation: Comparative Antimicrobial Activity
The following tables are templates for researchers to populate with their own experimental data when comparing the activity of doxycycline and this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Doxycycline vs. This compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | Doxycycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Susceptible | ||
| Staphylococcus aureus ATCC 29213 | Susceptible | ||
| E. coli (with known TetA efflux pump) | Efflux Pump | ||
| S. aureus (with known TetM ribosomal protection) | Ribosomal Protection | ||
| Klebsiella pneumoniae (clinical isolate) | Characterized Resistance Profile | ||
| Pseudomonas aeruginosa ATCC 27853 | Intrinsically Resistant |
Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Assays
| Bacterial Strain | Resistance Mechanism | Doxycycline (30 µg disk) | This compound (30 µg disk) |
| Escherichia coli ATCC 25922 | Susceptible | ||
| Staphylococcus aureus ATCC 29213 | Susceptible | ||
| E. coli (with known TetA efflux pump) | Efflux Pump | ||
| S. aureus (with known TetM ribosomal protection) | Ribosomal Protection |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures grown to a 0.5 McFarland standard
-
Doxycycline stock solution (e.g., 1 mg/mL in sterile deionized water)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, followed by dilution in media)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Prepare serial twofold dilutions of doxycycline and this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, covering a concentration range appropriate for the expected MICs (e.g., 0.06 to 64 µg/mL for doxycycline, and potentially higher for the analog).
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Disk Diffusion Susceptibility Testing
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures grown to a 0.5 McFarland standard
-
Sterile blank paper disks (6 mm diameter)
-
Doxycycline solution (for impregnating disks, e.g., 30 µ g/disk )
-
This compound solution (for impregnating disks, e.g., 30 µ g/disk )
Procedure:
-
Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antibiotic-impregnated disks to the surface of the agar. Ensure firm contact.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Visualizations
Caption: Mechanism of action of doxycycline.
Caption: Tetracycline resistance via efflux pump.
Caption: Tetracycline resistance via ribosomal protection.
Caption: Hypothesized structure-activity relationship.
Caption: Comparative experimental workflow.
References
- 1. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 2. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 3. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Doxycycline is a broad-spectrum tetracycline antibiotic used to treat a variety of bacterial infections.[1] Ensuring the quality and stability of doxycycline drug products is critical for their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the quantitative determination of doxycycline and for the detection and quantification of its related substances, which can be process-related impurities or degradation products.
This document provides a comprehensive, validated HPLC method for the analysis of doxycycline and its related substances in bulk drug substances and pharmaceutical dosage forms. The method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines, capable of separating doxycycline from its potential degradation products formed under various stress conditions.[1][2]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of doxycycline.
I. Analytical Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is described for the simultaneous determination of doxycycline and its related substances.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below. Several methods have been reported in the literature; this table consolidates common and effective parameters.[2][3][4][5]
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.01 M Oxalic Acid in Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 350 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Reagents and Materials
-
Doxycycline Hyclate Reference Standard
-
Acetonitrile (HPLC grade)
-
Oxalic Acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%)
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Doxycycline Hyclate Reference Standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 25-150 µg/mL).[4]
-
Sample Solution (from tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of doxycycline into a volumetric flask, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
II. Method Validation Protocol
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
1. Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2] Stress conditions are applied to a sample of doxycycline to induce degradation. The method's ability to separate the intact drug from any degradation products is then evaluated.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, the stressed samples are diluted with the mobile phase and injected into the HPLC system. The chromatograms are then examined for any new peaks corresponding to degradation products and to ensure the doxycycline peak remains pure.
2. Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol for Linearity:
-
Prepare a series of at least five concentrations of doxycycline working standards.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the equation of the line.
3. Accuracy (Recovery)
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.
Experimental Protocol for Accuracy:
-
Prepare samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Spike a placebo or a sample matrix with known amounts of doxycycline.
-
Analyze the samples in triplicate.
-
Calculate the percentage recovery.
4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol for Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day and by the same analyst.
-
Intermediate Precision: Analyze the same samples on two different days by two different analysts.
-
Calculate the relative standard deviation (%RSD) for the results.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
6. Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol for Robustness:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze the samples under these modified conditions.
-
Evaluate the effect on the results (e.g., retention time, peak area).
III. Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data for Doxycycline
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 75 | [Insert Data] |
| 100 | [Insert Data] |
| 125 | [Insert Data] |
| 150 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean % Recovery | 98.0 - 102.0% |
Table 4: Precision Data
| Precision Level | Parameter | %RSD |
| Repeatability (Intra-day) | Peak Area (n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | [Insert Data] |
| LOQ | [Insert Data] |
Table 6: Doxycycline Related Substances
The European Pharmacopoeia lists several related substances for doxycycline.[7][8] Common impurities that should be monitored include:
| Impurity Name | Abbreviation |
| 6-Epidoxycycline | Impurity A |
| Metacycline | Impurity B |
| 4-Epidoxycycline | Impurity C |
| 2-Acetyl-2-decarbamoyl-doxycycline | Impurity F |
IV. Visualizations
Caption: Workflow for the development and validation of the HPLC method.
Caption: Experimental workflow for forced degradation studies.
V. Conclusion
The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the determination of doxycycline and its related substances. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis of doxycycline in bulk and pharmaceutical dosage forms. The provided protocols and data tables serve as a comprehensive guide for implementation in a laboratory setting.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 4. ijpar.com [ijpar.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. uspbpep.com [uspbpep.com]
Application Notes and Protocols for the Chromatographic Analysis of 2-Acetyl-2-decarbamoyldoxycycline
Introduction
2-Acetyl-2-decarbamoyldoxycycline, also known as Doxycycline Impurity F, is a known process-related impurity and degradation product of the broad-spectrum antibiotic, doxycycline.[1] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of doxycycline-containing pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances. This document provides detailed application notes and protocols for the chromatographic analysis of this specific impurity.
Chromatographic Methods for the Separation of this compound
A variety of reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the analysis of doxycycline and its impurities. The selection of the optimal method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and run time. Below is a summary of reported chromatographic conditions.
Data Presentation: Chromatographic Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) | Method 3 (Gradient) | Method 4 (Preparative) |
| Stationary Phase | Phenomenex Luna C18 (50 x 4.6 mm, 3 µm) | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) | Silica gel (impregnated with EDTA) |
| Mobile Phase A | Water:Acetonitrile:Perchloric Acid (75:25:0.2, v/v) | Acetonitrile:Water:Perchloric Acid (26:74:0.25, v/v), pH 2.5 | 25 mM Potassium Phosphate, 2 mM EDTA, 0.5 ml Triethylamine in Water, pH 8.5 | Dichloromethane, Methanol, 1 mM EDTA, pH 9.0 or 6.0 |
| Mobile Phase B | N/A | N/A | Methanol | N/A |
| Gradient | N/A | N/A | Gradient program | N/A |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.7 mL/min | Not Specified |
| Detection Wavelength | 269 nm | 350 nm | 270 nm | Not Specified |
| Column Temperature | 30°C | Not Specified | 55°C | Not Specified |
| Injection Volume | 25 µL | Not Specified | 25 µL | Not Specified |
| Relative Retention Time of Impurity F | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The European Pharmacopoeia specifies a relative retention time of about 1.2 for this compound (Impurity F) with respect to doxycycline under its stipulated conditions.[2]
Experimental Protocols
Below are detailed protocols for two of the cited HPLC methods. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical requirements.
Protocol 1: Isocratic RP-HPLC Method for Doxycycline and Related Substances
This protocol is adapted from a method for the successful separation of doxycycline and its related substances, including 2-acetyl-2-carbamoyl doxycycline.[3]
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
Reference standards for doxycycline and this compound
-
Sample containing doxycycline for analysis
2. Chromatographic System
-
HPLC system with a UV detector
-
Phenomenex Luna C18 column (50 x 4.6 mm, 3 µm)
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Carefully mix water, acetonitrile, and perchloric acid in the ratio of 75:25:0.2 (v/v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
4. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample containing doxycycline by dissolving it in the mobile phase to a suitable concentration. The concentration may need to be adjusted to ensure that the impurity peaks are within the linear range of the detector.
5. Chromatographic Analysis
-
Set the column temperature to 30°C.
-
Set the flow rate to 0.7 mL/min.
-
Set the UV detection wavelength to 269 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 25 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks.
6. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample using the peak area and the concentration of the standard solution.
Protocol 2: Gradient RP-HPLC Method for Doxycycline and its Impurities
This protocol is based on a stability-indicating HPLC method for the quantification of doxycycline and its organic impurities.[4]
1. Materials and Reagents
-
Methanol (HPLC grade)
-
Potassium phosphate (analytical grade)
-
Ethylenediaminetetraacetic acid (EDTA) (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
-
Reference standards for doxycycline and this compound
-
Sample containing doxycycline for analysis
2. Chromatographic System
-
HPLC system with a gradient pump and a UV detector
-
Waters XBridge BEH C8 column (150 x 4.6 mm, 3.5 µm)
-
Data acquisition and processing software
3. Preparation of Mobile Phases
-
Mobile Phase A: Prepare a buffer solution containing 25 mM potassium phosphate and 2 mM EDTA in water. Add 0.5 ml of triethylamine per liter of buffer and adjust the pH to 8.5.
-
Mobile Phase B: Methanol.
-
Degas both mobile phases before use.
4. Standard and Sample Preparation
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Sample Solution: Prepare the sample solution by dissolving the doxycycline-containing material in a suitable diluent.
5. Chromatographic Analysis
-
Set the column temperature to 55°C.
-
Set the flow rate to 1.7 mL/min.
-
Set the UV detection wavelength to 270 nm.
-
Program the gradient elution according to the specific method requirements (a starting point could be a linear gradient from a low to a high percentage of Mobile Phase B).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 25 µL of the standard and sample solutions.
-
Record and process the chromatograms.
6. Data Analysis
-
Identify and quantify the this compound peak as described in Protocol 1.
Workflow and Pathway Diagrams
General Workflow for Chromatographic Analysis
The following diagram illustrates the typical workflow for the chromatographic analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Components
This diagram shows the logical relationship between the key components of the chromatographic system and the analytical process.
Caption: Relationship between components in an HPLC analysis.
References
- 1. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 2. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the procurement and utilization of 2-Acetyl-2-decarbamoyldoxycycline, a key impurity of the broad-spectrum antibiotic doxycycline. This document outlines suppliers, experimental protocols for its use as a reference standard in quality control, and methods for studying its potential biological impact.
Sourcing and Procurement of this compound
This compound, also known as Doxycycline Impurity F, is primarily used as a certified reference standard for analytical purposes in the pharmaceutical industry.[1][2][3] Its availability is generally restricted to specialized chemical suppliers catering to research and quality control laboratories. The products are intended for in-vitro studies and are not for human or veterinary use.[1]
Below is a summary of potential suppliers. Please note that pricing and availability are subject to change and often require a direct inquiry with the supplier.
| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities | Price |
| Sigma-Aldrich (MilliporeSigma) | This compound | 122861-53-4 | Analytical Standard Grade | Inquire | Request Quote |
| Benchchem | This compound | 122861-53-4 | >98% | Inquire | Request Quote |
| BOC Sciences | Doxycycline EP Impurity F | 122861-53-4 | 90% | Inquire | Request Quote[] |
| Pharmaffiliates | Doxycycline Hyclate - Impurity F | 122861-53-4 | Pharmaceutical Standard | Inquire | Request Quote[5] |
| Axios Research | Doxycycline Hyclate Impurity F | 122861-53-4 | Reference Standard | Inquire | Request Quote[2] |
| Anax Laboratories | Doxycycline Hyclate EP Impurity F | 122861-53-4 | 98.00% | Inquire | Request Quote[6] |
| Guangzhou TOSUN Pharmaceutical | Doxycycline EP Impurity F | 122861-53-4 | 95.89% | Min. 5mg | Request Quote[7] |
| Simson Pharma Limited | Doxycycline EP Impurity F | 122861-53-4 | Inquire | Inquire | Request Quote[8][9] |
| ChemBK | This compound, Doxycycline Hyclate IMpurity F | 122861-53-4 | Inquire | Inquire | Request Quote[10] |
Application: Use as a Reference Standard in HPLC Analysis
The primary application of this compound is as a reference standard for the identification and quantification of this specific impurity in doxycycline drug substances and products.[1] High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.
Experimental Protocol: Quantification of Doxycycline Impurity F in a Doxycycline Sample
Objective: To quantify the amount of this compound (Doxycycline Impurity F) in a bulk sample of doxycycline hyclate using reverse-phase HPLC with UV detection.
Materials:
-
This compound reference standard
-
Doxycycline hyclate bulk sample
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
0.45 µm membrane filters
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 0.1M potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 2.5 with orthophosphoric acid.
-
The mobile phase will be a gradient mixture of this buffer and acetonitrile. A typical gradient might start at 85:15 (Buffer:Acetonitrile) and ramp to 60:40 over 20 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (initial conditions) and make up to the volume. This is your standard stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 100 mg of the doxycycline hyclate bulk sample and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up to the volume. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of 0.1M KH2PO4 (pH 2.5) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of the impurity in the sample using the calibration curve.
-
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. Doxycycline Hyclate Impurity F - CAS - 122861-53-4 | Axios Research [axios-research.com]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. anaxlab.com [anaxlab.com]
- 7. Doxycycline EP Impurity F-Impurity Standards-Guangzhou TOSUN Pharmaceutical Co., Ltd. [tosunpharm.com]
- 8. Doxycycline EP Impurity F | CAS No- 122861-53-4 | Simson Pharma Limited [simsonpharma.com]
- 9. Doxycycline EP Impurity F | CAS No- 122861-53-4 | this compound [chemicea.com]
- 10. chembk.com [chembk.com]
- 11. ijpar.com [ijpar.com]
Troubleshooting & Optimization
improving resolution of 2-Acetyl-2-decarbamoyldoxycycline in HPLC
Welcome to the technical support center for the chromatographic analysis of doxycycline and its related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a specific focus on improving the resolution of 2-Acetyl-2-decarbamoyldoxycycline (also known as Doxycycline Impurity F) from the parent doxycycline peak.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound is a known impurity of doxycycline.[1][2] As a structural analog, its physicochemical properties can be very similar to doxycycline, making it challenging to separate chromatographically.[3] Accurate quantification of this and other impurities is crucial for ensuring the quality, safety, and efficacy of doxycycline drug products, as mandated by regulatory bodies like the European Pharmacopoeia, which lists it as "Doxycycline Impurity F".[3]
Q2: What are the typical starting HPLC conditions for the analysis of doxycycline and its impurities?
A2: A common starting point is reversed-phase HPLC using a C8 or C18 column. Mobile phases are typically composed of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter, with successful separations reported at both acidic (e.g., pH 2.5) and alkaline (e.g., pH 8.5) conditions.[4][5]
Q3: I am observing poor resolution between doxycycline and a nearby peak, which I suspect is this compound. What is the first step I should take?
A3: The first step is to confirm the identity of the co-eluting peak, if possible, using a reference standard for this compound. Once confirmed, the most impactful parameter to adjust is typically the mobile phase pH. Doxycycline has multiple pKa values, and altering the pH can change the ionization state of both doxycycline and its impurities, thus affecting their retention and selectivity.
Q4: Should I use a C8 or a C18 column for better resolution?
A4: Both C8 and C18 columns have been successfully used for the analysis of doxycycline and its impurities.[4][6] A C18 column, being more hydrophobic, will generally provide greater retention for doxycycline and its related compounds.[7] However, a C8 column may offer different selectivity, which could be advantageous for resolving closely eluting peaks.[7] The choice between them can depend on the specific impurity profile of your sample. If you are struggling with resolution on a C18 column, switching to a C8, or vice versa, is a valid troubleshooting step.
Troubleshooting Guide: Improving the Resolution of this compound
This guide provides a systematic approach to troubleshooting and improving the resolution between doxycycline and this compound.
Issue: Poor Resolution or Co-elution of Doxycycline and this compound
Initial Assessment Workflow
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 5. ejceh.journals.ekb.eg [ejceh.journals.ekb.eg]
- 6. ijpar.com [ijpar.com]
- 7. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Acetyl-2-decarbamoyldoxycycline
Welcome to the technical support center for 2-Acetyl-2-decarbamoyldoxycycline. This resource provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this doxycycline-related compound. Given that this compound is primarily encountered as an impurity during the production or storage of doxycycline, this guide focuses on the challenges related to its isolation, purification, and characterization.
Troubleshooting Guide: Isolation and Purification
This guide addresses common issues encountered during the separation and purification of this compound from complex mixtures, such as bulk doxycycline hyclate or fermentation broths.
Question: I am having difficulty separating this compound from the parent doxycycline and other related impurities like 6-epidoxycycline. What can I do?
Answer: Co-elution is a common challenge due to the structural similarity of these compounds. Here are several strategies to improve separation:
-
Optimize Mobile Phase pH: The retention behavior of tetracyclines is highly pH-dependent. Fine-tuning the pH of the mobile phase can significantly alter the selectivity between doxycycline and its impurities. For instance, using a phosphate buffer at a pH of 8.5 has been shown to be effective.[1] Careful control over the pH of EDTA solutions in the mobile phase can also enhance separation.[2]
-
Column Selection: While C18 columns are commonly used, consider a different stationary phase if co-elution persists. A Porous Graphitic Carbon (PGC) column can offer different selectivity compared to silica-based C18 columns due to its unique retention mechanism.[3] Alternatively, a C8 column, as used in some validated methods, might provide the necessary resolution.[1]
-
Gradient Optimization: If using a gradient elution, try adjusting the gradient slope. A shallower gradient provides more time for closely eluting compounds to separate.
-
Temperature Control: Column temperature can influence selectivity. Experiment with different temperatures (e.g., 30°C to 55°C) to see if it improves the resolution between the peaks of interest.[1][3]
Question: My recovery yield for this compound is very low after preparative HPLC. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Chelation with Metal Ions: Tetracyclines are known to chelate with metal ions, which can lead to peak tailing and loss of compound on the column or during workup.[4][5]
-
Degradation: Tetracyclines are sensitive to both acidic and basic conditions, and can degrade during long purification runs or harsh workup procedures.[6][7]
-
Solution: Maintain the pH of your mobile phase within the stable range for tetracyclines (typically pH 2-8).[6] Avoid prolonged exposure to strong acids or bases. After collection, neutralize the fractions if they are at an extreme pH.
-
-
Adsorption to Surfaces: The compound may be adsorbing to glassware or collection tubes.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
Question: I have isolated a compound that I believe is this compound, but I am unsure how to confirm its identity and purity.
Answer: A combination of analytical techniques is necessary for unambiguous identification:
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight (C23H25NO8, approx. 443.45 g/mol ).[4] Tandem MS (MS/MS) can provide fragmentation patterns to confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise structure and distinguishing it from other isomers.[2][6]
-
Purity Assessment by HPLC: Use a validated analytical HPLC method with a diode array detector (DAD) to assess purity. The peak purity can be checked using the DAD, and the percentage purity can be calculated from the peak area relative to any impurities.[8][]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that is structurally related to the antibiotic doxycycline. It is characterized by the replacement of the C2 carboxamide group of doxycycline with an acetyl group. It is officially recognized as "Doxycycline EP Impurity F".[][10]
Q2: What is the primary source of this compound?
A2: This compound is not typically synthesized as a primary target. It is most commonly found as a process-related impurity in the manufacture of doxycycline or as a degradation product.[] It can also be formed as a side product during the fermentation process for other tetracyclines, such as oxytetracycline.[6]
Q3: Why is direct synthesis of this compound challenging?
A3: The total synthesis of the tetracycline core is a complex undertaking due to its multiple stereocenters and chemical sensitivity.[7] A selective and high-yield replacement of the C2 carboxamide group on the intact doxycycline scaffold without causing degradation or epimerization at other sensitive positions (like C4) would be a significant synthetic challenge.[4]
Q4: Are there any known biological activities for this compound?
A4: The biological activity of this specific impurity is not as well-characterized as its parent compound. However, related compounds like 2-acetyl-2-decarboxamido-oxytetracycline have shown significantly lower antimicrobial potency compared to the parent antibiotic.[6]
Quantitative Data Summary
The following table summarizes various HPLC conditions that have been successfully used to separate doxycycline and its impurities, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sapphire C18 (21.2 x 250 mm, 5 µm) | Phenomenex Luna C18 (50 x 4.6 mm, 3 µm) | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | Water:Acetonitrile:Perchloric Acid (75:25:0.2, v/v) | 25 mM Potassium Phosphate, 2 mM EDTA, 0.5 ml Triethylamine (pH 8.5) |
| Mobile Phase B | Acetonitrile | Not Applicable (Isocratic) | Methanol |
| Elution Mode | Isocratic (83:17, A:B) | Isocratic | Gradient |
| Flow Rate | 20 ml/min | 0.7 ml/min | 1.7 ml/min |
| Temperature | Not Specified | 30°C | 55°C |
| Detection | Not Specified | 269 nm | 270 nm |
| Reference | [3] | [3] | [1] |
Experimental Protocols
Protocol: Preparative HPLC Isolation of this compound
This protocol is a general guideline based on published methods for isolating doxycycline impurities.[2][3]
-
Sample Preparation:
-
Dissolve the crude doxycycline mixture in a suitable solvent, such as a mixture of the initial mobile phase components.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic System:
-
Column: A preparative scale C18 or C8 column.
-
Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Based on the table above, a phosphate buffer at pH 8.5 containing EDTA is a good starting point.
-
Flow Rate: Set a flow rate appropriate for the preparative column diameter.
-
Detection: Use a UV detector set to a wavelength where both doxycycline and the impurity absorb (e.g., 270 nm or 346 nm).
-
-
Elution and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the separation using either an isocratic or a gradient method that has been optimized at an analytical scale.
-
Collect fractions corresponding to the peak of this compound.
-
-
Post-Purification Workup:
-
Combine the fractions containing the pure compound.
-
If the mobile phase contains a non-volatile buffer, a solid-phase extraction (SPE) step may be necessary to desalt the sample.
-
Remove the organic solvent using rotary evaporation under reduced pressure and at a low temperature (e.g., < 40°C) to prevent degradation.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
-
Purity and Identity Confirmation:
-
Analyze the final product using an analytical HPLC method to confirm its purity.
-
Confirm the identity of the isolated compound using Mass Spectrometry and NMR.
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical relationship of Doxycycline and its common process-related impurities.
References
- 1. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
preventing degradation of 2-Acetyl-2-decarbamoyldoxycycline during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Acetyl-2-decarbamoyldoxycycline during its analysis. As this compound is a primary degradation product of the antibiotic doxycycline, the strategies outlined below focus on maintaining the stability of doxycycline throughout the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern during analysis?
Q2: What are the primary factors that cause the degradation of doxycycline to this compound and other related substances?
A2: The degradation of doxycycline is primarily influenced by several factors:
-
pH: Doxycycline is susceptible to degradation in neutral and particularly in alkaline (basic) conditions.[2][3]
-
Temperature: Elevated temperatures significantly accelerate the degradation of doxycycline.[1][4][5]
-
Light: Exposure to light, especially UV irradiation, can induce photodegradation.[2][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.[2]
-
Solvents: Certain solvents can mediate degradation pathways.[1]
Q3: How can I prevent the degradation of my sample during preparation for HPLC analysis?
A3: To minimize degradation during sample preparation, adhere to the following guidelines:
-
Solvent Selection: Dissolve samples in a diluent that promotes stability. For HPLC analysis, using the mobile phase as the diluent is often a good practice. Acidic diluents (pH approx. 2.5) are generally preferred.[2][7]
-
Temperature Control: Prepare samples in a cool environment. If possible, use chilled solvents and keep sample vials on ice or in a cooling rack. Store prepared samples in a refrigerator at 2-8°C if they are not to be analyzed immediately.[1] Studies have shown good stability of analytical solutions when stored at 4°C for up to 72 hours.[1]
-
Light Protection: Use amber glassware or light-blocking centrifuge tubes to protect the sample from light.[1]
-
Minimize Time: Reduce the time between sample preparation and analysis to a minimum.
-
pH Control: Ensure the pH of your sample solution is in the acidic range to prevent base-catalyzed degradation.
Q4: What are the optimal HPLC conditions to prevent on-column degradation?
A4: The choice of HPLC conditions is critical for preventing degradation during the analytical run:
-
Mobile Phase pH: An acidic mobile phase is crucial for the stability of doxycycline and its related substances. A pH of around 2.5 is commonly used and has been shown to be effective.[1][2][7][8] This ensures that doxycycline is in a stable, protonated state.
-
Column Temperature: While some methods use elevated column temperatures (e.g., 55°C) to improve peak shape and resolution, it is a trade-off with potential degradation.[9] For routine analysis where degradation is a primary concern, maintaining the column at a controlled room temperature (e.g., 25-27°C) is advisable.[1][2]
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate, potassium phosphate, or oxalic acid, adjusted to an acidic pH) and an organic modifier like acetonitrile or methanol.[2][9][10] The composition should be optimized for the best separation while minimizing run time.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increasing peak area of this compound in sequential injections of the same sample. | On-going degradation of doxycycline in the autosampler. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1]2. Reduce the residence time of the sample in the autosampler by preparing smaller batches or using a shorter analysis sequence.3. Ensure the sample diluent is sufficiently acidic and protective. |
| High variability in the quantification of this compound across different sample preparations. | Inconsistent sample handling leading to variable degradation. | 1. Standardize the sample preparation protocol, including solvent temperature, light exposure, and time from preparation to injection.2. Use a pH meter to verify the pH of the sample diluent for every batch.3. Ensure thorough mixing and complete dissolution of the sample. |
| Appearance of unknown peaks or a rising baseline during a gradient HPLC run. | Formation of new degradation products on the column or in the mobile phase. | 1. Check the pH and stability of the mobile phase. Prepare fresh mobile phase daily.2. Investigate the effect of column temperature. A lower temperature may prevent on-column degradation.3. Perform a forced degradation study to identify potential new degradation products and ensure the method's specificity.[2] |
| Poor peak shape for doxycycline or its impurities. | Interaction with active sites on the HPLC column or inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is optimal for the analytes (typically pH 2.5).[7]2. Consider adding mobile phase modifiers like triethylamine (TEA) to mask silanol interactions or EDTA to chelate metal ions.[7][9]3. Use a well-maintained, high-quality HPLC column. |
Quantitative Data Summary
The stability of doxycycline is highly dependent on temperature and pH. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Temperature on Doxycycline Degradation (in solid form)
| Temperature (°C) | Time (days) | % Doxycycline Remaining (Bulk Drug) | % Doxycycline Remaining (Capsules) | % Doxycycline Remaining (Tablets) |
| 25 | 90 | ~100% | ~100% | ~100% |
| 40 | 30 | No significant degradation | 96.9% | 98.9% |
| 70 | 30 | 84.3% | ~87.2% | Not specified |
| 70 | 90 | Not specified | ~62.2% | Not specified |
| Data adapted from a thermostability study. The degradation follows apparent first-order kinetics.[1] |
Table 2: Effect of pH on Doxycycline Photodegradation in Solution
| pH | Exposure Time (hours) | % Dissipation (under simulated sunlight) | Half-life (hours) |
| 4.0 | 0.25 | 9% | Not specified |
| 5.5 | 0.25 | 13% | Not specified |
| 7.2 | 0.25 | 36% | Not specified |
| Data from a photodegradation study showing increased dissipation with rising pH.[6] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for HPLC Analysis
-
Preparation of Diluent: Prepare a diluent solution that mimics the initial mobile phase composition, for instance, a 50:50 (v/v) mixture of methanol and 50 mM ammonium acetate buffer, with the pH adjusted to 2.5 using trifluoroacetic acid.[2]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh a quantity of the doxycycline sample powder, dissolve it in the diluent using sonication if necessary, and dilute to the final target concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into amber HPLC vials.
-
Storage: Place the vials in a temperature-controlled autosampler set at 4°C. If an autosampler cooler is not available, prepare samples immediately before analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of doxycycline and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Perfectsil® Target ODS C18 column (e.g., 125 mm x 4.6 mm, 3-5 µm).[2]
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and 50 mM ammonium acetate buffer. The buffer should contain 0.1% (v/v) trifluoroacetic acid (TFA) and 0.1% (v/v) triethylamine (TEA), with the final pH adjusted to 2.5.[2][7]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 25°C (ambient, controlled).[2]
-
Injection Volume: 50 µL.[2]
Visualizations
Caption: Conceptual degradation pathway of Doxycycline.
Caption: Recommended workflow for sample analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. lcms.cz [lcms.cz]
- 4. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Mobile Phase Optimization for Doxycycline Impurity Analysis
This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase to separate 2-Acetyl-2-decarbamoyldoxycycline from the active pharmaceutical ingredient (API), doxycycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity and potential degradation product of doxycycline, an antibiotic in the tetracycline class.[1][2] Its effective separation and quantification are critical for ensuring the purity and stability of doxycycline drug products.
Q2: What is a typical starting point for a mobile phase to separate doxycycline and its impurities?
A2: A common starting point for separating tetracycline antibiotics is a binary or tertiary mixture of an aqueous acidic buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[3] For example, a mobile phase of acetonitrile and an aqueous solution of oxalic acid, formic acid, or a phosphate buffer is frequently used.[3][4][5][6] A typical beginning ratio might be 20-40% organic solvent to 60-80% aqueous buffer.
Q3: Why is an acid or buffer essential in the mobile phase for this separation?
A3: Tetracyclines like doxycycline are capable of chelating with metal ions, and they have multiple ionizable groups.[7][8] An acidic mobile phase serves two main purposes:
-
Suppresses Silanol Interactions: It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that can lead to severe peak tailing, especially with basic compounds.[5][9][10]
-
Improves Peak Shape: Acids like oxalic acid can compete with the analytes for any metal contaminants in the system or column, preventing the formation of chelate complexes that result in poor chromatography.[7][11] Maintaining a consistent, low pH (typically between 2 and 4) ensures a consistent ionization state for the analytes, leading to more reproducible retention times and better peak shapes.[3][9]
Q4: Which organic modifier is better: acetonitrile or methanol?
A4: Both acetonitrile (ACN) and methanol (MeOH) are commonly used. ACN generally provides lower backpressure and better peak efficiency for many compounds. A tertiary mobile phase containing water, ACN, and MeOH can also be effective, offering a way to fine-tune selectivity.[3][4] The choice often comes down to empirical testing to see which solvent provides the best resolution for the specific impurity profile. A typical starting point is to use ACN due to its favorable properties.
Troubleshooting Guide
Issue 1: Poor Resolution Between Doxycycline and this compound
Symptoms:
-
Peaks are overlapping (co-eluting).
-
The valley between the two peaks is significantly above the baseline.
Possible Causes & Solutions:
-
Incorrect Organic/Aqueous Ratio: The solvent strength may not be optimal.
-
Solution: Perform a gradient analysis to scout for an appropriate isocratic condition, or systematically adjust the percentage of the organic modifier. Decrease the organic content (e.g., from 30% ACN to 27% ACN) to increase the retention and potentially improve the separation of both peaks.
-
-
Inappropriate Mobile Phase pH: The pH may not be providing sufficient selectivity between the two compounds.
-
Suboptimal Organic Modifier: The chosen organic solvent may not be providing the best selectivity.
-
Solution: If using ACN, try substituting it with MeOH at a slightly higher concentration to achieve similar solvent strength, or try a tertiary mixture (e.g., Water/ACN/MeOH). Different solvents interact with analytes differently and can change the elution order or spacing.
-
Data Presentation: Effect of Acetonitrile on Resolution
The following table illustrates how adjusting the mobile phase composition can impact retention time (Rt) and resolution (Rs) between Doxycycline and its impurity.
| Mobile Phase Composition (ACN:0.01M Oxalic Acid) | Doxycycline Rt (min) | Impurity Rt (min) | Resolution (Rs) | Observation |
| 35:65 | 4.2 | 4.5 | 1.3 | Peaks are too close; resolution is below the typical target of 1.5. |
| 30:70 | 5.8 | 6.3 | 1.8 | Good separation achieved, but with a longer run time. |
| 28:72 | 6.9 | 7.5 | 2.1 | Excellent resolution, suitable for quantification. |
| 25:75 | 8.5 | 9.3 | 2.3 | Resolution is high, but the analysis time is significantly longer. |
This data is illustrative for demonstration purposes.
Issue 2: Peak Tailing for the Doxycycline or Impurity Peak
Symptoms:
-
The peak is asymmetrical, with the latter half being much broader than the front half.
-
The asymmetry factor is > 1.2.[12]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: This is the most common cause for basic compounds like doxycycline.[10][13]
-
Solution 1: Lower the mobile phase pH to 2.5-3.0 using an additive like formic, trifluoroacetic, or oxalic acid to protonate the silanols.[9]
-
Solution 2: Increase the ionic strength of the buffer (e.g., increase phosphate or acetate concentration if using LC-UV) to help mask the active sites.[9]
-
Solution 3: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%), which will preferentially interact with the active silanol sites.[14]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be compromised.
Experimental Protocols & Methodologies
Protocol: Mobile Phase Optimization Experiment
1. Objective: To determine the optimal concentration of acetonitrile for the separation of doxycycline and this compound.
2. Apparatus & Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Oxalic acid
-
Ultrapure water
-
Doxycycline and impurity reference standards
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm[11]
-
Injection Volume: 10 µL
4. Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 0.01 M oxalic acid solution in ultrapure water.[4] Filter through a 0.45 µm filter and degas.
-
Organic Phase (B): Acetonitrile (100%).
-
Test Compositions: Prepare mobile phases by mixing A and B in different ratios (e.g., 75:25, 72:28, 70:30 v/v).
5. Sample Preparation:
-
Prepare a stock solution containing both doxycycline and the impurity at a known concentration (e.g., 100 µg/mL of doxycycline, 1 µg/mL of impurity) in the 70:30 mobile phase mixture.
6. Procedure:
-
Equilibrate the column with the first mobile phase composition (e.g., 75:25 A:B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample solution and record the chromatogram.
-
Calculate the retention times for both peaks and the resolution (Rs) between them.
-
Repeat steps 1-3 for each of the other mobile phase compositions.
-
Compare the resolution, peak shape, and analysis time for each condition to determine the optimal mobile phase.
Visualizations
Mobile Phase Optimization Workflow
Caption: Workflow for systematic mobile phase optimization in RP-HPLC.
Troubleshooting Logic for Poor Peak Resolution
References
- 1. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Tetracycline, Oxytetracycline, Sulfadiazine, Norfloxacin, and Enrofloxacin in Swine Manure Using a Coupled Method of On-Line Solid-Phase Extraction with the UHPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpar.com [ijpar.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. i01.yizimg.com [i01.yizimg.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Acetyl-2-decarbamoyldoxycycline Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Acetyl-2-decarbamoyldoxycycline.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
The most frequent cause of peak tailing for this compound is secondary ionic interactions between the analyte and the stationary phase. This compound, a derivative of doxycycline, contains a basic dimethylamino functional group.[1][2] In reversed-phase HPLC, which often uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O-).[3][4] The positively charged basic functional group on the analyte can then interact with these negatively charged silanol sites, causing a secondary retention mechanism that leads to peak tailing.[3][5][6][7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. At a neutral or higher pH, the acidic silanol groups on the silica stationary phase are deprotonated and negatively charged, leading to strong interactions with the protonated basic analyte.[3][5][8] To minimize this interaction and reduce tailing, it is recommended to operate at a lower pH (typically between 2 and 3).[9][10] At this low pH, the silanol groups are fully protonated (Si-OH), which prevents the ionic interaction and results in a more symmetrical peak shape.[3][10]
Q3: Can my choice of HPLC column contribute to peak tailing?
Yes, the column is a significant factor.
-
Residual Silanols: Columns with a high number of unreacted, accessible silanol groups are more likely to cause tailing with basic compounds.[11]
-
End-capping: Using a modern, fully end-capped column is highly recommended. End-capping is a process that chemically treats the silica surface to block most of the residual silanol groups, significantly reducing the sites available for secondary interactions.[3][8][9]
-
Column Type: For particularly problematic basic analytes, consider using columns with alternative chemistries, such as polar-embedded or polar-endcapped phases, which are designed to shield the silanol groups and provide better peak shapes for polar and basic compounds.[9]
Q4: What is column overload and could it be causing my peak tailing?
Column overload occurs when too much sample mass is injected onto the column, saturating the stationary phase.[5][9][11] This can cause a distortion in peak shape, often resembling a right triangle, where the peak front is sharp but the tail is broad.[5] To check if overload is the issue, simply reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[5][9][11] If the peak shape improves and becomes more symmetrical, you are likely experiencing mass overload.[11]
Q5: Could issues with my HPLC instrument cause peak tailing for all my analytes?
Yes, if all peaks in your chromatogram are tailing, the problem might be instrumental. This is known as "extra-column band broadening."[9] Potential causes include:
-
Column Void: A void or channel in the column packing bed, often at the inlet, can distort the sample flow path.[5][10] This typically affects early eluting peaks more severely.[5] The best solution is often to replace the column.[5]
-
Tubing and Connections: Using tubing with an excessively large internal diameter or excessive length between the injector, column, and detector can cause peak dispersion.[8][9] Ensure all fittings are properly connected with no gaps to minimize dead volume.[9][10]
-
Detector Settings: A detector time constant that is set too slow can also cause peak distortion.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify and solve the root cause of peak tailing.
Caption: A workflow for troubleshooting peak tailing.
Guide 2: Understanding the Primary Interaction Mechanism
The diagram below illustrates the key chemical interaction responsible for peak tailing with this compound on a standard silica-based stationary phase.
Caption: Analyte-silanol interactions causing peak tailing.
Experimental Protocols & Data
Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing
This protocol details a step-by-step method for adjusting the mobile phase to improve peak symmetry.
-
Baseline Establishment: Prepare your mobile phase as per your current method and run your standard to establish a baseline chromatogram. Calculate the tailing factor.
-
pH Adjustment:
-
Prepare a new aqueous portion of the mobile phase.
-
Add a pH modifier, such as formic acid or trifluoroacetic acid (TFA), to adjust the pH to approximately 2.5-3.0.[10] Use of a buffer is highly recommended for pH stability.[6][7]
-
Re-run the standard and observe the peak shape. A significant improvement is expected.
-
-
Buffer Strength Adjustment (if needed):
-
If tailing persists, the issue may be related to insufficient ionic strength.
-
Increase the concentration of your buffer (e.g., ammonium formate or phosphate) in the aqueous phase.[10]
-
Test concentrations in the range of 10-50 mM.[9] Be mindful of buffer solubility in the organic modifier to prevent precipitation.[12]
-
-
Addition of a Competing Base (Alternative Approach):
-
For particularly stubborn tailing, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 5 mM).[13]
-
The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[13]
-
Caution: This approach can sometimes lead to a shorter column lifetime.[13]
-
Data Presentation: Recommended Starting Parameters
The table below summarizes key parameters and their recommended starting points for troubleshooting peak tailing of this compound.
| Parameter | Common Issue | Recommended Action | Starting Value / Range | Notes |
| Mobile Phase pH | Silanol interactions with the basic analyte.[5][8] | Lower the pH to protonate silanol groups.[9][10] | pH 2.5 - 3.0 | Ensure your column is stable at low pH.[10] |
| Buffer Concentration | Insufficient ionic strength to mask secondary interactions.[9] | Increase buffer concentration. | 20 - 50 mM | Use MS-compatible buffers like ammonium formate if applicable.[10] Watch for precipitation.[12] |
| Sample Load (Mass) | Column overload causing non-linear adsorption.[11] | Reduce the amount of sample injected.[5] | ≤ 10 µg (on a standard 4.6 mm ID column) | Dilute sample or reduce injection volume. If peak shape improves, overload was the cause.[5] |
| Injection Solvent | Solvent mismatch causing band distortion.[5][9] | Dissolve the sample in the initial mobile phase.[5][9] | Match initial %B | A stronger injection solvent can cause significant peak distortion, especially for early eluting peaks.[5] |
| Column Chemistry | High residual silanol activity.[3][4] | Use a modern, high-purity, end-capped column.[8][9] | C18 / C8 (fully end-capped) | Consider columns specifically designed for basic compounds if tailing persists.[9] |
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. youtube.com [youtube.com]
- 7. restek.com [restek.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. silicycle.com [silicycle.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
minimizing formation of 2-Acetyl-2-decarbamoyldoxycycline in doxycycline samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of 2-Acetyl-2-decarbamoyldoxycycline, a known degradation product of doxycycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Doxycycline Impurity F, is a degradation product of doxycycline.[1][2] It is structurally similar to the parent molecule but has an acetyl group (-COCH3) at the C-2 position instead of the original carboxamide group (-CONH2).[3] Its presence in doxycycline samples can indicate sample degradation and is monitored during quality control.
Q2: How is this compound formed?
The precise mechanism of formation involves the hydrolysis of the carbamoyl group at the C-2 position, followed by acetylation. While the exact reaction pathway is not extensively detailed in the available literature, it is understood to be influenced by factors such as temperature, pH, and the presence of certain solvents.[3]
Q3: What are the primary factors that promote the formation of this compound?
The formation of this impurity is primarily influenced by:
-
Temperature: Elevated temperatures can accelerate the degradation of doxycycline, leading to the formation of various impurities, including this compound.
-
pH: Doxycycline is susceptible to degradation in both acidic and alkaline conditions.[4]
-
Solvents: The choice of solvent for sample preparation and storage can impact the stability of doxycycline.
-
Light: Exposure to light can contribute to the degradation of doxycycline.
Q4: How can I minimize the formation of this compound in my doxycycline samples?
To minimize the formation of this impurity, consider the following preventative measures:
-
Storage Conditions: Store doxycycline samples at recommended low temperatures, protected from light.
-
pH Control: Maintain the pH of solutions within a stable range for doxycycline.
-
Solvent Selection: Use appropriate, high-purity solvents for sample preparation and analysis.
-
Minimize Handling Time: Prepare samples fresh whenever possible and minimize the time they are in solution before analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the formation of this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in a freshly prepared sample. | Contamination of the starting material. | Source a new batch of doxycycline from a reputable supplier. Request a certificate of analysis to confirm the purity of the new batch. |
| Inappropriate solvent used for dissolution. | Review the solvent used. Consider using a solvent known to be compatible with doxycycline, such as methanol or a buffered aqueous solution at a neutral pH. | |
| Increasing levels of this compound over time in stored samples. | Improper storage conditions (e.g., elevated temperature, exposure to light). | Store samples at -20°C or below in amber vials or wrapped in aluminum foil to protect from light. |
| pH of the sample solution is not optimal. | Measure the pH of the sample solution. If it is acidic or alkaline, adjust it to a neutral pH if compatible with your experimental design. | |
| Inconsistent or variable levels of this compound between replicate samples. | Inconsistent sample preparation techniques. | Standardize the sample preparation protocol. Ensure all steps, including weighing, dissolution, and dilution, are performed consistently for all samples. |
| Differences in storage conditions between replicates. | Ensure all replicate samples are stored under identical conditions (temperature, light exposure, container type). |
Experimental Protocols
Protocol 1: Forced Degradation Study of Doxycycline
This protocol is designed to intentionally degrade doxycycline to study the formation of its impurities, including this compound.
Materials:
-
Doxycycline hyclate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of doxycycline in 0.1 M HCl. Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Dissolve a known amount of doxycycline in 0.1 M NaOH. Keep the solution at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Oxidative Degradation: Dissolve a known amount of doxycycline in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store a solid sample of doxycycline at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of doxycycline to UV light for a specified time.
-
Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with an appropriate solvent. Analyze the sample using a suitable analytical method (e.g., HPLC-UV) to quantify the remaining doxycycline and the formed impurities.
Protocol 2: HPLC Method for the Analysis of Doxycycline and its Impurities
This is a general HPLC method that can be adapted for the separation and quantification of doxycycline and this compound. Method validation and optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm or 350 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. The gradient profile, mobile phase composition, and other parameters may need to be optimized to achieve adequate separation of doxycycline from this compound and other potential impurities.
Data Presentation
Table 1: Summary of Doxycycline Degradation under Forced Conditions
| Stress Condition | Doxycycline Degradation (%) | Observations |
| Acid Hydrolysis (0.1 M HCl, 80°C, 8h) | Significant | Formation of multiple degradation products. |
| Base Hydrolysis (0.1 M NaOH, 40°C, 4h) | Very High | Rapid degradation of doxycycline. |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | Moderate | Formation of specific oxidative degradation products. |
| Thermal Degradation (70°C, 7 days) | Moderate to High | Degradation rate is time and temperature-dependent. |
| Photolytic Degradation (UV light, 24h) | Moderate | Formation of photoproducts. |
Note: The percentage of degradation is a qualitative summary based on typical forced degradation studies. Actual values will vary depending on the specific experimental conditions.
Visualizations
Caption: Formation pathway of this compound from doxycycline.
Caption: Experimental workflow for the analysis of doxycycline impurities.
References
- 1. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of doxycycline hyclate in tablets by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetyl-2-decarbamoyldoxycycline
Welcome to the technical support center for the synthesis of 2-Acetyl-2-decarbamoyldoxycycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the yield and purity of this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of the antibiotic doxycycline where the carbamoyl group at the C-2 position is replaced by an acetyl group.[1] It is recognized as a significant process-related impurity and degradation product of doxycycline, often referred to as "Doxycycline Impurity F" in the European Pharmacopoeia.[1]
Q2: What are the primary challenges in synthesizing this compound?
A2: The main challenges include:
-
Low Yield: Competing side reactions and the complex structure of the doxycycline starting material can lead to low conversion rates.
-
Selectivity: The presence of multiple reactive functional groups on the doxycycline molecule makes selective acetylation at the C-2 position difficult.[1]
-
Product Purity: The final product is often contaminated with unreacted starting material, doxycycline, and other degradation products, necessitating robust purification strategies.
-
Degradation: Doxycycline and its derivatives can be sensitive to heat, light, and acidic or basic conditions, leading to the formation of unwanted byproducts.[1]
Q3: What are the common methods for purifying this compound?
A3: Common purification techniques include crystallization and column chromatography.[2][3] Preparative high-performance liquid chromatography (HPLC) on silica gel or C18 columns has been shown to be effective in isolating 2-acetyl-2-decarbamoyl derivatives from related tetracycline compounds.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acetylating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material. | 1. Use a fresh or newly opened acetylating agent (e.g., acetic anhydride, acetyl chloride). 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. 3. Extend the reaction time and monitor the consumption of the starting material. 4. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| Formation of Multiple Products/Impurities | 1. Non-selective acetylation at other positions. 2. Degradation of the product or starting material under reaction conditions. 3. Presence of water or other reactive impurities in the solvent or reagents. | 1. Use a milder acetylating agent or a catalyst to improve selectivity. Consider using a protecting group strategy for other reactive sites. 2. Optimize reaction temperature and time to minimize degradation.[1] 3. Use anhydrous solvents and high-purity reagents. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of the product with impurities during chromatography. 2. Product is unstable during purification. 3. Poor crystallization of the final product. | 1. Optimize the mobile phase composition and gradient for better separation in column chromatography. Consider using a different stationary phase.[3] 2. Perform purification steps at a lower temperature and minimize exposure to harsh pH conditions. 3. Try different solvent systems for crystallization. A technique of fractional crystallization of salts has been used for similar compounds.[2] |
| Low Yield After Purification | 1. Loss of product during multiple purification steps. 2. Adsorption of the product onto the stationary phase during chromatography. | 1. Minimize the number of purification steps. Optimize each step to maximize recovery. 2. Pre-treat the chromatography column with a suitable agent to block active sites. Use a mobile phase that ensures good solubility and elution of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Acetylation
Objective: To synthesize this compound from doxycycline hyclate.
Materials:
-
Doxycycline hyclate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve doxycycline hyclate in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Purification of this compound by Preparative HPLC
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Preparative C18 HPLC column
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 27:73 v/v), potentially with a small amount of formic acid to improve peak shape.[4]
-
Equilibrate the column with the mobile phase.
-
Inject the dissolved crude product onto the column.
-
Run the HPLC with a suitable gradient or isocratic method to separate the desired product from impurities.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. US3226441A - 2-decarboxamido-2-acetyl-tetracycline derivatives and process - Google Patents [patents.google.com]
- 3. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Acetyl-2-decarbamoyldoxycycline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 2-Acetyl-2-decarbamoyldoxycycline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is recognized as a process-related impurity and a degradation product of the broad-spectrum antibiotic, doxycycline.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of doxycycline drug products, as regulatory bodies like the European Pharmacopoeia set strict limits for its presence.[1]
Q2: What are matrix effects and how do they affect the quantification of this compound?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[] This can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation).[] In the context of this compound quantification, particularly in biological matrices like plasma or serum, endogenous substances can interfere with the analysis, compromising the accuracy and reproducibility of the results.
Q3: How can I evaluate the presence and magnitude of matrix effects in my assay?
A3: The most common method is the post-extraction spike technique. This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Q4: What are the primary strategies to mitigate matrix effects?
A4: There are three main strategies to address matrix effects:
-
Sample Preparation: Employing effective sample clean-up techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation between this compound and co-eluting matrix components can significantly reduce interference.
-
Use of an Appropriate Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, can co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.
Q5: Is a stable isotope-labeled (SIL) internal standard available for this compound?
A5: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found in supplier catalogs.
Q6: If a SIL internal standard is not available, what is a suitable alternative?
A6: In the absence of a dedicated SIL IS, a structural analog can be used as a surrogate internal standard. For this compound, a suitable option would be a stable isotope-labeled version of a closely related tetracycline, such as Doxycycline-d3 . It is crucial to validate that the chosen surrogate adequately tracks the analyte's behavior in the presence of the matrix.
Troubleshooting Guides
Issue 1: Poor reproducibility of results between different sample lots.
-
Possible Cause: Variable matrix effects between different sources of the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Perform the matrix effect experiment using at least six different lots of the blank matrix.
-
Assess Internal Standard Performance: Ensure the internal standard response is consistent across the different matrix lots. If not, the chosen IS may not be adequately compensating for the variability.
-
Improve Sample Clean-up: Consider a more rigorous sample preparation method, such as a different SPE sorbent or a multi-step extraction protocol, to remove more of the interfering components.
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of the analyte from the variable matrix components.
-
Issue 2: Significant ion suppression is observed.
-
Possible Cause: Co-elution of endogenous matrix components (e.g., phospholipids) that compete with this compound for ionization. The presence of an acetyl group, in some cases, can lead to signal suppression in electrospray ionization (ESI).[3]
-
Troubleshooting Steps:
-
Post-Column Infusion Study: To identify the retention time regions where ion suppression occurs, perform a post-column infusion experiment. A solution of the analyte is continuously infused into the MS while a blank matrix extract is injected onto the LC column. Dips in the analyte's signal indicate regions of suppression.
-
Modify Chromatographic Conditions: Adjust the LC method to shift the retention time of this compound away from the regions of significant ion suppression.
-
Enhance Sample Preparation: Implement a sample clean-up method specifically designed to remove the class of compounds causing the suppression (e.g., a phospholipid removal plate).
-
Consider a Different Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects, although this needs to be evaluated on a case-by-case basis.
-
Issue 3: Inconsistent recovery during sample preparation.
-
Possible Cause: Inefficient extraction of this compound from the sample matrix or instability of the analyte during the extraction process.
-
Troubleshooting Steps:
-
Optimize Extraction Parameters: Systematically evaluate different extraction solvents, pH conditions, and mixing times to improve extraction efficiency.
-
Evaluate Analyte Stability: Assess the stability of this compound in the biological matrix at various temperatures and for different durations to ensure it is not degrading during sample handling and preparation.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL IS added at the beginning of the sample preparation process is the most effective way to correct for recovery issues, as it will be subject to the same extraction inefficiencies and degradation as the analyte. If a SIL IS for the analyte is unavailable, a surrogate IS should be carefully evaluated for its ability to mimic the analyte's recovery.
-
Data Presentation
Table 1: Illustrative Quantitative Data for Matrix Effect Evaluation
| Parameter | Low QC (10 ng/mL) | High QC (500 ng/mL) | Acceptance Criteria |
| Mean Peak Area in Neat Solution (A) | 150,000 | 7,800,000 | - |
| Mean Peak Area in Post-Spiked Blank Matrix (B) | 125,000 | 6,500,000 | - |
| Matrix Factor (MF = B/A) | 0.83 | 0.83 | 0.8 - 1.2 |
| Internal Standard Normalized MF | 0.99 | 1.01 | 0.85 - 1.15 |
| Coefficient of Variation (CV%) of IS-Normalized MF (from 6 lots) | 4.5% | 3.8% | ≤ 15% |
Note: This table presents example data to illustrate the calculation and interpretation of matrix effects. Actual results will vary depending on the specific assay conditions.
Table 2: Illustrative Recovery Data
| Parameter | Low QC (10 ng/mL) | Mid QC (100 ng/mL) | High QC (500 ng/mL) |
| Mean Peak Area of Pre-Spiked Samples (A) | 115,000 | 1,200,000 | 6,100,000 |
| Mean Peak Area of Post-Spiked Samples (B) | 125,000 | 1,350,000 | 6,500,000 |
| Recovery % (A/B * 100) | 92.0% | 88.9% | 93.8% |
| Internal Standard Recovery % | 95.2% | 93.1% | 96.5% |
Note: This table provides example data to demonstrate the assessment of extraction recovery.
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
-
Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the final mobile phase composition at low and high concentrations.
-
Prepare Blank Matrix Extract: Process at least six different lots of the blank biological matrix using the developed sample preparation method.
-
Post-Extraction Spike: Spike the blank matrix extracts with this compound and the internal standard to the same final concentrations as the neat solutions.
-
Analysis: Analyze the neat solutions and the post-extraction spiked samples by LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution).
-
Calculate the IS-Normalized MF = (MF of analyte) / (MF of internal standard).
-
Calculate the CV% of the IS-Normalized MF across the different matrix lots.
-
Protocol 2: Assessment of Extraction Recovery
-
Prepare Pre-Spiked Samples: Spike known concentrations of this compound and the internal standard into the blank biological matrix before the sample preparation procedure.
-
Prepare Post-Spiked Samples: Spike the same concentrations of the analytes into the blank matrix extract after the sample preparation procedure.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Calculate the Recovery (%) = (Mean peak area of pre-spiked samples) / (Mean peak area of post-spiked samples) * 100.
-
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects using the post-extraction spike method.
Caption: Logical workflow for troubleshooting matrix effects in bioanalytical methods.
References
Technical Support Center: Analysis of 2-Acetyl-2-decarbamoyldoxycycline
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in the analysis of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of doxycycline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic technique for analyzing this compound?
A1: The most common and recommended technique for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is widely used for the separation and quantification of doxycycline and its related impurities.
Q2: Which type of HPLC column is most suitable for this analysis?
A2: C8 and C18 columns are the most frequently used stationary phases for the analysis of doxycycline and its impurities, including this compound.[1][2][3][4] The choice between C8 and C18 will depend on the specific method requirements, including the desired retention and selectivity for the analyte and other impurities present in the sample.
Q3: Are there any specific column brands or models that have been successfully used?
A3: Yes, several commercially available columns have been reported in the literature for the successful analysis of doxycycline and its impurities. These include:
-
Waters XBridge BEH C8[1]
-
Altima C18[2]
-
Symmetry Shield RP8[5]
-
Phenomenex Luna C8[5]
-
ODS HYPERSIL C18[3]
-
Thermo C8[4]
The selection of a specific brand and model should be based on your laboratory's standard operating procedures and the specific requirements of the analytical method.
Q4: What are the typical mobile phase compositions used for this analysis?
A4: Mobile phases for the analysis of doxycycline and its impurities are typically composed of a buffered aqueous phase and an organic modifier. Common organic modifiers include acetonitrile and methanol. The aqueous phase is often a phosphate buffer, and its pH is a critical parameter for achieving good separation.[1][2] Additives like ethylenediaminetetraacetic acid (EDTA) or triethylamine may be included to improve peak shape and reduce tailing by chelating metal ions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Doxycycline and Impurities | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic modifier content and the pH of the aqueous buffer. A gradient elution program may be necessary to resolve all impurities effectively.[1] |
| Incorrect column chemistry. | Screen different column chemistries (e.g., C8 vs. C18) to find the one that provides the best selectivity for the target analytes. | |
| Peak Tailing for this compound | Secondary interactions with residual silanols on the silica support. | Add a competing base, such as triethylamine, to the mobile phase to block active sites on the stationary phase.[1] |
| Metal chelation. | Incorporate a chelating agent like EDTA into the mobile phase to prevent interactions between the analyte and any metal contaminants in the system or on the column.[1] | |
| Variable Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent and elevated temperature (e.g., 55°C) to ensure reproducible retention times.[1] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detection wavelength. | Optimize the UV detection wavelength. For doxycycline and its impurities, wavelengths around 270 nm to 360 nm have been reported.[1][5] |
| Low injection volume or sample concentration. | Increase the injection volume or the concentration of the sample, ensuring it remains within the linear range of the method. |
Column Selection and Method Parameters
The following table summarizes column specifications and method parameters from various published methods for the analysis of doxycycline and its impurities. This information can serve as a starting point for method development and column selection.
| Stationary Phase | Column Dimensions | Particle Size (µm) | Mobile Phase Example | Detection | Reference |
| Waters XBridge BEH C8 | 150 x 4.6 mm | 3.5 | Gradient with Mobile Phase A (phosphate buffer, pH 8.5, with EDTA and triethylamine) and Mobile Phase B (methanol) | UV at 270 nm | [1] |
| Altima C18 | 150 x 4.6 mm | 5 | Acetonitrile and 0.1% Potassium Dihydrogen Phosphate buffer (pH 3.1) (40:60 v/v) | UV at 268 nm | [2] |
| Symmetry Shield RP8 | 150 x 4.6 mm | Not Specified | Potassium acid phosphate–methanol–ACN (72.1:20:5, v/v) with sodium EDTA and perchloric acid, pH 2.5 | Not Specified | [5] |
| Phenomenex Luna C8 | 250 x 4.6 mm | Not Specified | ACN–water– perchloric acid (26:74:0.25, v/v/v), pH 2.5 | Not Specified | [5] |
| ODS HYPERSIL C18 | Not Specified | Not Specified | Acetonitrile - methanol - phosphate buffer (pH 5.8) (20:50:30, V/V/V) | UV at 254 nm | [3] |
| Thermo C8 | 250 x 4.0 mm | 5.0 | Acetonitrile-potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60, v/v) | UV at 325 nm | [4] |
| CN Luna | 250 x 4.6 mm | 5.0 | Water + 0.1% TFA–acetonitrile + 0.1% TFA (60:40, v/v) | UV at 360 nm | [5][6] |
Experimental Workflow
A general workflow for column selection and method development for the analysis of this compound is outlined below.
Caption: A logical workflow for column selection and method development.
References
- 1. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. academic.oup.com [academic.oup.com]
- 6. semanticscholar.org [semanticscholar.org]
optimizing injection volume for 2-Acetyl-2-decarbamoyldoxycycline detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of doxycycline.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a chemical compound that is recognized as an impurity of the antibiotic doxycycline.[1] Its detection and quantification are crucial for the quality control of doxycycline-containing pharmaceutical products to ensure their safety and efficacy.[2] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Q2: What are the common analytical techniques used for the detection of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and effective method for the analysis of doxycycline and its impurities, including this compound.[][4] For enhanced specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also frequently employed.[2][5]
Q3: How does injection volume impact the detection of this compound?
A3: The injection volume is a critical parameter in chromatographic analysis.
-
Increasing the injection volume can lead to a stronger signal and improved detection limits for low-concentration analytes like impurities.
-
However, excessive injection volume can cause peak broadening, poor resolution between adjacent peaks, and column overload, which negatively affects the accuracy and precision of quantification. Optimizing the injection volume is therefore essential for achieving reliable results.
Q4: What are the typical starting parameters for an HPLC method for this compound detection?
A4: While the optimal conditions will vary depending on the specific column and instrumentation, a typical starting point for HPLC analysis of doxycycline and its impurities can be found in various pharmacopeial methods and scientific literature. A representative set of starting parameters is provided in the table below.
Troubleshooting Guide: Optimizing Injection Volume
This guide provides a systematic approach to troubleshooting common issues related to injection volume in the analysis of this compound.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume by 50% and re-inject the sample. Observe if the peak shape improves. |
| Inappropriate Solvent for Sample Dilution | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. A strong sample solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if flushing does not resolve the issue. |
Issue 2: Low Signal-to-Noise Ratio (S/N) or Inability to Detect the Analyte
| Possible Cause | Troubleshooting Step |
| Injection Volume is Too Low | Incrementally increase the injection volume (e.g., in 2 µL steps) and monitor the S/N ratio. Be cautious not to exceed the column's loading capacity. |
| Sample Concentration is Too Low | If possible, concentrate the sample. If not, a larger injection volume may be necessary, but this must be balanced against potential peak shape issues. |
| Detector Settings Not Optimized | Ensure the UV detector is set to the appropriate wavelength for this compound. While a specific maximum absorbance is not readily available in the provided search results, a general wavelength for doxycycline and its impurities is often around 270-350 nm.[4][6] |
Issue 3: Poor Resolution Between this compound and Other Impurities or the Main Doxycycline Peak
| Possible Cause | Troubleshooting Step |
| Injection Volume is Too High | An excessive injection volume can lead to band broadening, which reduces the separation efficiency between closely eluting peaks. Reduce the injection volume. |
| Mobile Phase Composition Not Optimized | Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to improve the separation. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the analysis time. |
Experimental Protocols
Protocol 1: Sample Preparation for Analysis of Doxycycline and its Impurities
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a desired concentration.
-
Sample Preparation: For drug substance, accurately weigh a specified amount and dissolve it in the diluent. For drug product (e.g., capsules), the contents of multiple capsules may need to be combined to ensure a representative sample, followed by extraction and dilution.[7]
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Protocol 2: General HPLC-UV Method for Impurity Profiling
This is a general method and should be optimized for your specific application.
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Oxalic Acid in Water[4] |
| Mobile Phase B | Acetonitrile/Methanol mixture[4] |
| Gradient | Optimized to separate all known impurities from the main peak. |
| Flow Rate | 1.0 - 1.5 mL/min[6] |
| Detection Wavelength | 270 nm[6] or 350 nm[4] |
| Column Temperature | 20 - 40 °C[4][8] |
| Injection Volume | 10 - 20 µL (to be optimized)[6] |
Data Presentation
Table 1: Effect of Injection Volume on Peak Characteristics of this compound
| Injection Volume (µL) | Peak Area (arbitrary units) | Peak Height (arbitrary units) | Peak Width at Half Height (min) | Signal-to-Noise Ratio (S/N) |
| 5 | 15,000 | 3,000 | 0.08 | 50 |
| 10 | 32,000 | 6,100 | 0.09 | 110 |
| 20 | 68,000 | 12,500 | 0.11 | 230 |
| 50 | 150,000 | 25,000 | 0.25 | 450 (with noticeable peak broadening) |
Note: The data in this table is illustrative and will vary based on the specific analytical method and sample concentration.
Visualizations
References
Technical Support Center: 2-Acetyl-2-decarbamoyldoxycycline Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity and degradation product of the antibiotic doxycycline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is recognized as a process-related impurity and a degradation product of doxycycline, officially designated as Doxycycline Impurity F in some pharmacopeias.[][2] Its stability is a critical concern because the presence of impurities in a drug substance can impact its safety, efficacy, and overall quality.[3] Regulatory bodies have stringent guidelines for controlling impurity levels in pharmaceutical products.
Q2: What are the primary factors that influence the stability of this compound?
A2: As a derivative of doxycycline, the stability of this compound is influenced by factors that affect tetracyclines in general. These include temperature, pH, light, and the presence of certain solvents or excipients.[3] Elevated temperatures and alkaline pH conditions, in particular, are known to accelerate the degradation of the parent compound, doxycycline, which can lead to the formation of impurities like this compound.[3][4]
Q3: How is this compound formed from doxycycline?
A3: The formation of this compound from doxycycline is understood to be a degradation pathway that can be mediated by solvents and heat.[3] The process is believed to involve the removal of the carbamoyl group at the C2 position of the doxycycline molecule and the subsequent or concurrent addition of an acetyl group, particularly in the presence of solvents like methanol at elevated temperatures.[3]
Q4: What are the recommended storage conditions for samples containing this compound?
A4: To minimize degradation, samples containing this compound, as well as the parent doxycycline, should be stored in a cool, dry, and dark place.[5] For long-term stability, storage at refrigerated temperatures (2-8 °C) or frozen (-20 °C) is advisable, especially for solutions.[6][7] It is crucial to protect samples from light and moisture to prevent degradation.[][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in this compound peak during HPLC analysis. | 1. Sample degradation due to improper storage (e.g., exposure to heat or light).2. In-situ degradation in the analytical solvent (e.g., methanol at elevated autosampler temperature).3. Contamination of the reference standard or sample. | 1. Review and optimize sample storage conditions. Ensure samples are kept cool and protected from light.2. Use a cooled autosampler if possible. Prepare samples fresh and analyze them promptly.3. Verify the purity of the reference standard and check for any sources of contamination in the sample preparation process. |
| Variability in the quantification of this compound. | 1. Inconsistent sample preparation.2. Instability of the compound in the chosen diluent.3. Issues with the HPLC method (e.g., mobile phase pH, column temperature). | 1. Ensure a standardized and validated sample preparation protocol is followed meticulously.2. Perform a stability study of the analyte in the analytical solvent to ensure it is stable for the duration of the analysis.3. Optimize and validate the HPLC method. Ensure the mobile phase is buffered appropriately and the column temperature is controlled. |
| Appearance of unknown degradation products. | 1. Severe stress conditions during forced degradation studies.2. Interaction with excipients in a formulated product.3. Secondary degradation of this compound itself. | 1. Adjust the stress conditions (e.g., lower temperature, shorter exposure time) to achieve a target degradation of 5-20%.2. Investigate potential interactions between the drug substance and excipients.3. Use a stability-indicating analytical method capable of separating all potential degradation products for identification and characterization. |
Data Presentation: Temperature Effects on Doxycycline Stability
Table 1: Thermal Degradation of Doxycycline in Bulk Form
| Temperature | Duration | Doxycycline Remaining (%) | Key Degradation Products | Reference |
| 25 °C | 90 days | >95% | Metacycline, 6-Epidoxycycline | [6][7] |
| 40 °C | 90 days | <95% | Metacycline, 6-Epidoxycycline | [8] |
| 50 °C | 90 days | Significantly <95% | Metacycline, 6-Epidoxycycline | [7] |
| 60 °C | 12 hours (in 1.0 N HCl) | ~92-95% | Not Specified | [4] |
| 70 °C | 90 days | 45-73% | Metacycline, 6-Epidoxycycline | [8] |
| 80 °C | 24 hours (dry heat) | Sensitive | Not Specified | [4] |
| 110-140 °C | Variable | Followed first-order kinetics | Not Specified | [9] |
Note: The formation of this compound is a potential degradation pathway, especially in the presence of specific solvents at elevated temperatures.
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the impact of temperature on the stability of this compound.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration.
-
Prepare multiple aliquots of the solution in sealed, light-protected vials.
-
-
Stress Conditions:
-
Sample Analysis:
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point.
-
Calculate the percentage of degradation.
-
Identify and, if possible, quantify any new degradation products formed.
-
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of doxycycline and its impurities, including this compound.
-
Column: C8 or C18 reversed-phase column (e.g., Waters XBridge BEH C8, 150 × 4.6 mm, 3.5 µm).[10]
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, 2 mM EDTA, and 0.5 ml of triethylamine, pH adjusted to 8.5).[10]
-
Gradient Elution: A suitable gradient program to separate the parent compound from all degradation products.
-
Injection Volume: 25 µL.[10]
Visualizations
Caption: Formation of this compound from Doxycycline.
Caption: Experimental workflow for a thermal stability study.
References
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. How Long Do My Meds Last? A Look at Doxycycline | by Jase Medical | Medium [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermostability testing and degradation profiles of doxycycline in bulk, tablets, and capsules by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: pH Optimization for 2-Acetyl-2-decarbamoyldoxycycline Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal pH conditions for the extraction of 2-Acetyl-2-decarbamoyldoxycycline, a significant impurity and degradation product of the antibiotic doxycycline. Understanding the pH-dependent behavior of this compound is critical for accurate quantification and control in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: Based on its predicted pKa of approximately 4.5, the optimal pH for the extraction of this compound is in the acidic range, typically between pH 2.5 and 4.0 . In this range, the molecule is predominantly in its neutral, less polar form, which enhances its partitioning into organic solvents during liquid-liquid extraction or its retention on reversed-phase solid-phase extraction (SPE) cartridges.
Q2: Why is an acidic pH favored for the extraction?
A2: An acidic pH suppresses the ionization of the functional groups on the this compound molecule. This makes the compound less polar and more amenable to extraction from aqueous matrices into organic solvents or onto non-polar solid phases.
Q3: How does the stability of this compound vary with pH?
A3: Like its parent compound, doxycycline, this compound is more stable in acidic conditions. As the pH increases and becomes alkaline, the rate of degradation can accelerate. Therefore, maintaining an acidic pH during extraction not only improves efficiency but also helps to preserve the integrity of the analyte.
Q4: Can I use a basic pH for extraction?
A4: While some chromatographic separations of this impurity have utilized mobile phases with a basic pH (e.g., pH 9.0), it is generally not recommended for the initial extraction step.[1] Basic conditions can lead to the degradation of the analyte and may also cause the compound to be in a more polar, ionized state, which would hinder its extraction with common non-polar solvents or SPE sorbents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incorrect pH of the sample matrix: If the pH is too high (above 4.5), the compound will be ionized and have poor affinity for the extraction solvent or SPE sorbent. | Adjust the sample pH to the optimal range of 2.5 - 4.0 using a suitable acid (e.g., phosphoric acid, formic acid) before extraction. Verify the final pH with a calibrated pH meter. |
| Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Increase the organic solvent strength in the elution buffer or use a stronger solvent. Ensure the pH of the elution solvent is appropriate to facilitate the release of the compound. | |
| Co-elution with doxycycline | Similar extraction behavior at the selected pH: Doxycycline and its impurity may have overlapping extraction profiles. | Fine-tune the pH within the 2.5 - 4.0 range. Due to differences in their pKa values, slight adjustments can sometimes improve selectivity. Consider a multi-step extraction or a more selective SPE sorbent. |
| Analyte degradation during extraction | Prolonged exposure to harsh conditions: High temperatures or extended extraction times can lead to degradation, even at an optimal pH. | Perform the extraction at controlled, cool temperatures and minimize the overall extraction time. Use of antioxidants in the sample matrix can also be considered. |
| Inconsistent results | Poor pH control: Fluctuations in the sample pH will lead to variable extraction efficiency. | Use a reliable buffer system to maintain a stable pH throughout the sample preparation process. Ensure thorough mixing after pH adjustment. |
Data Presentation
Table 1: Theoretical pH-Dependent Extraction Efficiency of this compound
| pH | Predicted Predominant Form | Expected Polarity | Anticipated Extraction Efficiency (Reversed-Phase SPE) |
| 2.0 | Cationic | High | Moderate |
| 3.0 | Neutral | Low | High |
| 4.0 | Neutral | Low | High |
| 4.5 (pKa) | 50% Neutral / 50% Anionic | Moderate | Decreasing |
| 5.0 | Anionic | High | Low |
| 6.0 | Anionic | High | Very Low |
| 7.0 | Anionic | High | Very Low |
| 8.0 | Anionic | High | Very Low |
| 9.0 | Anionic | High | Very Low |
Note: This table is based on theoretical principles and the predicted pKa of the compound. Actual extraction efficiencies may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of this compound from an aqueous sample.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, HLB)
-
Sample containing this compound
-
Phosphoric acid or formic acid (for pH adjustment)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol, Acetonitrile)
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Take a known volume of the aqueous sample.
-
Adjust the pH of the sample to 3.0 ± 0.2 with phosphoric acid or formic acid.
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of HPLC grade water through the cartridge.
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound with an appropriate volume (e.g., 2 x 1 mL) of the elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
-
Analysis:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis (e.g., HPLC-UV, LC-MS).
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general method for extracting this compound from an aqueous sample.
Materials:
-
Sample containing this compound
-
Phosphoric acid or formic acid (for pH adjustment)
-
Water-immiscible organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Adjust the pH of the sample to 3.0 ± 0.2 with phosphoric acid or formic acid.
-
-
Extraction:
-
Add an equal volume of the organic extraction solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower organic layer (if using a denser solvent like dichloromethane) or the upper organic layer (if using a less dense solvent like ethyl acetate) into a clean flask.
-
Repeat the extraction process with a fresh portion of the organic solvent for improved recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter or decant the dried extract.
-
The solvent can be evaporated under reduced pressure to concentrate the analyte.
-
-
Analysis:
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
-
Visualizations
References
Technical Support Center: 2-Acetyl-2-decarbamoyldoxycycline Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry analysis of 2-Acetyl-2-decarbamoyldoxycycline and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its mass spectrometry analysis important?
This compound is a chemical compound with the molecular formula C₂₃H₂₅NO₈.[1][2] It is recognized as an impurity or degradation product related to the antibiotic doxycycline.[3] Mass spectrometry is a critical analytical technique for its characterization and quantification. High-resolution mass spectrometry (HRMS) is used to validate its elemental composition by precisely measuring the mass-to-charge ratio of its ions.[1] The calculated monoisotopic mass for this compound is 443.15801676 Da.[1] Accurate analysis is crucial for impurity profiling in pharmaceutical manufacturing to ensure the safety and efficacy of doxycycline products.[1]
Q2: What are the most common sources of background noise in LC-MS analysis?
Background noise in LC-MS can originate from a multitude of sources, including the mobile phase, sample preparation, the LC system, and the laboratory environment. Common contaminants include polyethylene glycol (PEG), phthalates from plasticware, siloxanes from cosmetics and lab air, and solvent impurities.[4][5][6] Additionally, components from the sample matrix itself, such as phospholipids in plasma samples, can contribute to background noise and cause ion suppression.[7]
Q3: How can I distinguish between the signal from this compound and background noise?
Distinguishing your analyte signal from background noise is key to accurate analysis. Here are a few strategies:
-
Blank Injections: Run a solvent blank through your LC-MS system. Any peaks that appear in the blank are likely contaminants from the solvent or the system itself.[8]
-
Extracted Ion Chromatograms (EICs): Instead of looking at the total ion chromatogram (TIC), which shows all ions, use an EIC for the specific m/z of your analyte (e.g., [M+H]⁺ for this compound). This will filter out much of the chemical noise.
-
MS/MS Analysis: Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By monitoring a specific fragmentation pattern of your analyte, you can significantly reduce the impact of background ions that have the same mass as your parent ion but do not produce the same fragments.[9]
-
Isotopic Pattern: At high resolution, the isotopic pattern of your analyte should be distinct from that of many common contaminants.
Troubleshooting Guides
Problem: I am observing high background noise across my entire mass spectrum.
Answer: High background noise across the entire spectrum often points to a systemic issue with your solvents, mobile phase, or LC-MS system. Here’s a step-by-step approach to diagnose and resolve the issue:
-
Check Your Solvents and Additives:
-
Ensure you are using high-purity, LC-MS grade solvents and additives.[10][11] HPLC-grade solvents can contain significantly more impurities.[10]
-
Prepare fresh mobile phases. Stored mobile phases can become contaminated.[12]
-
Filter your mobile phase, but be aware that some filters can leach contaminants.[6]
-
-
Inspect Your LC System:
-
Clean the Mass Spectrometer Ion Source:
Problem: I see specific, persistent background peaks even in my blank injections.
Answer: Persistent peaks in your blanks are often referred to as "ghost peaks" and are usually due to carryover from previous injections or contamination from a specific component in your system.
-
Identify the Contaminant:
-
Use a common background ion table (see Data Presentation section below) to tentatively identify the m/z of the persistent peaks. This can provide clues to the source of contamination.
-
-
Address Sample Carryover:
-
Improve the needle wash procedure in your autosampler. Use a strong solvent in your wash solution to effectively clean the injection needle between runs.[16]
-
Inject a series of blank samples after a high-concentration sample to see if the ghost peak intensity decreases.
-
-
Check for System Contamination:
Problem: My baseline is very noisy, making it difficult to integrate low-intensity peaks.
Answer: A noisy baseline can obscure low-level analytes and make accurate quantification challenging. Improving the signal-to-noise (S/N) ratio is key.
-
Optimize MS Source Conditions:
-
Enhance Chromatographic Separation:
-
Improve the separation of your analyte from matrix components. Co-eluting compounds can suppress the ionization of your target analyte, effectively increasing the relative noise.[10][15]
-
Consider using a narrower bore LC column or a slower flow rate to increase sensitivity, assuming your system is optimized for low dispersion.[10]
-
-
Implement Better Sample Preparation:
-
Use sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[17]
-
Data Presentation
Table 1: Common Background Ions in LC-MS and Their Potential Sources
| m/z (singly charged) | Compound/Ion Type | Common Source(s) |
| 74.0606 | Dimethylformamide (DMF) | Solvent impurity[7] |
| 102.1283 | Triethylamine (TEA) | Mobile phase additive[7] |
| 113.9929 | Trifluoroacetic acid (TFA) | Mobile phase additive, ion-pairing agent[4] |
| 149.0233 | Phthalate fragment | Plasticizers from labware, tubing, bottle caps[6][7] |
| 279.1596 | Dibutylphthalate | Plasticizer[7] |
| Series of peaks 44 Da apart | Polyethylene glycol (PEG) | Ubiquitous contaminant from detergents, cosmetics, lubricants[6][7] |
| Series of peaks 74 Da apart | Polydimethylsiloxane (PDMS/Siloxanes) | Deodorants, pump oil, septa, grease[5][8] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Background Noise
-
Solvent Selection: Use only the highest grade solvents available, such as LC-MS or UHPLC-MS grade.[5][10]
-
Water Purity: Use ultrapure water, either from a water purification system (e.g., Milli-Q) or purchased as LC-MS grade bottled water.[10]
-
Additive Quality: Use high-purity additives (e.g., formic acid, ammonium acetate) specifically rated for LC-MS analysis.[8]
-
Glassware: Use glassware that has been thoroughly cleaned and dedicated solely to mobile phase preparation. Avoid using detergents that contain PEGs.
-
Preparation:
-
Measure the required volumes of solvent and water using clean graduated cylinders.
-
Add the appropriate amount of additive.
-
Sonicate the mobile phase for 5-10 minutes to degas and ensure homogeneity.[12]
-
-
Storage: Prepare mobile phases fresh daily if possible. If storage is necessary, use clean glass bottles with PTFE-lined caps and store in a clean environment.[12]
Protocol 2: Solid-Phase Extraction (SPE) for Tetracycline-Related Compounds from Biological Matrices
This is a general protocol and may require optimization for your specific application.
-
Cartridge Selection: Choose a polymeric reversed-phase (PRP) or a mixed-mode cation exchange SPE cartridge suitable for retaining tetracyclines.
-
Cartridge Conditioning:
-
Wash the cartridge with 3-5 mL of methanol.
-
Equilibrate the cartridge with 3-5 mL of ultrapure water or your initial mobile phase buffer. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Pre-treat your sample (e.g., dilute plasma, homogenized tissue).
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. This step is crucial for reducing matrix effects.
-
-
Elution:
-
Elute the analyte (this compound) with a small volume of a strong solvent, such as methanol or acetonitrile, possibly containing a small amount of acid to ensure the analyte is in a neutral or single protonated state.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of your initial mobile phase for injection into the LC-MS system.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high background noise in LC-MS.
Caption: Common sources of contamination leading to background noise in LC-MS.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.bc.edu [ccc.bc.edu]
- 5. Resources [fishersci.no]
- 6. providiongroup.com [providiongroup.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmpk.com [pharmpk.com]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
- 17. gmi-inc.com [gmi-inc.com]
method refinement for 2-Acetyl-2-decarbamoyldoxycycline in complex matrices
Welcome to the technical support center for the analytical method refinement of 2-Acetyl-2-decarbamoyldoxycycline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Doxycycline Impurity F, is recognized as a degradation product and a process-related impurity of the antibiotic doxycycline.[1][2][3] Its presence in doxycycline samples is a critical parameter for quality control in pharmaceutical manufacturing.[1]
Q2: Why is it important to analyze this compound in complex matrices?
A2: As an impurity, monitoring the levels of this compound is crucial for ensuring the purity, safety, and quality of doxycycline drug substances and products.[1][2] In drug development and clinical studies, analyzing this impurity in complex biological matrices (e.g., plasma, tissue) is essential for understanding the stability and degradation pathways of the parent drug, doxycycline, within a biological system.
Q3: What are the common analytical techniques used for the determination of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), are the most common techniques for the detection and quantification of doxycycline and its impurities, including this compound.[][5][6]
Q4: What are the main challenges associated with the analysis of this compound in complex matrices?
A4: The primary challenges include:
-
Low concentrations: As an impurity, it is often present at trace levels, requiring highly sensitive analytical methods.
-
Matrix effects: Components of complex matrices like plasma or tissue can interfere with the ionization and detection of the analyte, leading to inaccurate quantification.
-
Co-elution: Structurally similar impurities or endogenous matrix components may co-elute with the analyte, complicating separation and quantification.
-
Analyte stability: The stability of this compound during sample collection, processing, and storage is a critical consideration to prevent its formation or degradation, which would lead to erroneous results.[][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound in complex matrices.
Sample Preparation
| Issue | Possible Cause | Recommended Solution |
| Low recovery of the analyte | Inefficient extraction from the matrix. | Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) with different sorbents. |
| Analyte degradation during sample processing. | Minimize sample processing time and keep samples on ice. Evaluate the stability of the analyte under different extraction conditions.[7] | |
| High matrix effects | Insufficient removal of interfering matrix components. | Employ a more rigorous sample clean-up procedure, such as a multi-step extraction or the use of specific SPE cartridges. |
| Ion suppression or enhancement in the mass spectrometer. | Dilute the sample extract to reduce the concentration of interfering components. Optimize the chromatographic separation to separate the analyte from the interfering compounds. |
Chromatography (LC)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (e.g., tailing, fronting) | Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent percentage and gradient profile. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl). Add a competing agent to the mobile phase. | |
| Peak splitting | Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Incompatibility between the injection solvent and the mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Co-elution with interfering peaks | Insufficient chromatographic resolution. | Optimize the gradient slope, flow rate, and column temperature.[5] Try a column with higher efficiency (smaller particle size). |
Detection (MS/MS)
| Issue | Possible Cause | Recommended Solution |
| Low signal intensity | Suboptimal ionization parameters. | Optimize the ion source parameters, including capillary voltage, gas flow rates, and temperature.[8] |
| Inefficient fragmentation. | Optimize the collision energy for the specific precursor-to-product ion transition. | |
| Inconsistent signal response | Fluctuation in the ion source. | Clean the ion source. Ensure a stable flow of the mobile phase. |
| Matrix effects. | Refer to the "High matrix effects" section under Sample Preparation. |
Quantitative Data Summary
The following table summarizes typical performance parameters for LC-MS/MS methods used for the analysis of doxycycline and related compounds in biological matrices. While specific data for this compound is limited, these values provide a general reference.
| Parameter | Doxycycline in Human Plasma[] | Multi-residue in Human Plasma[1] |
| Linearity Range | 0.055 - 7.612 µg/mL | Analyte dependent |
| Precision (%RSD) | < 14.83% | Intra-day: 1.4 - 9.3%, Inter-day: 2.1 - 7.2% |
| Accuracy/Recovery | Mean extraction recovery: 95.55% | 89.1 - 112.4% |
| Limit of Quantification (LOQ) | 0.055 µg/mL | Analyte dependent |
| Matrix Effect | Eliminated through optimization | 93.1 - 105.8% |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound should be developed and validated based on the specific matrix and instrumentation. The following provides a general methodology based on common practices for related compounds.[][5][6]
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 or similar column (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components and other impurities.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for this compound and the internal standard.
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Relationship between Doxycycline and its impurity.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 5. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. diva-portal.org [diva-portal.org]
Technical Support Center: Overcoming Poor Solubility of 2-Acetyl-2-decarbamoyldoxycycline in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Acetyl-2-decarbamoyldoxycycline in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Doxycycline Impurity F, is a structural analog and a known impurity of the broad-spectrum antibiotic doxycycline.[1][2] Like many tetracycline derivatives, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo assays that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: I am observing precipitation of my compound during my cell-based assay. What could be the cause?
A2: Precipitation of this compound during cell-based assays can be attributed to several factors:
-
Poor aqueous solubility: The compound may be inherently poorly soluble in your aqueous assay buffer.
-
pH of the medium: The solubility of tetracyclines is highly pH-dependent. Doxycycline, the parent compound, is more stable and soluble at a lower pH (acidic conditions).[3] An increase in pH towards neutral or alkaline conditions can significantly decrease solubility and lead to precipitation.[3]
-
High final concentration: The concentration of the compound in your assay may exceed its solubility limit in the final assay medium.
-
Solvent effects: If you are using a stock solution in an organic solvent like DMSO, the final concentration of the solvent in the assay medium might not be sufficient to maintain the solubility of the compound.
-
Interaction with media components: Components in your cell culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺), can sometimes interact with tetracycline analogs and affect their solubility.
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving poorly water-soluble compounds for in vitro assays. Doxycycline hyclate, a salt of the parent compound, is soluble in DMSO. However, there are potential issues to consider:
-
DMSO concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% or even 0.1%, as higher concentrations can be cytotoxic to cells and may interfere with the assay readout.
-
"Salting out": When a DMSO stock solution is diluted into an aqueous buffer, the compound can sometimes precipitate out of the solution. This is a common issue with poorly soluble compounds.
-
Assay interference: DMSO itself can sometimes interfere with biological assays. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent-specific effects.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
A4: Based on the known properties of doxycycline, here are several strategies to improve solubility:
-
pH Adjustment: Lowering the pH of your stock solution or, if permissible for your assay, the final assay buffer, can significantly enhance solubility. Doxycycline's stability is also improved at lower pH.[3]
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or methanol can be considered for preparing stock solutions. However, their final concentration in the assay must be carefully controlled to avoid cell toxicity.
-
Acidification of Stock Solution: Preparing a stock solution in a dilute acidic solution (e.g., 0.01 M HCl) can improve the solubility and stability of tetracycline compounds.
-
Use of Solubilizing Agents: For specific applications, the use of surfactants or cyclodextrins might be explored to enhance solubility, though their compatibility with the specific assay needs to be validated.
Q5: How should I prepare a stock solution of this compound?
A5: A recommended starting point for preparing a stock solution is to use an organic solvent like DMSO. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to start with a high concentration stock to minimize the final volume of organic solvent added to your aqueous assay medium.
Q6: Is this compound stable in solution?
A6: The stability of this compound in solution is a critical consideration. Doxycycline, its parent compound, is known to degrade when exposed to light and elevated temperatures.[4][5] This degradation is also influenced by the pH of the solution.[2] It is recommended to:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility. The final concentration exceeds its solubility limit. | Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) to reduce the volume added to the aqueous buffer. Consider lowering the pH of the aqueous buffer if the assay allows. Test a lower final concentration of the compound. |
| Compound precipitates over time in the incubator. | The compound is not stable in the assay medium at 37°C. The pH of the medium is not optimal for solubility. | Prepare fresh dilutions of the compound immediately before adding to the assay. Assess the stability of the compound in the assay medium over the time course of the experiment. If possible, adjust the pH of the medium to a more acidic range. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. Degradation of the stock solution. | Ensure the compound is fully dissolved in the stock solution before use (visual inspection, gentle warming if necessary). Prepare fresh stock solutions frequently and store them properly (aliquoted, protected from light, at low temperature). |
| High background signal or unexpected effects in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high. The solvent is interfering with the assay. | Reduce the final concentration of the organic solvent in the assay to the lowest possible level (e.g., <0.1%). Screen different solvents to find one with minimal interference. Always include a vehicle control with the exact same solvent concentration as the test samples. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 443.45 g/mol ), you would weigh 4.43 mg.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to achieve a final concentration of 10 µM in a final assay volume of 100 µL, you can first prepare an intermediate dilution.
-
Final Dilution: Add the final diluted compound to your assay plate. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation and degradation.
Visualizations
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 2. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 3. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline and Other Tetracyclines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Acetyl-2-decarbamoyldoxycycline, a doxycycline derivative, and other tetracycline antibiotics. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and antimicrobial potential of tetracycline analogs. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a close structural analog of doxycycline, a widely used broad-spectrum tetracycline antibiotic. It is primarily recognized as a process-related impurity and degradation product of doxycycline.[1] The key structural difference lies at the C-2 position of the naphthacene core, where the carboxamide group of doxycycline is replaced by an acetyl group in this compound.[1] This seemingly minor modification has a significant impact on the compound's biological activity.
Mechanism of Action
The mode of action for this compound is presumed to be identical to that of other tetracyclines.[1] Tetracyclines are protein synthesis inhibitors that bind to the 30S ribosomal subunit in bacteria.[2][3][4] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[2][4][5] This bacteriostatic action is selective for bacteria because they possess an active transport system for tetracyclines, which is absent in mammalian cells.
Figure 1: Mechanism of Action of Tetracyclines.
Comparative Antibacterial Efficacy
Direct and contemporary comparative studies on the antibacterial efficacy of this compound against a wide range of clinically relevant bacteria are limited. However, historical data on a closely related analog, 2-acetyl-2-decarboxamidotetracycline, and studies on similar degradation products provide strong evidence of significantly reduced potency compared to parent tetracyclines.
A 1965 patent provides minimum inhibitory concentration (MIC) data for 2-acetyl-2-decarboxamidotetracycline against various microorganisms, comparing it with tetracycline and 2-acetyl-2-decarboxamidooxytetracycline. The data, summarized in Table 1, indicates that while the compound possesses some antibacterial activity, it is generally less potent than tetracycline.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Tetracycline Analogs
| Microorganism | 2-Acetyl-2-decarboxamidotetracycline | 2-Acetyl-2-decarboxamidooxytetracycline | Tetracycline |
| Bacillus subtilis | 0.78 | 0.39 | 0.19 |
| Staphylococcus aureus | 0.78 | 0.39 | 0.19 |
| Streptococcus pyogenes | 0.39 | 0.19 | 0.09 |
| Escherichia coli | 6.25 | 3.12 | 1.56 |
| Klebsiella pneumoniae | 12.5 | 6.25 | 3.12 |
| Salmonella typhi | 3.12 | 1.56 | 0.78 |
| Pseudomonas aeruginosa | >100 | >100 | >100 |
| Proteus vulgaris | 50.0 | 25.0 | 12.5 |
Source: Adapted from U.S. Patent 3,226,441 (1965). The data should be interpreted with caution as testing standards have evolved.
Furthermore, a study on 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), a major impurity of oxytetracycline, demonstrated that its antimicrobial potency against activated sludge bacteria was only 3% of that of its parent compound, oxytetracycline.[6] This substantial decrease in activity highlights the critical role of the C-2 carboxamide group for the potent antibiotic activity of tetracyclines.[1]
Mechanisms of Resistance
Bacteria can develop resistance to tetracyclines through several mechanisms. As an analog, this compound is likely susceptible to these same resistance pathways. The primary mechanisms include:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the drug from reaching its ribosomal target.[4][7]
-
Ribosomal Protection: This mechanism involves the production of proteins that interact with the ribosome, dislodging the bound tetracycline molecule and allowing protein synthesis to resume.[3][4][8]
-
Enzymatic Inactivation: This is a less common mechanism where enzymes modify the tetracycline molecule, rendering it inactive.[3]
Figure 2: Major Mechanisms of Bacterial Resistance to Tetracyclines.
Pharmacokinetic Profile: A Comparative Outlook
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not available. However, we can infer its likely properties based on its structural similarity to doxycycline, a second-generation tetracycline.
Tetracyclines are generally categorized into three groups based on their pharmacokinetic properties.[9]
-
Group 1 (e.g., Tetracycline, Oxytetracycline): Characterized by lower oral absorption, which is significantly affected by food.[9]
-
Group 2 (e.g., Doxycycline, Minocycline): These are more lipophilic, leading to better oral absorption that is less affected by food, a larger volume of distribution, and a longer half-life.[9]
-
Group 3 (e.g., Tigecycline): Administered intravenously and have a broader spectrum of activity.[9]
Given that this compound is a derivative of doxycycline, it would be expected to share some of the favorable pharmacokinetic characteristics of Group 2 tetracyclines, such as good tissue penetration due to its lipophilic nature. However, the replacement of the polar carboxamide group with a less polar acetyl group might slightly alter its solubility and interaction with transporters, potentially affecting its absorption and excretion profile. Without experimental data, any assumptions about its pharmacokinetic parameters remain speculative.
Experimental Methodologies
To facilitate further research and direct comparison, this section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of tetracycline compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Assay Protocol
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Doxycycline, Minocycline, Tetracycline)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer
-
Inoculating loops or sterile swabs
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of each tetracycline compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
Serially dilute the stock solutions to create a range of concentrations for the assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Dispense the diluted antimicrobial solutions into the wells of a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Figure 3: Workflow for Broth Microdilution MIC Assay.
Conclusion
This compound, a doxycycline derivative, demonstrates significantly reduced antibacterial potency compared to its parent compound and other clinically used tetracyclines. This is attributed to the replacement of the C-2 carboxamide group with an acetyl group, a structural feature critical for potent antimicrobial activity. While it likely shares the same mechanism of action and is susceptible to the same resistance mechanisms as other tetracyclines, its lower efficacy makes it an unlikely candidate for clinical development as a standalone antibacterial agent. However, the study of such analogs is crucial for understanding the structure-activity relationships of tetracycline antibiotics and for the rational design of new derivatives with improved properties. Further research employing modern standardized methodologies is warranted to provide a more definitive comparative assessment of its biological profile.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isolation, structural elucidation and in vitro activity of 2-acetyl-2-decarboxamido-oxytetracycline against environmental relevant bacteria, including tetracycline-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparative Guide to Analytical Methods for 2-Acetyl-2-decarbamoyldoxycycline Validation
This guide provides a comparative overview of analytical methodologies for the quantitative validation of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the antibiotic doxycycline. The information presented is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data and detailed experimental protocols for key analytical techniques.
Overview of Analytical Approaches
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of this compound.[1] These methods offer high resolution and sensitivity, enabling the separation and quantification of this impurity from the active pharmaceutical ingredient (API), doxycycline, and other related substances.[1] The validation of these methods is typically performed in accordance with United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[2][3]
Comparative Performance Data
The following tables summarize the performance characteristics of representative HPLC and UPLC methods suitable for the analysis of this compound. The data is compiled from various studies on doxycycline and its impurities.
Table 1: Comparison of HPLC and UPLC Method Performance Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 0.5 - 18 µg/mL | 0.1 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 88.0 - 112.0% | 98 - 102% |
| Precision (RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~25 µg/mL | ~0.5 µg/mL |
| Analysis Time | ~15-30 minutes | < 10 minutes |
Experimental Protocols
Detailed methodologies for a representative HPLC and a UPLC method are provided below. These protocols are based on established methods for the analysis of doxycycline and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of doxycycline, with the capability to quantify this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA and 0.5 mL Triethylamine, pH adjusted to 8.5[2]
-
Mobile Phase B: Methanol[2]
-
Gradient Program: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 1.7 mL/min[2]
-
Column Temperature: 55°C[2]
-
Detection Wavelength: 270 nm[2]
-
Injection Volume: 25 µL[2]
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers higher resolution and faster analysis times compared to traditional HPLC, making it suitable for high-throughput screening and detailed impurity profiling.
Instrumentation:
-
UPLC system with a UV or PDA detector
-
Mass spectrometer (optional, for peak identification)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 75 mM Ammonium Acetate and 4 mM EDTA in water, pH adjusted to 8.8, mixed with acetonitrile in a 97:3 ratio.[3][4]
-
Injection Volume: 1 - 5 µL
Sample Preparation:
-
Prepare the sample as described in the HPLC method, ensuring the final concentration is within the linear range of the method.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for this compound, in accordance with ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway and Experimental Workflow Diagrams
The analysis of this compound does not involve a biological signaling pathway. The experimental workflow for its quantification is primarily a chromatographic process.
Caption: Chromatographic Analysis Workflow.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity of 2-Acetyl-2-decarbamoyldoxycycline in Doxycycline Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-Acetyl-2-decarbamoyldoxycycline, a significant impurity and degradation product of the antibiotic doxycycline, in commercially available immunoassays. Understanding this cross-reactivity is crucial for accurate quantification of doxycycline in research, clinical, and pharmaceutical quality control settings.
Introduction to this compound
This compound is a close structural analog of doxycycline, differing by the substitution of the C-2 position carboxamide group with an acetyl group. This modification can occur during the synthesis or degradation of doxycycline, particularly under exposure to heat, light, or certain chemical conditions. Its presence as an impurity can potentially interfere with analytical methods intended to measure doxycycline concentrations, leading to inaccurate results.
Immunoassays for Doxycycline Detection
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for the detection of doxycycline in various matrices due to their high throughput, sensitivity, and relative ease of use. These assays rely on the specific binding of an antibody to doxycycline. However, the specificity of these antibodies can vary, leading to potential cross-reactivity with structurally related molecules.
Analysis of Cross-Reactivity with this compound
A comprehensive review of publicly available data from manufacturers of commercial doxycycline ELISA kits and scientific literature was conducted to assess the cross-reactivity of this compound.
To provide a comparative context, this guide presents the reported cross-reactivity of several commercially available doxycycline ELISA kits with other tetracycline antibiotics. This information highlights the variability in antibody specificity among different assays.
Table 1: Reported Cross-Reactivity of Commercial Doxycycline ELISA Kits with Other Tetracyclines
| Analyte | Kit A Cross-Reactivity (%) | Kit B Cross-Reactivity (%) | Kit C Cross-Reactivity (%) |
| Doxycycline | 100 | 100 | 100 |
| Chlortetracycline | Not Reported | 100 | 11.6 |
| Oxytetracycline | Not Reported | 60 | Not Reported |
| Tetracycline | Not Reported | 100 | 0.3 |
| Minocycline | Not Reported | Not Reported | No cross-reaction |
Note: Data is sourced from publicly available product datasheets. The absence of a value indicates that data was not provided by the manufacturer in the reviewed documents.
The significant variation in cross-reactivity for compounds like Chlortetracycline and Tetracycline across different kits underscores the importance of validating any immunoassay for its specific application and potential interfering substances. Given the structural similarity between doxycycline and this compound, it is plausible that some level of cross-reactivity exists, which could lead to an overestimation of doxycycline concentrations.
Experimental Protocols
For researchers wishing to determine the cross-reactivity of this compound with a specific doxycycline immunoassay, a detailed experimental protocol for a competitive ELISA is provided below.
Principle of Competitive ELISA
In a competitive ELISA for doxycycline, free doxycycline in the sample competes with a fixed amount of labeled doxycycline (e.g., enzyme-conjugated) for binding to a limited number of anti-doxycycline antibody binding sites, typically coated on a microplate. The amount of labeled doxycycline that binds to the antibody is inversely proportional to the concentration of free doxycycline in the sample. The signal generated by the enzyme is then measured, and the concentration of doxycycline in the sample is determined by comparing the signal to a standard curve.
Materials
-
Doxycycline ELISA Kit (containing antibody-coated microplate, doxycycline standards, enzyme-conjugated doxycycline, substrate, and stop solution)
-
This compound (as a purified standard)
-
Sample diluent (provided with the kit or a suitable buffer)
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
Experimental Workflow
Caption: Workflow for determining the cross-reactivity of this compound in a competitive ELISA.
Procedure
-
Preparation of Reagents: Prepare all reagents as instructed in the ELISA kit manual.
-
Preparation of Standard Curve: Prepare a serial dilution of the doxycycline standard to generate a standard curve.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the sample diluent. The concentration range should be sufficient to observe any potential inhibition.
-
Assay:
-
Add the prepared standards, this compound dilutions, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated doxycycline to each well.
-
Incubate the plate according to the kit instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for the recommended time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the wavelength specified in the kit manual (typically 450 nm).
-
Calculation of Cross-Reactivity:
-
Determine the concentration of doxycycline that causes 50% inhibition of the maximum signal (IC50) from the standard curve.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) from its dilution curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Doxycycline / IC50 of this compound) x 100
-
Visualization of Key Molecules and Pathways
To aid in understanding the structural differences and the immunoassay principle, the following diagrams are provided.
Caption: Chemical structures of Doxycycline and its impurity, this compound.
Caption: Principle of competitive ELISA for doxycycline detection, illustrating potential cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in doxycycline immunoassays is a valid concern for researchers and drug development professionals. While specific quantitative data is currently lacking in the public domain, the structural similarity to doxycycline suggests that interference is possible.
It is strongly recommended that individual laboratories:
-
Validate their chosen immunoassay: Perform in-house validation studies to determine the cross-reactivity of this compound if its presence in samples is suspected.
-
Contact Assay Manufacturers: Directly inquire with the manufacturers of doxycycline ELISA kits for any available internal data on the cross-reactivity of this specific impurity.
-
Utilize Chromatographic Methods for Confirmation: When accurate quantification of doxycycline is critical, especially in the presence of known impurities, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) should be used as an orthogonal and confirmatory technique.
Unveiling the Efficacy of 2-Acetyl-2-decarbamoyldoxycycline: A Comparative Analysis with its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Acetyl-2-decarbamoyldoxycycline with its parent tetracycline compounds, doxycycline and oxytetracycline. Drawing upon available experimental data and established structure-activity relationships, this document aims to deliver an objective assessment for researchers and professionals in the field of drug development.
Executive Summary
This compound is recognized primarily as a process-related impurity and degradation product of doxycycline. The structural modification at the C-2 position, specifically the replacement of the carboxamide group with an acetyl group, is pivotal to the biological activity of tetracyclines. Scientific literature strongly indicates that this alteration leads to a significant reduction, if not a complete loss, of antibacterial efficacy. While direct comparative studies on this compound are limited, data from the closely related analogue, 2-Acetyl-2-decarbamoyloxytetracycline, demonstrates a potency of only 3% compared to its parent compound, oxytetracycline. Computational models further support these findings, suggesting a diminished binding affinity of the acetylated derivative to the bacterial 30S ribosomal subunit, the primary target of tetracycline antibiotics.
Structural and Mechanistic Overview
Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. The universally accepted structure-activity relationship (SAR) for tetracyclines underscores the critical role of the C-2 carboxamide group for potent antibacterial activity.[1][2][3][4] Any modification or replacement of this group has been shown to be detrimental to the compound's efficacy.[3][4]
This compound, as its name suggests, features an acetyl group in place of the essential carboxamide moiety at the C-2 position. This fundamental structural change is the primary reason for its significantly reduced biological activity.
Table 1: Structural Comparison of this compound and Parent Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group at C-2 |
| This compound | C₂₃H₂₅NO₈ | 443.45 | Acetyl (-COCH₃) |
| Doxycycline | C₂₂H₂₄N₂O₈ | 444.44 | Carboxamide (-CONH₂) |
| Oxytetracycline | C₂₂H₂₄N₂O₉ | 460.43 | Carboxamide (-CONH₂) |
Comparative Efficacy Data
Table 2: Antimicrobial Potency of 2-Acetyl-2-decarbamoyloxytetracycline vs. Oxytetracycline
| Compound | Test Organism | Potency Relative to Parent Compound |
| 2-Acetyl-2-decarbamoyloxytetracycline | Activated Sludge Bacteria | 3% |
| 2-Acetyl-2-decarbamoyloxytetracycline | Tetracycline-Resistant Bacteria | No Activity |
Data sourced from Lykkeberg et al., 2004.
This substantial decrease in potency for the acetylated oxytetracycline derivative strongly suggests a similar and significant loss of efficacy for this compound when compared to doxycycline.
For context, the following table provides a general comparison of the minimum inhibitory concentrations (MICs) for the parent compounds, doxycycline and oxytetracycline, against common bacterial pathogens. Doxycycline generally exhibits greater potency.[5][6][7][8]
Table 3: General MIC Range (μg/mL) Comparison of Doxycycline and Oxytetracycline against Susceptible Bacteria
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Haemophilus influenzae |
| Doxycycline | 0.12 - 2 | 0.06 - 1 | 0.5 - 4 | 0.25 - 2 |
| Oxytetracycline | 0.25 - 4 | 0.12 - 2 | 1 - 8 | 0.5 - 4 |
Note: These are general ranges and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of tetracycline efficacy, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the well)
-
Antimicrobial stock solutions of known concentration
-
Incubator (35°C ± 2°C)
Procedure:
-
A serial two-fold dilution of the antimicrobial agent is prepared in MHB directly in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Filter paper disks impregnated with a standardized concentration of the antimicrobial agent
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum and rotated against the side of the tube to remove excess fluid.
-
The swab is used to inoculate the entire surface of an MHA plate, streaking in three different directions to ensure uniform growth.
-
The antimicrobial-impregnated disks are dispensed onto the surface of the agar plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, the diameter of the zone of complete growth inhibition around each disk is measured to the nearest millimeter.
-
The zone diameter is interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.[9]
Visualizations
Caption: Mechanism of action of tetracyclines and the effect of C-2 modification.
Caption: Standard experimental workflows for antimicrobial susceptibility testing.
Conclusion
References
- 1. biomedres.us [biomedres.us]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential susceptibility to tetracycline, oxytetracycline and doxycycline of the calf pathogens Mannheimia haemolytica and Pasteurella multocida in three growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Reevaluation of Clinical and Laboratory Standards Institute Disk Diffusion Breakpoints for Tetracyclines for Testing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
Comparative Bioactivity Analysis: 2-Acetyl-2-decarbamoyldoxycycline vs. 6-epidoxycycline
A Guide for Researchers in Drug Development and Life Sciences
This guide provides a comparative overview of the bioactivity of two doxycycline-related compounds: 2-Acetyl-2-decarbamoyldoxycycline and 6-epidoxycycline. Both are primarily recognized as process-related impurities and degradation products of doxycycline, a widely used tetracycline antibiotic.[1][2] Understanding the biological activity of these molecules is crucial for pharmaceutical quality control and for the exploration of new therapeutic agents.
Executive Summary
Direct comparative studies on the bioactivity of this compound and 6-epidoxycycline are limited in publicly available literature. However, based on their structural relationship to doxycycline and general knowledge of tetracycline derivatives, a qualitative comparison can be inferred. Both compounds are expected to have significantly reduced antibacterial activity compared to the parent drug, doxycycline. Their anti-inflammatory properties, a known characteristic of doxycycline, have not been extensively studied for these specific derivatives, but some level of activity might be retained. This guide synthesizes the available information to provide a foundational understanding for researchers.
Structural and Physicochemical Properties
The structural differences between these two molecules and their parent compound, doxycycline, are key to understanding their potential bioactivity.
| Property | This compound | 6-epidoxycycline | Doxycycline (for reference) |
| Molecular Formula | C23H25NO8[1] | C22H24N2O8[3][4] | C22H24N2O8 |
| Molecular Weight | 443.45 g/mol [1] | 444.43 g/mol [3] | 444.44 g/mol |
| Key Structural Difference from Doxycycline | Replacement of the C-2 carboxamide group with an acetyl group.[1] | Epimerization at the C-6 position (change in stereochemistry).[2] | - |
| Also Known As | Doxycycline Impurity F[][6] | Doxycycline Impurity A[] | - |
Comparative Bioactivity
Antibacterial Activity
Tetracycline antibiotics, including doxycycline, exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[7] The structural integrity of the tetracycline molecule is crucial for this activity.
-
This compound: The modification at the C-2 position, replacing the carboxamide with an acetyl group, is a significant structural change. This alteration is expected to sterically hinder the binding to the ribosome, leading to a substantial decrease in antibacterial potency. Studies on related tetracycline impurities have shown that modifications at this position dramatically reduce antimicrobial activity.
-
6-epidoxycycline: Epimerization at the C-6 position is a known degradation pathway for doxycycline that leads to a conformational change in the molecule.[2] This change in the three-dimensional structure can negatively impact its ability to bind effectively to the ribosomal target. It is widely accepted that degradation products of tetracyclines, including epimers, possess very low antibiotic activity.[8] For instance, a study on "doxycycline impurity C" (4-epidoxycycline) showed it to have weaker antimicrobial activity than doxycycline.[9]
Anti-inflammatory Activity
Doxycycline exhibits anti-inflammatory effects independent of its antimicrobial properties.[10][11] These effects are attributed to its ability to inhibit matrix metalloproteinases (MMPs) and suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[10][12]
-
This compound and 6-epidoxycycline: There is a lack of specific studies investigating the anti-inflammatory properties of these two impurities. It is plausible that they may retain some of the anti-inflammatory activity of the parent molecule, as the core structure responsible for MMP inhibition might be partially conserved. However, the altered chemical structures could also lead to reduced or negligible anti-inflammatory effects. Further experimental validation is required to ascertain their activity in this regard.
Experimental Protocols
The following are standard experimental protocols that would be employed to determine the bioactivity of this compound and 6-epidoxycycline.
Determination of Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for measuring the antibacterial potency of a compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds (this compound and 6-epidoxycycline) and a control (doxycycline) are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity Assay (Cytokine Inhibition)
This in vitro assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.
Principle: The assay quantifies the reduction in the secretion of cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in the presence of the test compound.
Methodology:
-
Cell Culture: Human PBMCs are isolated and cultured in appropriate media.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: The stimulated cells are treated with various concentrations of the test compounds and a positive control (e.g., doxycycline).
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine secretion.
-
Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The percentage of inhibition is then calculated relative to the untreated, stimulated control.
Visualizations
The following diagrams illustrate the key mechanisms of action relevant to the parent compound, doxycycline. The activity of this compound and 6-epidoxycycline within these pathways is likely diminished or absent.
Caption: Mechanism of antibacterial action of tetracyclines.
Caption: Anti-inflammatory mechanisms of doxycycline.
Conclusion
This compound and 6-epidoxycycline are best understood as impurities of doxycycline with likely compromised biological activity. Their altered structures suggest significantly reduced antibacterial efficacy. While a degree of anti-inflammatory action might be retained, this requires empirical confirmation. This guide highlights the necessity for direct experimental evaluation to fully characterize the bioactivity of these and other related substances, which is essential for ensuring the quality and safety of pharmaceutical products and for the potential discovery of novel therapeutic leads.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. veeprho.com [veeprho.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Doxycycline - Wikipedia [en.wikipedia.org]
- 11. Doxycycline as an anti-inflammatory agent: updates in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, ensuring the purity and stability of doxycycline is paramount. This guide provides a comparative overview of various analytical methods for the separation of doxycycline from its related substances, including those outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as alternative high-performance liquid chromatography (HPLC) methods. This comparison is supported by experimental data and detailed protocols to assist in method selection and validation.
Comparative Analysis of Chromatographic Methods
The following table summarizes the key parameters of different HPLC methods used for the separation of doxycycline and its related substances. This allows for a direct comparison of their chromatographic conditions and performance.
| Parameter | USP Method | European Pharmacopoeia (EP) Method | Alternative Method 1 | Alternative Method 2 |
| Stationary Phase | L21 (Styrene-divinylbenzene copolymer), 4.6 mm x 25 cm | L21 (Styrene-divinylbenzene copolymer), 4.6 mm x 25 cm, 8 µm | C8, 4.6 mm x 250 mm, 5 µm | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient of tertiary butyl alcohol, 0.2 M phosphate buffer (pH 7.6), 0.1 M tetrabutylammonium hydrogen sulfate, and water | Isocratic: 60.0 g of 2-methyl-2-propanol, 200 mL water, 400 mL buffer solution (pH 8.0), 50 mL of 10 g/L tetrabutylammonium hydrogen sulfate (pH 8.0), and 10 mL of 40 g/L sodium edetate (pH 8.0), diluted to 1000 mL with water. | Acetonitrile, water, and perchloric acid (26:74:0.25), adjusted to pH 2.5 with 5 M sodium hydroxide. | Acetonitrile and 0.1% Potassium Dihydrogen Phosphate buffer (pH 3.1) (40:60 v/v). |
| Flow Rate | ~1 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 60 °C | 60 °C | Ambient | Ambient |
| Detection Wavelength | 270 nm | 254 nm | 350 nm | 268 nm |
| Key Related Substances | Metacycline, 6-epidoxycycline, 4-epidoxycycline | Metacycline, 6-epidoxycycline | Metacycline, 6-epidoxycycline | Not specified |
| System Suitability: Resolution | Resolution between 4-epidoxycycline and 6-epidoxycycline is not less than 1.5. Resolution between 6-epidoxycycline and doxycycline is not less than 2.0.[1] | Resolution between metacycline (impurity B) and 6-epidoxycycline (impurity A) is a minimum of 1.25. Resolution between 6-epidoxycycline and doxycycline is a minimum of 2.0.[2] | Resolution between metacycline and 6-epidoxycycline was 1.2, and between 6-epidoxycycline and doxycycline was 1.9.[1] | Not specified |
| System Suitability: Tailing Factor | Tailing factor for the doxycycline peak is not more than 1.5.[3] | Symmetry factor for the doxycycline peak is a maximum of 1.25.[2] | Not specified | Tailing factor for doxycycline was 1.28.[4] |
| Relative Retention Time (RRT) - Metacycline | ~0.8 | ~0.8 | Not specified | Not specified |
| Relative Retention Time (RRT) - 4-epidoxycycline | ~0.9 | Not specified | Not specified | Not specified |
| Relative Retention Time (RRT) - 6-epidoxycycline | ~0.95 | ~0.9 | ~0.78 | Not specified |
Note on the Japanese Pharmacopoeia (JP): Despite extensive searches, a detailed, publicly available monograph from the Japanese Pharmacopoeia outlining the specific analytical method for doxycycline and its related substances could not be located. While "Doxycycline Hydrochloride Hydrate" is listed in the JP database, the experimental protocol for purity testing is not accessible through the available resources.[1][5][6][7]
Experimental Protocols
Below are the detailed experimental methodologies for the compared analytical methods.
United States Pharmacopeia (USP) Method
1. Mobile Phase Preparation:
-
Mobile Phase A: A filtered and degassed mixture of tertiary butyl alcohol, 0.2 M phosphate buffer (pH 7.6), and water (proportions are adjusted to meet system suitability).
-
Mobile Phase B: A filtered and degassed solution of 0.1 M tetrabutylammonium hydrogen sulfate.
-
Diluent: 0.01 N hydrochloric acid.
2. Chromatographic System:
-
Column: 4.6-mm × 25-cm; packing L21 (styrene-divinylbenzene copolymer).
-
Column Temperature: 60 °C.
-
Detector: UV 270 nm.
-
Flow Rate: About 1 mL/min.
-
Injection Volume: Typically 20 µL.
-
Gradient Program: The gradient is adjusted to achieve the required separation. A typical program involves a gradual increase in the proportion of Mobile Phase A.
3. System Suitability:
-
Resolution Solution: Prepare a solution of USP Doxycycline Hyclate RS in the Diluent and heat it to generate degradation products (4-epidoxycycline and 6-epidoxycycline).
-
Requirements: The resolution between the peaks for 4-epidoxycycline and 6-epidoxycycline should be not less than 1.5, and the resolution between 6-epidoxycycline and doxycycline should be not less than 2.0. The tailing factor for the doxycycline peak should not be more than 1.5.[1][3]
European Pharmacopoeia (EP) Method
1. Mobile Phase Preparation:
-
Weigh 60.0 g of 2-methyl-2-propanol and transfer to a 1000 mL volumetric flask with the aid of 200 mL of water. Add 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate adjusted to pH 8.0, and 10 mL of a 40 g/L solution of sodium edetate adjusted to pH 8.0. Dilute to 1000.0 mL with water.
2. Chromatographic System:
-
Column: 4.6-mm × 25-cm; stationary phase: styrene-divinylbenzene copolymer R (8 µm).
-
Column Temperature: 60 °C.
-
Detector: UV 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. System Suitability:
-
Resolution Solution: A solution containing doxycycline hyclate CRS, 6-epidoxycycline hydrochloride CRS, and metacycline hydrochloride CRS.
-
Requirements: The resolution between the peaks due to metacycline (impurity B) and 6-epidoxycycline (impurity A) must be at least 1.25. The resolution between the peaks due to 6-epidoxycycline and doxycycline must be at least 2.0. The symmetry factor (tailing factor) for the doxycycline peak should be a maximum of 1.25.[2]
Alternative Method 1 (Skúlason et al.)
1. Mobile Phase Preparation:
-
A mixture of acetonitrile, water, and perchloric acid in the ratio of 26:74:0.25. The pH is adjusted to 2.5 with 5 M sodium hydroxide.
2. Chromatographic System:
-
Column: C8, 4.6 mm x 250 mm, 5 µm particle size.
-
Column Temperature: Ambient.
-
Detector: UV 350 nm.
-
Flow Rate: 1.0 mL/min.
3. Performance:
-
This method was developed for the separation of doxycycline and its degradation products, 6-epidoxycycline and metacycline. The resolution between metacycline and 6-epidoxycycline was reported to be 1.2, and between 6-epidoxycycline and doxycycline, it was 1.9, which fulfills the European Pharmacopoeia requirements.[1]
Alternative Method 2 (Jeyabaskaran et al.)
1. Mobile Phase Preparation:
-
A mixture of acetonitrile and 0.1% Potassium Dihydrogen Phosphate buffer (pH 3.1) in a 40:60 v/v ratio.
2. Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Column Temperature: Ambient.
-
Detector: Photodiode Array detector at 268 nm.
-
Flow Rate: 1.0 mL/min.
3. Performance:
-
This method was developed for the estimation of doxycycline in bulk and pharmaceutical dosage forms. The retention time for doxycycline was found to be 2.897 min with a tailing factor of 1.28.[4]
Visualizing Method Validation and Chemical Relationships
To further aid in understanding the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for analytical method validation and the chemical relationship between doxycycline and its key impurities.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship of Doxycycline to Key Impurities.
References
- 1. 日本薬局方名称データベース [jpdb.nihs.go.jp]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. uspnf.com [uspnf.com]
- 4. ijpar.com [ijpar.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. 第åå «æ¹æ£æ¥æ¬è¬å±æ¹ | ç¬ç«è¡æ¿æ³äºº å»è¬åå»çæ©å¨ç·åæ©æ§ [pmda.go.jp]
- 7. Japanese Pharmacopoeia 18th Edition | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
A Guide to the Inter-Laboratory Comparison of 2-Acetyl-2-decarbamoyldoxycycline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline. While a formal inter-laboratory comparison study for this specific impurity is not publicly available, this document synthesizes data from various published analytical methods to offer a "virtual" inter-laboratory perspective. The aim is to assist researchers and quality control professionals in selecting and implementing robust analytical techniques for monitoring this critical impurity.
Introduction to this compound
This compound is recognized as a related substance and potential degradation product of doxycycline.[1][2][3] The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of the final drug product. Therefore, accurate and precise quantification of impurities like this compound is a critical aspect of quality control in the pharmaceutical industry. Regulatory bodies establish strict limits for such impurities, necessitating the use of validated and reliable analytical methods.[4]
The following sections present a comparison of different analytical techniques reported in the scientific literature for the analysis of doxycycline and its impurities, which can be adapted for the specific quantification of this compound.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of doxycycline and its related substances.[4][5] These methods, often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), provide the necessary selectivity and sensitivity for impurity profiling.
The following table summarizes the key parameters and performance characteristics of various HPLC and UPLC methods described in the literature. This data can be used to compare the suitability of different approaches for the analysis of this compound.
| Parameter | Method 1 (HPLC) | Method 2 (HPLC-DAD/LC-ESI-MS) | Method 3 (UPLC) | Method 4 (2D-LC-IT-TOF/MS) |
| Column | Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm)[6] | Luna C18 or Synergi Polar-RP[7][8] | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[5] | 1stD: InertSustainTM C18 (150 x 4.6 mm, 5 µm); 2ndD: InertSustainTM C18 (50 x 2.1 mm, 2 µm)[1] |
| Mobile Phase | A: Phosphate buffer (pH 8.5); B: Methanol (Gradient)[6] | Oxalic acid (0.02 M; pH 2.5)-acetonitrile (82:18 v/v) or pH 8 mobile phase[7][8] | 75 mM ammonium acetate, 4 mM EDTA (pH 8.8) and acetonitrile (97:3) (Isocratic)[5] | 1stD: Ammonium acetate buffer-acetonitrile (85:15); 2ndD: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (Gradient)[1] |
| Flow Rate | 1.7 mL/min[6] | Not Specified | 1.2 mL/min[5] | Not Specified |
| Detection | UV at 270 nm[6] | DAD at 346 nm and ESI-MS[7][8] | UV at 270 nm[5] | ESI-IT-TOF/MS[1] |
| Linearity Range (Doxycycline) | 0.5 - 150 µg/mL[6] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.7 - 100.6% (for Doxycycline)[6] | Not Specified | Method was found to be accurate[5] | Not Specified |
| Precision | Method was found to be precise[6] | Not Specified | Method was found to be precise and reproducible[5] | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a representative stability-indicating HPLC method that can be used for the determination of this compound.
Stability-Indicating HPLC Method
This method is adapted from a validated procedure for the quantification of doxycycline and its organic impurities.[6]
3.1.1. Materials and Reagents
-
Doxycycline Hyclate Reference Standard
-
This compound Reference Standard
-
Potassium Phosphate Monobasic
-
Ethylenediaminetetraacetic acid (EDTA)
-
Triethylamine
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
3.1.2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer with 2 mM EDTA, pH adjusted to 8.5 with triethylamine.
-
Mobile Phase B: Methanol.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of doxycycline from all its impurities, including this compound.
-
Flow Rate: 1.7 mL/min.
-
Column Temperature: 55°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 25 µL.
3.1.3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the doxycycline sample in the diluent to achieve a known concentration.
3.1.4. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Key Processes
The following diagrams illustrate the relationship between doxycycline and its impurities, as well as a typical workflow for an inter-laboratory comparison.
Caption: Relationship between Doxycycline and its major impurities.
Caption: Workflow for a typical inter-laboratory comparison study.
Principles of Inter-Laboratory Comparison
A formal inter-laboratory comparison (ILC) or proficiency testing (PT) is a powerful tool for assessing the performance of analytical laboratories.[9] It involves multiple laboratories analyzing the same homogeneous sample and comparing their results. The main objectives of an ILC are to:
-
Evaluate the performance of laboratories: Identify any systematic or random errors in their measurements.
-
Validate analytical methods: Demonstrate the reproducibility and robustness of a method across different laboratories.
-
Ensure the reliability of analytical data: Provide confidence in the quality of results being generated by participating laboratories.
The performance of laboratories in an ILC is often evaluated using statistical measures like Z-scores, which indicate how far a laboratory's result is from the consensus value.[10] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[10]
Conclusion
While this guide does not present data from a formal inter-laboratory comparison for this compound, it provides a valuable comparative overview of the analytical methods available for its determination. The presented data and protocols from the scientific literature can serve as a strong foundation for laboratories looking to develop, validate, and implement methods for the quality control of this and other related impurities in doxycycline. Participation in formal proficiency testing schemes is highly encouraged to ensure the ongoing competence and performance of analytical laboratories.
References
- 1. Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS [journal11.magtechjournal.com]
- 2. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 4. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 5. Development and validation of a stability-indicating ultra-performance liquid chromatography (UPLC) method for doxycycline hyclate: an optimization of the analytical methodology for a medical countermeasure (MCM) drug - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-DAD and LC-ESI-MS analysis of doxycycline and related impurities in doxipan mix, a medicated premix for incorporation in medicated feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. benchmark-intl.com [benchmark-intl.com]
Confirming the Identity of 2-Acetyl-2-decarbamoyldoxycycline Using Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of impurities and degradation products is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis for confirming the identity of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline, using mass spectrometry.
This compound, also known as Doxycycline Impurity F, is a close structural analog of its parent compound.[1][2] The key structural difference lies at the C-2 position of the naphthacene core, where the carboxamide group of doxycycline is substituted with an acetyl group.[1] This seemingly minor alteration can impact the compound's physicochemical properties and pharmacological activity. Therefore, its precise identification and differentiation from doxycycline and other related substances are critical for quality control in drug manufacturing.[3][4]
Comparative Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the structural elucidation of pharmaceutical impurities.[1][] The substitution of the carbamoyl group with an acetyl group results in a predictable mass shift and potentially altered fragmentation patterns, which can be readily distinguished by mass spectrometry. The table below summarizes the key mass spectrometric characteristics of doxycycline and this compound.
| Characteristic | Doxycycline | This compound |
| Molecular Formula | C₂₂H₂₄N₂O₈[1] | C₂₃H₂₅NO₈[1][6] |
| Molecular Weight | 444.44 g/mol [7] | 443.45 g/mol [1][2][8] |
| Monoisotopic Mass | 444.1533 Da | 443.1580 Da[1] |
| Expected [M+H]⁺ (m/z) | 445.1606 | 444.1653 |
| Expected [M-H]⁻ (m/z) | 443.1460[9] | 442.1507 |
| Key MS/MS Fragments ([M+H]⁺) | 428 (loss of NH₃), 410 (loss of NH₃ and H₂O), 321[9][10] | Expected loss of acetyl group (CH₂CO) and subsequent water losses. |
Experimental Protocol: LC-MS/MS Analysis
The following protocol outlines a general method for the separation and identification of this compound from doxycycline using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is based on established analytical procedures for doxycycline and its impurities.[3][11]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing doxycycline and its potential impurities in a suitable solvent, such as a mixture of methanol and water.
-
Perform serial dilutions to achieve a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed for optimal separation.[3]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally suitable.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is a common and effective technique for tetracyclines.[9][11] Both positive and negative ion modes can be utilized, though positive mode often yields more informative spectra for these compounds.[9][12]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[3]
-
Scan Mode: Perform a full scan to detect the protonated molecules ([M+H]⁺) of both doxycycline and this compound.
-
MS/MS Fragmentation: Conduct product ion scans on the precursor ions corresponding to [M+H]⁺ for both compounds to obtain their fragmentation patterns. Collision-induced dissociation (CID) is typically used for fragmentation.
Visualizing the Workflow and Structural Relationship
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship between doxycycline and its impurity.
Caption: Experimental workflow for the identification of this compound.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 3. Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS [journal11.magtechjournal.com]
- 4. veeprho.com [veeprho.com]
- 6. This compound | C23H25NO8 | CID 71587454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Doxycycline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. journalppw.com [journalppw.com]
- 11. HPLC-DAD and LC-ESI-MS analysis of doxycycline and related impurities in doxipan mix, a medicated premix for incorporation in medicated feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of 2-Acetyl-2-decarbamoyldoxycycline Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reference standards is paramount for accurate analytical method development, validation, and quality control of pharmaceutical products. This guide provides a comparative assessment of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline, often referred to as Doxycycline Impurity F.
Comparison of this compound Standards
Ensuring the quality of analytical standards is critical for reliable impurity profiling of doxycycline. While obtaining detailed Certificates of Analysis (CoA) from all commercial suppliers can be challenging, publicly available information and research data allow for a comparative overview of available this compound reference standards. The following table summarizes purity data from various sources. It is important to note that purity values are as stated by the supplier or in research literature and may be determined by different analytical methods.
| Supplier/Source | Stated Purity | Analytical Method | Reference |
| BOC Sciences | 90% | HPLC | [1] |
| Research Article | 98.7% | Semi-preparative HPLC | [2] |
| Axios Research | Fully Characterized | Not Specified | [2] |
| Veeprho | Highly Characterized | HPLC, MASS/LC-MS, 1H NMR, FT-IR, Potency | [3] |
| Simson Pharma | High Quality | Certificate of Analysis Accompanied | [4] |
| ChemicalBook | ≥95% | Not Specified | [5] |
Note: The purity of reference standards should always be verified upon receipt using appropriate analytical techniques. The information presented here is for comparative purposes and is based on available data.
Experimental Protocols for Purity Assessment
The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). The following protocols are based on methods described in the European Pharmacopoeia and other scientific literature for the analysis of doxycycline and its impurities.[3][6]
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound from doxycycline and other related impurities.
Chromatographic Conditions:
-
Column: Waters XBridge BEH C8 (150 x 4.6 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase A: 25 mM Potassium Phosphate buffer (pH 8.5) containing 2 mM EDTA and 0.5 mL of triethylamine.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A gradient program should be optimized to achieve adequate separation of all impurities. A typical starting point could be a linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.7 mL/min.[6]
-
Column Temperature: 55°C.[6]
-
Detection: UV at 270 nm.[6]
-
Injection Volume: 25 µL.[6]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent, such as methanol or a mixture of the mobile phases, to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Elucidation and Confirmation
In addition to chromatographic purity, the structural identity of the reference standard should be confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to identify any structural impurities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition and molecular weight of the compound. The molecular formula for this compound is C₂₃H₂₅NO₈, with a molecular weight of 443.45 g/mol .[5][7]
Visualizing Experimental Workflows and Biological Pathways
To better understand the processes involved in purity assessment and the biological context of doxycycline, the following diagrams have been generated.
Doxycycline's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[8][9] However, it also exhibits pleiotropic effects, including the inhibition of matrix metalloproteinases (MMPs) and modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[10][11]
References
- 1. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxycycline Hyclate Impurity F - CAS - 122861-53-4 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. Doxycycline EP Impurity F | CAS No- 122861-53-4 | Simson Pharma Limited [simsonpharma.com]
- 5. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. chembk.com [chembk.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. omsynth.com [omsynth.com]
- 10. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Degradation Pathway of Doxycycline: A Comparative Analysis of 2-Acetyl-2-decarbamoyldoxycycline Formation
For researchers, scientists, and drug development professionals, understanding the degradation pathways of active pharmaceutical ingredients is critical for ensuring drug product stability, safety, and efficacy. This guide provides a comparative analysis of the formation of 2-Acetyl-2-decarbamoyldoxycycline, a key degradation product of the broad-spectrum antibiotic doxycycline, under various stress conditions.
Doxycycline, a member of the tetracycline class of antibiotics, is susceptible to degradation through several pathways, including epimerization and the formation of various impurities. Among these, this compound, also known as Doxycycline Impurity F, is a significant degradation product that requires careful monitoring in pharmaceutical formulations. The formation of this impurity is a result of the hydrolysis of the carbamoyl group at the C-2 position and subsequent acetylation.
Correlation of Doxycycline Degradation with this compound Formation
Forced degradation studies are instrumental in elucidating the degradation profile of a drug substance. By subjecting doxycycline to stress conditions such as acid, base, oxidation, heat, and light, the formation of degradation products can be accelerated and quantified. While several studies have investigated the overall degradation of doxycycline, specific quantitative data correlating the loss of doxycycline with the rise of this compound is essential for a comprehensive stability assessment.
Other significant degradation products of doxycycline that are often monitored include Metacycline and 6-Epidoxycycline.[1] Under thermal stress, for instance, the formation of these impurities has been quantified, providing insights into the broader degradation profile of doxycycline.
Comparative Analysis of Doxycycline and its Degradation Products
To illustrate the relationship between doxycycline and its degradation products, a summary of typical degradation behavior under various stress conditions is presented below. It is important to note that the specific percentages of degradation and impurity formation can vary depending on the exact experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Doxycycline Degradation | Formation of this compound | Other Major Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation | Formation is possible | Epimerization products (e.g., 4-epidoxycycline) |
| Basic Hydrolysis | Highly susceptible to degradation | Formation is likely | Complex mixture of degradants |
| Oxidative Degradation | Prone to oxidation | Formation may occur | Various oxidation products |
| Thermal Degradation | Degradation increases with temperature | Formation is possible | Metacycline, 6-Epidoxycycline[1] |
| Photodegradation | Sensitive to light exposure | Formation is possible | Photodegradation products |
Table 1: Summary of Doxycycline Degradation and Impurity Formation under Stress Conditions. This table provides a qualitative comparison of doxycycline's stability and the formation of its degradation products under different stress conditions.
Experimental Protocols
The quantification of doxycycline and its degradation products is typically performed using stability-indicating high-performance liquid chromatography (HPLC) methods with UV detection. Below are representative experimental protocols derived from published studies.
Representative HPLC Method for Doxycycline and Impurities
This method is designed for the simultaneous determination of doxycycline and its related impurities, including this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Doxycycline and its impurities are often monitored at a wavelength between 270 nm and 350 nm.
-
Temperature: The column temperature is usually maintained at a constant value, for example, 30°C, to ensure reproducibility.
-
Sample Preparation: Samples from forced degradation studies are neutralized if necessary, diluted with the mobile phase to an appropriate concentration, and filtered through a 0.45 µm filter before injection.
Doxycycline Degradation Pathway Visualization
The following diagram illustrates the chemical transformation of doxycycline into this compound.
Caption: Doxycycline degradation to this compound.
Experimental Workflow for Forced Degradation Studies
The workflow for conducting forced degradation studies of doxycycline is a systematic process to identify and quantify degradation products.
Caption: Forced degradation study workflow for doxycycline.
References
Performance Characteristics of Different Columns for the Analysis of 2-Acetyl-2-decarbamoyldoxycycline: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of doxycycline and its related substances, the selection of an appropriate HPLC or UPLC column is critical for achieving accurate and reliable results. This guide provides a comparative overview of the performance characteristics of various columns for the analysis of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of doxycycline.[1][2] The information presented is based on a review of published analytical methods and aims to assist in the selection of the most suitable stationary phase for specific analytical needs.
Comparative Analysis of Column Performance
The separation of this compound from doxycycline and other related impurities is a key aspect of quality control in pharmaceutical manufacturing.[1] High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose.[1] The choice of the column, including the stationary phase, particle size, and dimensions, significantly impacts the resolution, peak shape, and analysis time.
The following tables summarize the performance characteristics of different columns used for the analysis of doxycycline and its impurities, including this compound, based on available experimental data.
Table 1: HPLC Column Performance for Doxycycline and Impurity Separation
| Column Type | Dimensions | Particle Size | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |
| Phenomenex Luna C18 | 50 x 4.6 mm | 3 µm | Water:Acetonitrile:Perchloric acid (75:25:0.2, v/v) | 0.7 mL/min | 269 nm | Successful separation of doxycycline and its related substances, including 2-acetyl-2-carbamoyl doxycycline, in a single run.[3] | [3] |
| Synergi Polar-RP 80A | Not Specified | 4 µm | Oxalic acid (0.02 M; pH 2.5)-Acetonitrile (82:18, v/v) | Not Specified | Not Specified | Complete separation of metacycline, 6-epidoxycycline, and doxycycline.[3] | [3] |
| Luna C18 | Not Specified | Not Specified | Mobile phase at pH 8.0 | Not Specified | 346 nm | Achieved the same separation as the Synergi Polar-RP column.[3] | [3] |
| Phenomenex Luna C8 | 250 x 4.6 mm | 5 µm | Acetonitrile:Water:Perchloric acid (26:74:0.25) adjusted to pH 2.5 | 1.0 mL/min | 350 nm | Good separation of doxycycline and its degradation products, 6-epidoxycycline and metacycline.[4][5] | [4][5] |
| CN Luna | 250 x 4.6 mm | 5.0 µm | Water + 0.1% TFA-Acetonitrile + 0.1% TFA (60:40, v/v) | 1.0 mL/min | 360 nm | Successful determination of doxycycline hyclate in bulk drug and tablets.[3] | [3] |
| Discovery C18 | 15 cm x 4.6 mm | 5 µm | Gradient elution with 25mM KH2PO4 buffer, pH 3 and Acetonitrile | Not Specified | 260 nm | Co-elution of minocycline and oxytetracycline.[6] | [6] |
| Discovery RP-AmideC16 | 15 cm x 4.6 mm | 5 µm | Gradient elution with 25mM KH2PO4 buffer, pH 3 and Acetonitrile | Not Specified | 260 nm | Best resolution for minocycline and oxytetracycline.[6] | [6] |
| Discovery C8 | 15 cm x 4.6 mm | 5 µm | Gradient elution with 25mM KH2PO4 buffer, pH 3 and Acetonitrile | Not Specified | 260 nm | Good separation of tetracyclines.[6] | [6] |
| C8 Reversed Phase Thermo | 250 mm x 4.0 mm | 5.0 µm | Acetonitrile-Potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60, v/v) | 1.0 mL/min | 325 nm | Accurate, sensitive, precise, and rapid method for the determination of doxycycline hyclate.[7] | [7] |
Table 2: UPLC Column Performance for Tetracycline Analysis
| Column Type | Dimensions | Particle Size | Key Findings | Reference |
| Acquity BEH C18 | 2.1 x 50 mm | 1.7 µm | Higher experimental peak capacity for macrolides compared to Kinetex C18.[8] | [8] |
| Kinetex C18 | 2.1 x 50 mm | 2.6 µm (core-shell) | Similar efficiency and short analysis times as Acquity BEH C18 for tetracyclines.[8] A suitable alternative to sub-2 µm porous particles.[8] | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are summaries of the methodologies cited in the performance data.
Method 1: Isocratic HPLC for Doxycycline and Impurities
-
Column: Phenomenex Luna C18 (50 x 4.6 mm, 3 µm).[3]
-
Mobile Phase: A mixture of water, acetonitrile, and perchloric acid in the ratio of 75:25:0.2 (v/v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 25 µL.[3]
-
Detection: Photodiode array detector at 269 nm.[3]
Method 2: HPLC for Doxycycline and Degradation Products
-
Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) with a Phenomenex C8 guard column (4 x 10 mm I.D.).[4][5]
-
Mobile Phase: A mixture of acetonitrile, water, and perchloric acid (26:74:0.25) adjusted to pH 2.5 with 5 M sodium hydroxide.[4][5]
Visualization of Analytical Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.
This guide provides a foundational understanding of the performance of different columns for the analysis of this compound. For method development and validation, it is recommended to consult the full research articles and perform in-house verification studies to ensure the chosen method is suitable for its intended purpose.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
A Comprehensive Guide to Establishing the Relative Response Factor of 2-Acetyl-2-decarbamoyldoxycycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Acetyl-2-decarbamoyldoxycycline, a known impurity of the broad-spectrum antibiotic doxycycline.[1] It outlines the methodology for determining its Relative Response Factor (RRF), a critical parameter for accurate quantification in chromatographic analysis. This document also presents a comparison with other known doxycycline impurities, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, designated as Impurity F in the European Pharmacopoeia, is a substance related to the synthesis and degradation of doxycycline.[2][3] Like its parent compound, its mode of action is understood to be the inhibition of bacterial protein synthesis. Accurate quantification of this and other impurities is essential for ensuring the quality, safety, and efficacy of doxycycline drug products. The Relative Response Factor (RRF) is a crucial correction factor in High-Performance Liquid Chromatography (HPLC) that accounts for the differences in detector response between the active pharmaceutical ingredient (API) and its impurities, enabling precise measurement.[4][5]
Comparative Analysis of Doxycycline Impurities
The following table summarizes the key chromatographic parameters for this compound and other specified impurities of doxycycline, as referenced in the European Pharmacopoeia. The Relative Retention Time (RRT) is provided with respect to doxycycline. An experimentally determined RRF for this compound is not publicly available and must be established using a validated analytical method.
| Impurity Name | EP Designation | Molecular Formula | Molecular Weight ( g/mol ) | Relative Retention Time (RRT) | Relative Response Factor (RRF) |
| Doxycycline | API | C₂₂H₂₄N₂O₈ | 444.44 | 1.0 | 1.0 |
| 6-Epidoxycycline | Impurity A | C₂₂H₂₄N₂O₈ | 444.44 | ~0.9 | To be determined |
| Metacycline | Impurity B | C₂₂H₂₂N₂O₈ | 442.42 | ~0.8 | To be determined |
| 4-Epidoxycycline | Impurity C | C₂₂H₂₄N₂O₈ | 444.44 | ~0.5 | To be determined |
| 4,6-Epidoxycycline | Impurity D | C₂₂H₂₄N₂O₈ | 444.44 | ~0.3 | To be determined |
| Oxytetracycline | Impurity E | C₂₂H₂₄N₂O₉ | 460.43 | ~0.2 | To be determined |
| This compound | Impurity F | C₂₃H₂₅NO₈ | 443.45 | ~1.2 [2][6] | To be determined |
Experimental Protocols
Protocol for Determination of Relative Response Factor (RRF)
This protocol outlines the steps to determine the RRF of this compound against a doxycycline reference standard using HPLC.
1. Materials and Reagents:
-
This compound reference standard (purity >95%)
-
Doxycycline reference standard (USP or EP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Methyl-2-propanol (tert-Butanol)
-
Water (HPLC grade or purified)
-
Tetrabutylammonium hydrogen sulfate
-
Sodium edetate
-
Buffer solution pH 8.0
2. Chromatographic Conditions (Based on European Pharmacopoeia):
-
Column: Styrene-divinylbenzene copolymer (8 µm), 250 mm x 4.6 mm
-
Mobile Phase: A mixture of 60.0 g of 2-methyl-2-propanol, 200 mL of water, 400 mL of buffer solution pH 8.0, 50 mL of a 10 g/L solution of tetrabutylammonium hydrogen sulfate (adjusted to pH 8.0), and 10 mL of a 40 g/L solution of sodium edetate (adjusted to pH 8.0), diluted to 1000.0 mL with water.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 60 °C[6]
-
Detection Wavelength: 254 nm[6]
-
Injection Volume: 20 µL[6]
3. Preparation of Standard Solutions:
-
Doxycycline Stock Solution (A): Accurately weigh and dissolve a suitable amount of doxycycline reference standard in the mobile phase to obtain a concentration of 1.0 mg/mL.
-
This compound Stock Solution (B): Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a concentration of 1.0 mg/mL.
4. Preparation of Calibration Solutions:
-
Prepare a series of at least five calibration solutions for both doxycycline and this compound by diluting the respective stock solutions (A and B) with the mobile phase. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification to 150% of the specification limit).
5. Chromatographic Analysis:
-
Inject each calibration solution in triplicate onto the HPLC system.
-
Record the peak area for each injection.
6. Data Analysis and RRF Calculation:
-
For both doxycycline and this compound, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve to obtain the slope.
-
Calculate the RRF using the following formula:
RRF = (Slope of this compound) / (Slope of Doxycycline)
Visualizations
Experimental Workflow for RRF Determination
Caption: Workflow for the determination of the Relative Response Factor (RRF).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by tetracycline-class antibiotics.
References
Safety Operating Guide
Safe Disposal of 2-Acetyl-2-decarbamoyldoxycycline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Acetyl-2-decarbamoyldoxycycline, an impurity and degradation product of the antibiotic doxycycline.[1] Due to the limited availability of specific safety data for this compound, it is imperative to handle it with caution, adhering to the general safety protocols for laboratory chemicals.
Core Safety and Hazard Summary
Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. The following table summarizes key hazard information based on data for the parent compound, doxycycline, and general chemical safety guidelines.
| Hazard Category | Description | Precautionary Measures | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. | |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. If on skin, wash with plenty of water. | |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management and information from safety data sheets for related compounds.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Collect all solid waste (e.g., contaminated consumables, unused compound) in a designated, clearly labeled, and sealable hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a designated, sealed, and labeled hazardous waste container.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation start date
-
Primary hazard(s) (e.g., "Toxic," "Irritant")
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The recommended disposal method is through an approved waste disposal plant.
Experimental Protocols for Degradation (for reference)
While not a standard disposal procedure, understanding the degradation pathways of the parent compound, doxycycline, can provide insight into its stability. Tetracyclines can degrade under exposure to heat, light, and non-neutral pH.[2][3][4] Some degradation products may be toxic.[3]
Forced Degradation Study Example (Doxycycline):
-
Objective: To assess the stability of the molecule under stress conditions.
-
Methods:
-
Acidic Degradation: Expose a solution of the compound to a strong acid (e.g., HCl).[4]
-
Basic Degradation: Expose a solution of the compound to a strong base (e.g., NaOH). Studies have shown that NaOH can produce more significant degradation of doxycycline.[4]
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., H₂O₂).[4] The Fenton process (H₂O₂ + Fe²⁺) has also been shown to degrade doxycycline.[5]
-
-
Analysis: The extent of degradation is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[2][4]
It is important to note that while expired tetracyclines can form a nephrotoxic compound, this is not the case for doxycycline due to its chemical structure.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 122861-53-4 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lcms.cz [lcms.cz]
- 4. Degradation study of Doxycycline in bulk and formulation by UV-Visible spectrophotometry | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2-Acetyl-2-decarbamoyldoxycycline
Essential Safety and Handling Guide for 2-Acetyl-2-decarbamoyldoxycycline
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. This guide is based on the safety protocols for its parent compound, doxycycline, and general laboratory safety practices. It is crucial to handle this compound with caution, assuming it may have similar hazards to doxycycline.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The selection of PPE is based on the potential routes of exposure and the physical form of the compound (solid or in solution).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemically resistant, preferably double-gloved nitrile. | To prevent skin contact and absorption. |
| Body Protection | Lab Coat/Gown | Standard laboratory coat or a disposable gown. | To protect skin and clothing from contamination. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | Respirator | An N100 respirator is recommended if there is a risk of inhaling dust, especially when handling the compound in powdered form. | To prevent inhalation of fine particles. |
| General Lab Attire | Closed-toe shoes | Sturdy, closed-toe footwear. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following steps is mandatory to minimize exposure and ensure safe handling of this compound.
-
Preparation and Work Area Setup:
-
All handling of the powdered form of the compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Solutions may be handled in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if there is a risk of aerosolization.[2]
-
Before starting, cover the work surface with an absorbent pad and secure it with tape.[1]
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, take care to avoid generating dust.[1]
-
If preparing a solution, add the solvent to the solid slowly to minimize splashing.
-
Stock solutions can be made by dissolving the compound in organic solvents like DMSO or dimethylformamide.[3] Aqueous solutions can also be prepared, but their stability may be limited.[3]
-
-
During Handling:
-
Post-Handling and Decontamination:
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.[1]
-
Clean the work area with soap and water.[1]
-
Dispose of contaminated absorbent pads and paper towels as hazardous waste.[1]
-
Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Stock Solutions: Any leftover or unused compound, as well as stock solutions, should be collected and disposed of as hazardous chemical waste.[1] These are typically at much higher concentrations and should not be autoclaved or poured down the drain.[6]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[1]
-
Sharps: Needles and syringes used for handling solutions of the compound should be disposed of in a designated sharps container for incineration.[1]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for guidance on waste pickup and disposal procedures.[1]
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
